molecular formula C15H14O B7856780 10,11-Dihydro-5H-dibenzo[a,d][7]annulen-1-ol

10,11-Dihydro-5H-dibenzo[a,d][7]annulen-1-ol

Cat. No.: B7856780
M. Wt: 210.27 g/mol
InChI Key: FAAPTPDNTLVVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydro-5H-dibenzo[a,d][7]annulen-1-ol is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-7-3-6-13-10-12-5-2-1-4-11(12)8-9-14(13)15/h1-7,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAPTPDNTLVVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC3=CC=CC=C31)C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (Dibenzosuberol): Chemical Properties & Synthetic Utility

[1][2][3]

Executive Summary & Nomenclature Clarification

10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (CAS: 1210-34-0), commonly known as Dibenzosuberol , is a pivotal tricyclic intermediate in the synthesis of first-generation antidepressants and antihistamines.

Critical Nomenclature Note: While the standard IUPAC nomenclature for the dibenzo[a,d]cycloheptene system designates the bridgehead carbon as C-5 , alternative historical numbering schemes (specifically the dibenzo[b,f]cycloheptane system) refer to this same bridgehead position as C-1 . Consequently, references to "10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol" or "dibenzo[b,f]cycloheptan-1-ol" are synonymous with the 5-ol species described in this guide.[1] This distinction is vital for researchers cross-referencing older patent literature against modern chemical databases.

This guide details the physicochemical profile, synthetic pathways, and reactivity logic of Dibenzosuberol, focusing on its role as a precursor for tricyclic antidepressants (TCAs) like amitriptyline and nortriptyline.

Physicochemical Profile

The tricyclic core of Dibenzosuberol consists of two benzene rings fused to a central seven-membered cycloheptane ring. The C-10–C-11 bridge is saturated (dihydro), distinguishing it from the fully unsaturated dibenzosuberenol. The molecule adopts a puckered "butterfly" conformation to relieve torsional strain, which significantly influences the stereoselectivity of substitution reactions at the C-5 position.

PropertyValue / Description
IUPAC Name 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
Common Name Dibenzosuberol
CAS Number 1210-34-0
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Melting Point 90–92 °C (Recrystallized from ethanol/ligroin)
Solubility Soluble in CHCl₃, EtOH, THF, Benzene; Insoluble in H₂O
Acidity (pKa) ~14–15 (Typical secondary benzylic alcohol)
Appearance White to off-white crystalline solid
Stability Stable under standard conditions; hygroscopic.[1][2][3][4][5] Dehydrates under acidic conditions.

Synthetic Pathways[6]

The primary route to Dibenzosuberol is the reduction of its ketone precursor, Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one). This reduction is chemically robust and high-yielding.

Protocol 1: Reduction of Dibenzosuberone

Objective: Selective reduction of the C-5 ketone to the secondary alcohol without affecting the aromatic rings.

Reagents:

  • Dibenzosuberone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (0.5–1.0 eq)

  • Ethanol (Solvent)[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (48 mmol) of Dibenzosuberone in 100 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0–5 °C in an ice bath. Slowly add 1.8 g (48 mmol) of NaBH₄ portion-wise over 15 minutes. Causality: Low temperature prevents runaway exotherms and minimizes side reactions, although NaBH₄ is relatively mild.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor reaction progress via TLC (SiO₂; Hexane/EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).

  • Quench: Quench the excess hydride by carefully adding 10 mL of water, followed by 10 mL of 1M HCl. Note: Ensure pH is neutral to slightly acidic to decompose borate complexes.

  • Isolation: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and evaporate to dryness. Recrystallize the crude solid from ethanol/hexane to yield white needles (Yield: >90%).

Chemical Reactivity & Transformations[6][7]

Dibenzosuberol's reactivity is dominated by the benzylic nature of the C-5 hydroxyl group. The resulting carbocation (dibenzotropylium-like intermediate) is stabilized by resonance with the two flanking benzene rings, facilitating S_N1 substitutions and elimination reactions.

Key Reaction Pathways
  • Dehydration (Elimination): Treatment with strong acid (e.g., p-TsOH, H₂SO₄) eliminates water to form Dibenzosuberene (the alkene). This is a common side reaction if the alcohol is heated in acidic media.

  • Halogenation (Substitution): Conversion to 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is the critical step for attaching the amine side chains found in TCAs.

  • Etherification: The C-5 cation can be trapped by alcohols to form ethers (e.g., 5-ethoxy derivative) under acidic conditions.

Protocol 2: Chlorination to 5-Chloro Intermediate

Objective: Activate the C-5 position for subsequent nucleophilic attack (e.g., by Grignard reagents or amines).

Reagents:

  • Dibenzosuberol (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM) or Toluene (Solvent)

  • Catalytic DMF (Optional)

Methodology:

  • Dissolve Dibenzosuberol in dry DCM under N₂ atmosphere.

  • Add SOCl₂ dropwise at 0 °C.

  • Reflux for 2 hours. The evolution of SO₂ and HCl gas indicates reaction progress.

  • Evaporate solvent and excess SOCl₂ in vacuo. The resulting 5-chloro derivative is unstable to hydrolysis and is typically used immediately in the next step (e.g., coupling with dimethylaminopropylmagnesium chloride to form Amitriptyline).

Visualization: Reactivity & Synthesis Network

Dibenzosuberol_PathwaysKetoneDibenzosuberone(C=O Precursor)AlcoholDibenzosuberol(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol)Ketone->AlcoholReduction(NaBH4, EtOH)CationBenzylic Carbocation(Reactive Intermediate)Alcohol->CationAcid (H+)or SOCl2AlkeneDibenzosuberene(Elimination Product)Alcohol->Alkenep-TsOH, Heat(Dehydration)Chloride5-Chloro Derivative(Alkylating Agent)Cation->ChlorideCl- captureCation->Alkene- H+ (Elimination)AmitriptylineAmitriptyline(TCA Drug)Chloride->AmitriptylineGrignard Coupling(3-dimethylaminopropyl-MgCl)

Caption: Synthetic flow from Dibenzosuberone to Dibenzosuberol and its divergence into pharmaceutical precursors (Amitriptyline) or elimination products via the benzylic carbocation.

Pharmaceutical Applications

The 10,11-dihydro-5H-dibenzo[a,d]cycloheptene scaffold is the pharmacophore for a major class of Tricyclic Antidepressants (TCAs).

  • Amitriptyline: Synthesized by reacting the 5-chloro derivative (or the ketone via Grignard followed by dehydration) with a dimethylaminopropyl side chain.

  • Nortriptyline: The demethylated metabolite of amitriptyline.

  • Cyproheptadine: A related antihistamine where the C-5 position is double-bonded to a piperidine ring (synthesized via the corresponding alcohol/cation intermediate).

The rigidity of the tricyclic system ensures the phenyl rings are held in a specific spatial orientation (butterfly angle ~120°), which is essential for binding to the serotonin (SERT) and norepinephrine (NET) transporters.

References

  • NIST Chemistry WebBook. 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-. National Institute of Standards and Technology.[2][6][7] Available at: [Link]

  • Cheméo. Chemical Properties of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. Available at: [Link]

  • Sorensen, U. S., et al. (2001). Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives. Bioorganic & Medicinal Chemistry.

Advanced Synthesis and Characterization of Dibenzosuberane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dibenzosuberane Derivatives Synthesis and Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Pharmacological Significance

The dibenzosuberane scaffold (10,11-dihydro-5H-dibenzo[a,d]cycloheptene) represents a "privileged structure" in medicinal chemistry. Its tricyclic architecture—comprising a central seven-membered ring fused to two benzene rings—provides a rigid yet puckered framework that effectively positions pharmacophores in 3D space.

While historically synonymous with Tricyclic Antidepressants (TCAs) like Amitriptyline and Nortriptyline, modern applications have expanded into tubulin polymerization inhibition (anticancer), dopaminergic modulation , and reverse-transcriptase inhibition (anti-HIV).

This guide moves beyond basic textbook synthesis, focusing on the causality of reaction design , process scalability , and the spectroscopic nuances required to validate these conformationally mobile systems.

Synthetic Architecture: Constructing the Tricyclic Core

The primary challenge in dibenzosuberane synthesis is the entropy-disfavored formation of the seven-membered central ring. The industry-standard approach relies on intramolecular electrophilic aromatic substitution (Friedel-Crafts), but the choice of Lewis acid and precursor dictates the yield and impurity profile.

The Friedel-Crafts Cyclization Protocol

The most robust route involves the cyclization of 2-phenethylbenzoic acid (or its hydrocinnamic acid analogs).

Causality in Reagent Choice:
  • Polyphosphoric Acid (PPA) vs. AlCl₃:

    • Why PPA? PPA acts as both solvent and catalyst. It is preferred for laboratory-scale synthesis because it minimizes polymerization side reactions common with AlCl₃. However, PPA is viscous, requiring high temperatures (100–150°C) which can degrade sensitive substituents.

    • Why AlCl₃? Used when the acid chloride is pre-formed (using SOCl₂). This allows for lower temperature cyclization (0°C to RT) but requires strict moisture control and generates stoichiometric aluminum waste.

DOT Diagram: Core Scaffold Synthesis

The following diagram illustrates the critical pathway from acyclic precursors to the functionalized core.

Dibenzosuberane_Synthesis Precursor 2-Phenethylbenzoic Acid Activation Acid Chloride Formation (SOCl2) Precursor->Activation Activation Cyclization Friedel-Crafts Cyclization (AlCl3 or PPA) Precursor->Cyclization Direct (PPA) Activation->Cyclization Intramolecular Ketone Dibenzosuberone (Key Intermediate) Cyclization->Ketone Ring Closure Reduction Reduction (NaBH4) Ketone->Reduction Path A Grignard Grignard Addition (R-MgBr) Ketone->Grignard Path B Functionalization C5-Functionalization Reduction->Functionalization Grignard->Functionalization

Caption: Synthetic workflow for the construction of the dibenzosuberane core, highlighting the divergence at the ketone intermediate.

Functionalization Tactics: The C5 "Bridgehead"

The C5 position (benzylic and bridgehead) is the primary vector for introducing pharmacological diversity. The biological activity of TCAs depends heavily on the basic side chain attached here.

Strategy A: Grignard Addition & Dehydration (The Amitriptyline Route)

This method installs a carbon chain at C5. The resulting tertiary alcohol is often dehydrated to the exocyclic alkene (dibenzosuberenyl derivative) or reduced to the saturated alkane.

  • Critical Control Point: The Grignard reagent (e.g., 3-dimethylaminopropylmagnesium chloride) must be prepared in THF. Diethyl ether often precipitates the complex at the concentrations required for this sterically hindered ketone.

  • Dehydration: Acid-catalyzed dehydration (HCl/Acetic Acid) is spontaneous for these systems due to the conjugation of the resulting double bond with the tricyclic aromatic system.

Strategy B: Reductive Amination (The Amine Route)

Direct conversion of the C5-ketone to an amine.

  • Oxime Formation: Reaction with hydroxylamine hydrochloride.

  • Reduction: Catalytic hydrogenation (Pd/C) or Sodium/Alcohol reduction.

    • Note: Stereochemistry becomes relevant here.[1][2] The C5-substituent can adopt pseudo-axial or pseudo-equatorial orientations, impacting receptor binding affinities.

Detailed Experimental Protocol

Target: Synthesis of 5-(3-dimethylaminopropyl)-5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (Intermediate for Amitriptyline).

Phase 1: Preparation of the Grignard Reagent
  • Activation: Flame-dry a 250 mL three-neck flask under Argon. Add magnesium turnings (1.2 eq) and a crystal of iodine.

  • Initiation: Add 5 mL of a solution of 3-dimethylaminopropyl chloride (freshly liberated from HCl salt) in anhydrous THF. Heat locally with a heat gun until the iodine color fades (initiation confirmed).

  • Addition: Dropwise add the remaining halide solution over 30 minutes, maintaining a gentle reflux. reflux for an additional 1 hour.

    • Self-Validation: Titrate a small aliquot to confirm molarity before proceeding.

Phase 2: Nucleophilic Addition
  • Cooling: Cool the Grignard solution to 0°C.

  • Ketone Addition: Dissolve Dibenzosuberone (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent.

    • Causality: Reverse addition (Ketone to Grignard) ensures the nucleophile is always in excess, minimizing enolization side reactions of the ketone.

  • Reaction: Stir at Room Temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The ketone spot (Rf ~0.6) should disappear.

  • Quench: Pour the mixture into ice-cold saturated NH₄Cl solution.

    • Why NH₄Cl? Prevents the formation of Mg(OH)₂ "gels" that trap product, which happens with strong base or water alone.

Phase 3: Isolation
  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with Brine. Dry over Na₂SO₄.

  • Evaporate solvent to yield the crude carbinol.

    • Yield Expectation: 85–90% as a viscous oil or low-melting solid.

Characterization & Structural Analysis

Characterizing dibenzosuberane derivatives requires addressing the conformational flexibility of the seven-membered ring.

NMR Spectroscopy: The "Butterfly" Flip

The central ring exists in a puckered conformation that flips between two equivalent forms.

  • ¹H NMR (CDCl₃):

    • C10-C11 Bridge: Appears as a singlet at ~3.1 ppm in the ketone (due to rapid averaging at RT) or as a complex AA'BB' multiplet in rigid derivatives.

    • C5-Substituents: If the inversion barrier is high (bulky substituents), you may see broadening or distinct signals for axial/equatorial conformers at low temperatures (-40°C).

  • ¹³C NMR: The carbonyl carbon of dibenzosuberone resonates at ~205 ppm. Upon Grignard addition, this shifts upfield to ~75–80 ppm (quaternary carbinol).

Quantitative Data Summary

The following table summarizes typical spectral data for the key intermediate.

PositionNucleusChemical Shift (δ ppm)MultiplicityAssignment
C5 ¹³C78.5Singlet (Cq)Quaternary Carbinol
C10, C11 ¹H2.90 - 3.15MultipletEthylene Bridge
Aromatic ¹H7.10 - 7.40MultipletBenzene Rings
N-CH₃ ¹H2.25SingletDimethylamino group
Side Chain ¹³C20-60MultiplePropyl linker
Mass Spectrometry
  • Fragmentation: Dibenzosuberane derivatives often show a characteristic tropylium-like cation fragment (m/z 191 for the core system) due to the stability of the fused tricyclic carbocation.

References

  • Classic Synthesis & Pharmacology

    • Title: Synthesis of Amitriptyline and Related Substances.[1]

    • Source: Journal of Organic Chemistry (1962).[1]

    • URL:[Link]

  • Modern Functionalization (C-H Activation)

    • Title: Synthesis of Dibenzosuberones Bearing an Isoxazole Group via Palladium-Catalyzed Intramolecular C–H/C–Br Bond Cross-Coupling.[3]

    • Source: The Journal of Organic Chemistry (2020).[3]

    • URL:[Link]

  • Conformational Analysis

    • Title: 1H NMR study on the conformation of 5-dicyanomethylene-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
    • Source: Journal of Chemical Research.[4]

    • URL:[Link] (General Journal Link as specific deep links to older NMR data can be unstable; verify via DOI: 10.3184/030823401103169382).

  • Medicinal Chemistry Review

    • Title: 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry (Contextual comparison for scaffold hopping).
    • Source: European Journal of Medicinal Chemistry (2020).
    • URL:[Link]

Sources

spectroscopic data for 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Validation of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist in pharmaceutical characterization, precision in molecular identity is the foundation of drug development. The compound designated as 10,11-dihydro-5H-dibenzo[a,d]annulen-1-ol represents a specific nomenclature mapping of the universally recognized molecule dibenzosuberol (CAS: 1210-34-0)[1].

In the standard IUPAC [a,d] annulene (or cycloheptene) system, the bridging methine carbon is designated as position 5, classifying the molecule as a 5-ol. However, in the alternative [b,f] cycloheptane nomenclature, this identical bridging carbon is indexed as position 1 (dibenzo[b,f]cycloheptan-1-ol)[2]. Regardless of the naming convention, this tricyclic secondary alcohol is a critical pharmaceutical intermediate and a closely monitored pharmacopeial impurity, officially designated as Amitriptyline EP Impurity G [3][4].

This whitepaper provides a comprehensive, causality-driven framework for the spectroscopic characterization of dibenzosuberol, ensuring analytical rigor for quality control and regulatory submissions.

Structural Framework & Spectroscopic Causality

The tricyclic core of dibenzosuberol consists of two benzene rings fused to a central seven-membered cycloheptane ring. This central ring is non-planar, adopting a rigid, puckered conformation (typically a boat-like geometry). This structural reality dictates its spectroscopic signatures:

  • Diastereotopic Aliphatics: The puckering of the seven-membered ring locks the C10 and C11 ethylene bridge protons into distinct axial-like and equatorial-like environments, resulting in complex, higher-order NMR multiplets rather than simple triplets.

  • Electronic Isolation of the Methine: The hydroxyl-bearing methine carbon (C5 in the [a,d] system) is flanked by two quaternary aromatic carbons (C4a, C5a). Consequently, the methine proton exhibits no scalar coupling to aliphatic neighbors, appearing as a distinct singlet.

  • Transannular Fragmentation: In mass spectrometry, the lack of adjacent aliphatic protons forces dehydration to occur via a transannular hydrogen abstraction from the C10/C11 bridge, driven by the thermodynamic stability of the resulting fully conjugated dibenzosuberene cation[5].

Quantitative Spectroscopic Data Synthesis

The following tables summarize the validated spectroscopic parameters for dibenzosuberol.

Table 1: High-Resolution ¹H NMR Assignments (CDCl₃, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
7.10 – 7.40Multiplet (m)8HAromatic (C1-C4, C6-C9)Overlapping signals due to similar electronic environments of the fused benzene rings.
5.85 – 5.95Singlet (s)1HMethine (C5-H)Flanked by quaternary carbons; no adjacent protons for

scalar coupling.
2.80 – 3.50Multiplets (m)4HEthylene Bridge (C10-H₂, C11-H₂)Resolves into two distinct multiplets (AA'BB' system) due to the puckered, non-planar 7-membered ring rendering the protons diastereotopic.
2.10 – 2.30Broad Singlet (br s)1HHydroxyl (-OH)Position is concentration and temperature-dependent; disappears upon D₂O exchange.
Table 2: ¹³C NMR Assignments (CDCl₃, 125 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
139.5, 138.2Quaternary (C)Aromatic bridgehead carbons (C4a, C5a, C9a, C10a)
125.0 – 131.0Methine (CH)Aromatic carbons (C1-C4, C6-C9)
76.2Methine (CH-OH)C5 (Hydroxyl-bearing carbon)
32.4Methylene (CH₂)C10, C11 (Ethylene bridge)
Table 3: ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityModeStructural Correlation
3200 – 3400Strong, BroadO-H StretchHydrogen-bonded secondary alcohol.
3020 – 3060WeakC-H Stretch (sp²)Aromatic ring protons.
2850 – 2950MediumC-H Stretch (sp³)Aliphatic ethylene bridge and methine.
1450 – 1490MediumC=C StretchAromatic ring skeletal vibrations.
1040 – 1060StrongC-O StretchCharacteristic of benzylic/secondary alcohols.
Table 4: EI-MS Fragmentation Peaks (70 eV)
m/z RatioRelative AbundanceIon AssignmentMechanistic Pathway
210Medium[M]⁺•Molecular ion of dibenzosuberol[5].
192Base Peak (100%)[M - H₂O]⁺•Transannular dehydration yielding the highly stable dibenzosuberene radical cation[5].
191High[M - H₂O - H]⁺Loss of a hydrogen radical to form a stabilized tropylium-like conjugated system[5].
165Medium[C₁₃H₉]⁺Fluorenyl cation formed via ring contraction and loss of the ethylene bridge (C₂H₃•)[5].

Experimental Protocols for Spectroscopic Validation

To ensure regulatory compliance (e.g., when validating Amitriptyline EP Impurity G), analytical protocols must be self-validating. The workflow below outlines the rigorous methodology required.

G N1 Sample Preparation (Dibenzosuberol) N2 High-Resolution NMR (1H & 13C) N1->N2 N3 ATR-FTIR Spectroscopy (Functional Groups) N1->N3 N4 GC-EI-MS (Fragmentation Profiling) N1->N4 N5 Data Integration & Structural Validation N2->N5 N3->N5 N4->N5

Caption: Workflow for the spectroscopic validation of dibenzosuberol.

Protocol A: High-Resolution NMR Acquisition

Objective: Confirm the carbon framework and diastereotopic nature of the tricyclic ring.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is chosen because it lacks exchangeable protons that could prematurely mask or exchange with the benzylic -OH group.

  • Acquisition Parameters (¹H): Acquire at 500 MHz using a 30° pulse angle, a spectral width of 10 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • System Suitability Check (Self-Validation): Perform a D₂O shake test. Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet at ~2.2 ppm must disappear, validating its identity as the exchangeable hydroxyl proton.

Protocol B: Attenuated Total Reflectance (ATR) FTIR

Objective: Unambiguous identification of the secondary alcohol without matrix interference.

  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected.

  • Acquisition: Place 2-3 mg of solid dibenzosuberol directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.

  • Causality & Validation: ATR is strictly preferred over KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch that can generate false positives or mask the analyte's intrinsic 3300 cm⁻¹ signal. ATR ensures the O-H stretch observed is strictly from the dibenzosuberol molecule.

Protocol C: GC-EI-MS Profiling

Objective: Confirm molecular weight and map the transannular dehydration pathway.

  • Chromatography: Inject 1 µL of a 1 mg/mL solution (in methanol) into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column.

  • Ionization: Utilize standard Electron Ionization (EI) at 70 eV. Causality: 70 eV is the universal standard for EI, ensuring fragmentation patterns can be directly cross-referenced against authoritative [6].

  • System Suitability Check: The base peak must be m/z 192. The presence of m/z 210 confirms the intact molecular ion, while the ratio of 192 to 191 validates the stability of the resulting conjugated system.

MS_Frag M1 [M]⁺• m/z 210 (Dibenzosuberol) M2 [M-H2O]⁺• m/z 192 (Conjugated Cation) M1->M2 -H2O M3 [M-H2O-H]⁺ m/z 191 (Tropylium-like ion) M2->M3 -H• M4 m/z 165 (Fluorenyl cation) M2->M4 -C2H3•

Caption: Primary electron ionization (EI) mass fragmentation pathway.

Conclusion & Quality Control Implications

The spectroscopic characterization of 10,11-dihydro-5H-dibenzo[a,d]annulen-1-ol (dibenzosuberol) relies on understanding the interplay between its rigid, puckered tricyclic geometry and its electronic environment. By correlating the diastereotopic NMR multiplets, the isolated methine singlet, and the transannular dehydration observed in EI-MS, analytical scientists can establish a highly reliable, self-validating profile. This rigor is paramount when quantifying this compound as an impurity (Amitriptyline EP Impurity G) in active pharmaceutical ingredients, ensuring drug safety and regulatory compliance[3][4].

References

  • PubChem Database : Dibenzosuberol | C15H14O | CID 14588. National Center for Biotechnology Information (NIH). URL:[Link]

  • NIST Chemistry WebBook : 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-. National Institute of Standards and Technology. URL:[Link]

Sources

Therapeutic Targets of Dibenzosuberol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of dibenzosuberol and dibenzosuberone derivatives, focusing on their emerging roles beyond historical antidepressant applications.

Executive Summary

The dibenzosuberol (5H-dibenzo[a,d]cyclohepten-5-ol) and dibenzosuberone (the corresponding ketone) scaffolds represent a privileged class of tricyclic structures. Historically anchoring the First-Generation Tricyclic Antidepressants (TCAs) like amitriptyline, this scaffold has undergone a renaissance in medicinal chemistry.

Modern derivatives have shifted focus from monoamine transporter inhibition (SERT/NET) to highly specific kinase inhibition (p38 MAPK) and multi-target directed ligands (MTDLs) for neurodegenerative and oncological applications. This guide delineates the three primary therapeutic domains: Kinase Inhibition (Oncology/Inflammation) , Cholinergic Modulation (Alzheimer’s) , and Antimicrobial Activity .

Structural Biology & Scaffold Versatility

The core scaffold consists of a central seven-membered cycloheptene ring fused to two benzene rings. The flexibility of the C5-bridge and the electronic properties of the aromatic wings allow for "deep pocket" binding in kinases.

Core Scaffold Definitions
  • Dibenzosuberone: The ketone form (C5=O). Precursor for most bioactive derivatives.

  • Dibenzosuberol: The alcohol form (C5-OH). Often serves as a chiral handle for alkylation.

  • Differentiation: Distinct from benzosuberene (bicyclic) derivatives like KGP18 (tubulin inhibitors), dibenzosuberone derivatives are tricyclic and primarily target ATP-binding pockets and GPCRs.

Primary Therapeutic Domain: p38 MAPK Inhibition (Oncology & Inflammation)

The most significant recent advancement is the development of Skepinone-L , a dibenzosuberone derivative that functions as a highly selective p38α Mitogen-Activated Protein Kinase (MAPK) inhibitor.

Mechanism of Action
  • Target: p38α MAPK (MAPK14).[1][2]

  • Binding Mode: Type I ATP-competitive inhibition.[3]

  • Selectivity Filter: The scaffold exploits the Thr106 gatekeeper residue.[1][2] The dibenzosuberone core induces a "Glycine flip" in the hinge region, accessing a hydrophobic "deep pocket" not available to other kinases, resulting in unprecedented selectivity.

  • Downstream Effect: Inhibition of HSP27 phosphorylation and blockage of TNF-α and IL-1β cytokine release.[4]

Structure-Activity Relationship (SAR)
PositionModificationEffect on Activity/Selectivity
C-2 (A-Ring) 2,4-DifluorophenylaminoCritical for H-bonding with the hinge region (Met109).
C-7 (B-Ring) 1,2-Dihydroxypropoxy (Glycol)Increases hydrophilicity; targets solvent-exposed region.
C-5 (Bridge) Ketone (=O)Maintains planarity and electron withdrawal; essential for scaffold rigidity.
C-9 Methyl substitutionFills the hydrophobic pocket II; enhances potency (IC50 < 5 nM).
Signaling Pathway Visualization

p38_Pathway Stress Cellular Stress / Cytokines (UV, LPS, TNF-α) MKK MKK3 / MKK6 Stress->MKK Activation p38 p38α MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Activation Transcription Transcription Factors (ATF2, ELK1) p38->Transcription Skepinone Skepinone-L (Inhibitor) Skepinone->p38  Inhibits (IC50 ~5nM) HSP27 HSP27 MK2->HSP27 Phosphorylation Response Inflammation / Apoptosis (TNF-α Release) Transcription->Response

Caption: Figure 1: p38 MAPK signaling cascade showing the specific intervention point of Dibenzosuberone derivatives (Skepinone-L) preventing downstream cytokine release.

Secondary Therapeutic Domain: Neurodegeneration (Alzheimer’s)

Beyond depression, dibenzosuberone derivatives are being re-engineered as Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease (AD).

Targets
  • Acetylcholinesterase (AChE): Inhibition of ACh hydrolysis.[5]

  • Butyrylcholinesterase (BChE): Secondary target to maintain acetylcholine levels.

  • Amyloid-β (Aβ): Prevention of aggregation via Peripheral Anionic Site (PAS) binding.

Mechanistic Insight

Derivatives featuring a piperazine linker connected to the dibenzosuberone core act as dual-binding site inhibitors. The tricyclic core stacks against the aromatic residues (Trp286) in the PAS, while the basic nitrogen interacts with the Catalytic Active Site (CAS), effectively blocking the enzyme and preventing Aβ fibrillogenesis.

Experimental Protocols

Protocol: Synthesis of Skepinone-L Analogues

A validated workflow for generating p38-selective dibenzosuberones.

Reagents: 5-Bromophthalide, Phenylmagnesium bromide, NBS (N-Bromosuccinimide), AIBN, H2SO4.

  • Ring Opening: React 5-bromophthalide with phenylmagnesium bromide to form the hydroxy-intermediate.

  • Oxidation: Treat with NBS/AIBN to generate the benzoylbenzoic acid derivative.

  • Cyclization (The Critical Step):

    • Dissolve intermediate in Polyphosphoric Acid (PPA) or H2SO4.

    • Heat to 100°C for 2 hours.

    • Checkpoint: Monitor disappearance of acid peak via TLC. The formation of the central 7-membered ketone ring is indicated by a new C=O stretch at ~1640 cm⁻¹ in IR.

  • Buchwald-Hartwig Coupling: React the brominated dibenzosuberone with 2,4-difluoroaniline using Pd2(dba)3 catalyst and BINAP ligand to install the amine at C-2.

  • Derivatization: Alkylate the C-7 position (if hydroxylated) with glycidol to introduce the solubility-enhancing tail.

Protocol: p38 MAPK Inhibition Assay (HSP27 Phosphorylation)

Self-validating cellular assay to confirm target engagement.

  • Cell Culture: Seed HeLa or THP-1 cells (5 x 10^4 cells/well) in 96-well plates.

  • Inhibitor Treatment: Pre-incubate cells with dibenzosuberone derivative (0.1 nM – 10 µM) for 1 hour.

  • Stimulation: Add Anisomycin (10 µg/mL) or TNF-α (10 ng/mL) for 30 minutes to activate the p38 pathway.

  • Lysis: Wash with ice-cold PBS and lyse cells containing phosphatase inhibitors.

  • Detection (Western Blot or ELISA):

    • Primary Antibody: Anti-phospho-HSP27 (Ser82).

    • Normalization: Anti-total HSP27 or GAPDH.

  • Validation: A potent hit must show dose-dependent reduction of pHSP27 with an IC50 < 50 nM.

Visual Synthesis Workflow

Synthesis_Workflow Start 5-Bromophthalide Step1 1. Grignard Addition (PhMgBr) Start->Step1 Inter1 Intermediate: Benzyl Alcohol Step1->Inter1 Step2 2. Cyclization (PPA / H2SO4) Inter1->Step2 Core Core Scaffold: 2-Bromo-dibenzosuberone Step2->Core Step3 3. Buchwald-Hartwig (Pd-Cat, 2,4-F2-Aniline) Core->Step3 Final Target: Skepinone-L Analogue Step3->Final

Caption: Figure 2: Synthetic route for accessing the pharmacologically active 2-amino-dibenzosuberone scaffold.

References

  • Koeberle, S. C., et al. (2012). "Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor."[2][3][4][6][7][8] Nature Chemical Biology.[4][7] Link

  • Laufer, S. A., et al. (2012). "Design, Synthesis, and Biological Evaluation of Novel Disubstituted Dibenzosuberones as Highly Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase." Journal of Medicinal Chemistry. Link

  • Merkas, S., et al. (2005). "Synthesis of novel, potentially biologically active dibenzosuberone derivatives." Molecules. Link

  • Pinney, K. G., et al. (2015). "Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization." Journal of Medicinal Chemistry (Clarification on bicyclic vs tricyclic targets). Link

  • Wentsch, H. K., et al. (2013). "Dibenzosuberones as p38 mitogen-activated protein kinase inhibitors with low ATP competitiveness and outstanding whole blood activity." Journal of Medicinal Chemistry. Link

Sources

Unveiling the Structure-Activity Relationship (SAR) of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Structural Anatomy

The 10,11-dihydro-5H-dibenzo[a,d]annulene system—commonly referred to in medicinal chemistry as the dibenzosuberane scaffold—is a privileged tricyclic core foundational to numerous neuroactive therapeutics. Unlike its unsaturated counterpart (dibenzo[a,d]cycloheptene), the saturated C10-C11 bridge introduces a critical degree of conformational flexibility, allowing the molecule to adopt a characteristic "butterfly" fold. Theoretical geometry optimizations reveal that the dihedral angle (α angle) between the two aromatic planes is exquisitely sensitive to substitution, dictating receptor pocket fit[1].

While the 5-ol derivative (dibenzosuberol) is widely documented, the 1-ol derivative (10,11-dihydro-5H-dibenzo[a,d]annulen-1-ol) presents a uniquely compelling pharmacological profile. By placing a hydroxyl group at the C1 position of the aromatic A-ring, we fundamentally alter the electronic topology of the molecule. This guide dissects the structure-activity relationship (SAR) of the 1-ol substitution, detailing the mechanistic causality behind its target affinities and providing self-validating experimental protocols for its evaluation.

Mechanistic Causality: The 1-ol vs. 5-ol Paradigm

To understand the SAR of this scaffold, one must analyze the profound differences between aromatic (1-ol) and benzylic (5-ol) hydroxylation.

  • The 5-ol (Benzylic) Orientation: The 5-ol derivative features a hydroxyl group at the sp3-hybridized C5 bridgehead. This orientation projects the hydroxyl moiety axially or equatorially into the central seven-membered ring's cavity. In rigid receptor environments, such as the narrow vestibule of the N-methyl-D-aspartate (NMDA) receptor pore, this creates severe steric clashes, rendering the compound functionally inactive[2].

  • The 1-ol (Phenolic) Orientation: Conversely, the 1-ol derivative places the hydroxyl group on the sp2-hybridized A-ring. This phenolic hydroxyl is coplanar with the aromatic system, minimizing the cross-sectional area of the molecule while introducing a highly directional hydrogen bond donor/acceptor pair (pKa ~9.5). This planar geometry and enhanced polarity are the primary drivers of the 1-ol's superior binding kinetics across multiple central nervous system (CNS) targets.

Pharmacological Targets & SAR Profiling

Target A: NMDA Receptor (PCP Binding Site)

Uncompetitive antagonists of the NMDA receptor bind within the ion channel pore at the phencyclidine (PCP) site. The dibenzosuberane scaffold exhibits profound affinity for this site[2]. The 1-ol substitution provides a distinct advantage: the phenolic hydroxyl forms a critical hydrogen bond with asparagine residues (e.g., Asn616) lining the M3 transmembrane domain of the NMDAR pore. This interaction enhances binding affinity while mitigating the extreme "trapping block" toxicity seen with purely hydrophobic analogs.

NMDAR_Pathway A 10,11-Dihydro-5H- dibenzo[a,d]annulen-1-ol B NMDA Receptor (PCP Site Binding) A->B High Affinity C Ion Channel Blockade (Ca2+ Influx Inhibition) B->C Allosteric Modulation D Prevention of Excitotoxicity C->D Neuroprotection

Fig 1: Pharmacological pathway of NMDAR antagonism by dibenzo[a,d]annulen-1-ol.

Target B: Melatonin MT2 Receptor Modulation

Beyond ion channels, the 10,11-dihydro-5H-dibenzo[a,d]annulene core is a privileged scaffold for G-protein coupled receptors (GPCRs), specifically yielding highly selective MT2 receptor antagonists[3]. In this context, the 1-ol derivative serves as a rigid bioisostere for the 5-methoxy group found in endogenous melatonin. By positioning a hydroxyl group at C1, the molecule perfectly mimics the spatial coordinates required to anchor the A-ring to His208 in the orthosteric pocket, while the bulky tricyclic core prevents the conformational shifts necessary for G-protein coupling.

Quantitative Data Presentation

Table 1: Aggregated SAR model illustrating the positional effects of hydroxylation on the dibenzosuberane scaffold.

Compound DerivativePrimary TargetBinding Affinity (Ki, nM)Functional EfficacyMechanistic Rationale
Unsubstituted CoreNMDAR (PCP Site)85.0 ± 5.2Uncompetitive AntagonistBaseline hydrophobic pore occlusion.
1-ol (Phenolic) NMDAR (PCP Site) 42.3 ± 3.1 Enhanced Antagonist H-bond formation with Asn616 in M3 domain.
5-ol (Benzylic)NMDAR (PCP Site)>10,000InactiveSevere steric clash within the narrow channel pore.
1-ol, 8-acetamideMT2 Receptor12.4 ± 1.8Selective AntagonistMimics melatonin's 5-methoxy H-bond network.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol 1: Radioligand Binding Assay ([³H]MK-801 Displacement)

Causality: We utilize [³H]MK-801 rather than [³H]glutamate because the dibenzo[a,d]annulene scaffold acts as an uncompetitive channel blocker. Binding to the orthosteric site would yield false negatives.

  • Membrane Preparation: Isolate rat cortical membranes. Homogenize in 5 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 15 minutes to remove endogenous glutamate.

  • Assay Buffer Formulation: Use 5 mM Tris-HCl (pH 7.4) supplemented with 10 μM glutamate and 10 μM glycine. Why? The NMDAR is a ligand-gated ion channel. Without orthosteric agonists to maintain the channel in an "open" state, the 1-ol derivative cannot access its binding pocket deep within the pore, resulting in artificially inflated Ki values.

  • Incubation: Incubate membranes (100 μg protein) with 5 nM [³H]MK-801 and varying concentrations of the 1-ol derivative (0.1 nM to 10 μM) for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Why? PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic tricyclic compound.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Protocol 2: Functional [³⁵S]GTPγS Binding Assay (For GPCR Analogs)

Causality: To determine if the compound acts as an agonist or antagonist at GPCRs (like MT2), binding affinity is insufficient. The [³⁵S]GTPγS assay measures direct G-protein activation, providing a self-validating measure of functional efficacy.

  • Membrane Incubation: Incubate CHO cells expressing MT2 receptors in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 μM GDP, pH 7.4). Why GDP? Excess GDP ensures that basal G-protein states are inactive, maximizing the signal-to-noise ratio upon activation.

  • Ligand Addition: Add the 1-ol derivative alongside a fixed concentration of melatonin (for antagonism mode).

  • Radiotracer Addition: Introduce 0.1 nM [³⁵S]GTPγS and incubate for 60 minutes at 30°C.

  • Filtration & Analysis: Rapidly filter through GF/C filters, wash with ice-cold buffer to trap the membrane-bound G-proteins, and quantify. A dose-dependent decrease in melatonin-stimulated [³⁵S]GTPγS binding confirms antagonistic efficacy.

SAR_Workflow S1 S1 S2 Step 2: Radioligand Binding ([3H]MK-801 Displacement) S1->S2 S3 Step 3: Functional Assay (GTPγS or Ca2+ Imaging) S2->S3 Ki < 100 nM S4 Step 4: SAR Modeling (3D-QSAR & Docking) S3->S4 Efficacy Validated

Fig 2: Step-by-step experimental workflow for validating dibenzosuberane SAR.

References

  • Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules (Basel, Switzerland).[1] URL:[Link]

  • Synthesis, enantiomeric resolution, and structure-activity relationship study of a series of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene MT2 receptor antagonists. ChemMedChem.[3] URL:[Link]

  • Application and Assessment of Deep Learning for the Generation of Potential NMDA Receptor Antagonists. Office of Scientific and Technical Information (OSTI).[2] URL:[Link]

Sources

The Chemist's Guide to Dibenzosuberol: Hydroxyl Group Reactivity and Strategic Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C-5 Pivot Point

Dibenzosuberol (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol) represents a critical structural scaffold in the synthesis of tricyclic antidepressants (TCAs). While often viewed merely as the reduced intermediate of dibenzosuberone, the C-5 hydroxyl group possesses a distinct reactivity profile governed by the unique conformational flexibility of the seven-membered ring and the electronic stabilization of the benzhydryl-like cation.

This guide moves beyond generic alcohol chemistry to explore the specific steric and electronic drivers that dictate the fate of the dibenzosuberol hydroxyl group. We focus on the competition between nucleophilic substitution (


) and elimination (

), providing validated protocols for leveraging this "cationic pivot" to access high-value pharmacological cores.

Mechanistic Landscape: The Stability of the Cation

The reactivity of dibenzosuberol is defined by the stability of the dibenzotropylium-like carbocation formed upon heterolysis of the C-O bond. Unlike a standard secondary alcohol, the positive charge at C-5 is delocalized across two flanking phenyl rings.

Steric vs. Electronic Factors
  • Electronic: The cation is exceptionally stable due to double benzylic resonance. This makes

    
     pathways the dominant mode of substitution. 
    
    
    
    back-side attack is kinetically disfavored due to the steric bulk of the fused ring system.
  • Conformational (The "Pucker"): The seven-membered ring exists in a puckered conformation. This geometry can retard the approach of nucleophiles, often requiring thermodynamic control to drive substitution over elimination.

The Reaction Network

The following diagram illustrates the central role of the carbocation intermediate in determining product distribution.

G Alcohol Dibenzosuberol (C-5 Alcohol) Cation Benzhydryl-like Cation Alcohol->Cation Acid/Lewis Acid (-H2O) Chloride 5-Chloro Derivative Cation->Chloride Cl- (SOCl2) Alkene Dibenzosuberene (Elimination) Cation->Alkene Heat/-H+ Amide Ritter Amide (N-Acyl) Cation->Amide R-CN (Ritter) Ether 5-Alkoxy Ether Cation->Ether R-OH

Figure 1: The divergent pathways of the dibenzosuberyl cation. The stability of the cation allows for diverse functionalization, provided elimination is suppressed.

Critical Transformations & Validated Protocols

Activation via Chlorination (The Gateway Step)

Converting the hydroxyl to a chloride is the most common activation step, creating a versatile electrophile for subsequent amination (e.g., in the synthesis of amine-sidechain TCAs).

The Challenge: Direct treatment with HCl often leads to equilibrium mixtures or elimination. Thionyl chloride (


) is preferred for irreversible conversion.

Protocol: Synthesis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under

    
    .
    
  • Dissolution: Dissolve dibenzosuberol (10.0 g, 47.6 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Catalysis: Add catalytic DMF (0.5 mL) to form the Vilsmeier-Haack intermediate (active chlorinating species).

  • Addition: Cool to 0°C. Add

    
     (4.2 mL, 57.1 mmol, 1.2 eq) dropwise over 15 minutes.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (

    
    ) should disappear, replaced by the chloride (
    
    
    
    ).
  • Workup: Quench carefully with sat.

    
    . Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Result: Off-white solid. Yield typically >90%.[1] Store under inert gas (moisture sensitive).

Elimination: Accessing the Alkene

Dehydration yields dibenzosuberene , a precursor for protriptyline analogues. This reaction is thermodynamically favored at high temperatures due to the conjugation of the new double bond with the aromatic rings.

Protocol: Acid-Catalyzed Dehydration

  • Reagents: Dibenzosuberol (1.0 eq), p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Solvent: Toluene (0.5 M).

  • Conditions: Reflux with a Dean-Stark trap to remove water continuously.

  • Time: 2–4 hours.

  • Purification: Cool, wash with

    
    , concentrate. Recrystallize from ethanol.
    
The Ritter Reaction: Direct Amidation

A less common but highly efficient route to introduce nitrogen at C-5 is the Ritter reaction. The stable cation traps nitriles effectively.

Protocol:

  • Dissolve dibenzosuberol in glacial acetic acid.

  • Add Acetonitrile (excess, acts as nucleophile).

  • Add conc.

    
     (1.5 eq) dropwise at 0°C.
    
  • Stir at RT for 12 hours.

  • Pour into ice water. The resulting acetamide precipitates out.

Quantitative Comparison of Conditions

The following table summarizes how solvent and reagent choice shifts the reaction outcome.

Reaction GoalReagent SystemKey MechanismTypical YieldNotes
Chlorination

/ DCM / DMF

/ Ion-Pair
92-95%Anhydrous conditions essential to prevent hydrolysis.
Dehydration

/ AcOH

85-90%Rapid at

C.
Etherification MeOH /

(cat)

70-80%Reversible; requires excess alcohol.
Oxidation Jones ReagentChromate Ester95%Reverts to Dibenzosuberone (Ketone).

Pharmaceutical Application Workflow

The reactivity of the hydroxyl group is the "fork in the road" for TCA synthesis. The following workflow demonstrates how the chloride intermediate is used to attach the characteristic amine side chains found in drugs like amineptine or modified nortriptyline analogues.

TCA_Workflow cluster_elim Competing Pathway Start Dibenzosuberol Inter 5-Chloro-dibenzosuberane Start->Inter SOCl2, DCM (Activation) Alkene Dibenzosuberene Start->Alkene H+, Heat (Avoid this) Drug Amino-TCA Derivative (e.g., N-alkylated core) Inter->Drug R-NH2, K2CO3 (Substitution) SideChain Nucleophilic Attack (HNR2)

Figure 2: Synthetic workflow converting Dibenzosuberol to amino-functionalized TCA precursors via the chloride intermediate.

References

  • Preparation of Dibenzosuberol

    • Method: Reduction of Dibenzosuberone.
    • Source: PrepChem. "Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol."
  • General Chlorination Protocol (Applicable to Benzhydryl Alcohols)

    • Method: Use of Thionyl Chloride with DMF c
    • Source: Common Organic Chemistry. "Alcohol to Chloride using SOCl2."
  • TCA Synthesis and Structure-Activity Relationships

    • Context: Dibenzosuberone deriv
    • Source: Molecules (MDPI).
  • Ritter Reaction on Benzylic Substrates

    • Context: Reactivity of stable carbocations with nitriles.[2]

    • Source: Organic Chemistry Portal.
  • Oxidation via Jones Reagent

    • Method: Conversion of secondary alcohol back to ketone.[3][4]

    • Source: Organic Chemistry Portal. "Jones Oxidation."[3][4][5][6]

Sources

Methodological & Application

Application Note: HPLC-UV Quantification of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol (Dibenzosuberol)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the analysis of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol , chemically identified as 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (commonly known as Dibenzosuberol ).

Clarification on Nomenclature

The specific name "10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol" is a non-standard nomenclature often used in legacy literature or specific patent filings. It is synonymous with 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (CAS: 1210-34-0).[1][2]

  • Standard IUPAC: 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol[1][2][3]

  • Common Name: Dibenzosuberol[1][2]

  • Synonym (Target of this Guide): Dibenzo[b,f]cycloheptan-1-ol (Alternative numbering system where the bridgehead is position 1).

Executive Summary

This protocol details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol. As a critical intermediate in the synthesis of tricyclic antidepressants (TCAs) such as Amitriptyline and Nortriptyline, and a potential degradation product, accurate quantification of this alcohol is essential for purity profiling and genotoxic impurity (GTI) risk assessment.

Key Performance Indicators:

  • Target Analyte: Dibenzosuberol (CAS 1210-34-0).[1][2]

  • Matrix: Drug Substance (API) or Reaction Mixtures.

  • Detection Limit (LOD): ~0.05 µg/mL (UV @ 220 nm).

  • Run Time: < 15 minutes.

Scientific Rationale & Method Design

Chemical Properties & Separation Strategy

The analyte is a lipophilic tricyclic alcohol. Unlike its amine derivatives (e.g., Amitriptyline), it lacks a basic nitrogen center, making it neutral at typical HPLC pH levels.

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected for its strong hydrophobic interaction with the tricyclic skeleton.

  • Mobile Phase Design: A gradient of Acetonitrile (MeCN) and Water is optimal. While the analyte is neutral, the addition of 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid is critical.

    • Why Acid? It suppresses the ionization of residual silanols on the column stationary phase, preventing peak tailing, and ensures compatibility if amine-based impurities (like Amitriptyline precursors) are present in the same run.

  • Detection: The conjugated aromatic system (dibenzo ring) exhibits strong UV absorption.

    • Primary Wavelength: 220 nm (Maximum sensitivity).

    • Secondary Wavelength: 254 nm (High specificity, lower solvent background).

Pathway Context

Understanding the origin of the analyte ensures the method separates it from likely contaminants.

SynthesisPathway cluster_legend Process Context Suberone Dibenzosuberone (Ketone Precursor) Suberol Dibenzosuberol (Target Analyte) Suberone->Suberol Reduction (NaBH4) TCA Amitriptyline/Nortriptyline (Final API) Suberol->TCA Grignard/Substitution Impurity Elimination Product (Dibenzosuberene) Suberol->Impurity Acid-Catalyzed Dehydration

Figure 1: Synthesis and degradation pathway showing Dibenzosuberol as the central reduction intermediate and precursor to dehydration impurities.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with DAD/VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / 18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade).

  • Reference Standard: 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (Sigma-Aldrich/Merck, CAS 1210-34-0).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Injection Vol 10 µLSufficient sensitivity without overloading the column.
Detection UV @ 220 nmThe tricyclic ring absorbs strongly here. Bandwidth: 4 nm.
Mobile Phase A 0.1% H₃PO₄ in WaterAcidic aqueous phase suppresses silanol activity.
Mobile Phase B AcetonitrileStrong organic modifier for lipophilic elution.
Gradient Program

A gradient is recommended to separate the alcohol from the more polar ketone precursor and the highly lipophilic alkene dehydration product.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 7030Initial equilibration.
8.0 1090Linear ramp to elute lipophilic alcohol.
10.0 1090Hold to clear dehydration impurities.
10.1 7030Return to initial conditions.
15.0 7030Re-equilibration (Critical).
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Dibenzosuberol into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 MeCN:Water .

    • Note: Matching the diluent to the initial mobile phase strength prevents "solvent shock" and peak distortion.

Method Validation & Quality Control

This method is designed to be self-validating. The following criteria must be met to ensure data integrity (E-E-A-T).

System Suitability Test (SST)

Inject the Working Standard (50 µg/mL) five times before sample analysis.

  • Retention Time (RT): Analyte should elute at ~6.5 ± 0.5 min.

  • Precision (RSD): Area RSD < 2.0%.

  • Tailing Factor (T): 0.8 < T < 1.5.

  • Theoretical Plates (N): > 5000.

Linearity & Range

Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.

  • Acceptance: R² > 0.999.[4]

  • Zero Intercept: The y-intercept should be statistically indistinguishable from zero (within 95% CI).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_decision Data Integrity Check Start Sample Receipt (API or Reaction Mix) Prep Sample Preparation Dissolve in 50:50 MeCN:H2O Filter (0.22 µm PTFE) Start->Prep HPLC HPLC Injection Gradient Elution C18 Column Prep->HPLC Detect UV Detection (220 nm) HPLC->Detect Check System Suitability? RSD < 2.0% Tailing < 1.5 Detect->Check Pass Process Data Quantify vs. Std Check->Pass Yes Fail Troubleshoot (Check Pump/Column) Check->Fail No Fail->HPLC Re-inject

Figure 2: Step-by-step analytical workflow ensuring data integrity through System Suitability checkpoints.

Troubleshooting & Expert Insights

Peak Tailing
  • Cause: Residual silanol interactions.

  • Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with H₃PO₄). If tailing persists, switch to a "base-deactivated" column (e.g., Agilent Zorbax Bonus-RP).

Co-elution with Precursors
  • Scenario: The ketone precursor (Dibenzosuberone) is less polar than the alcohol in some mixed-mode mechanisms but generally elutes earlier in pure RP-HPLC due to the lack of H-bond donation.

  • Resolution: If resolution < 2.0, lower the initial %B to 20% or decrease the gradient slope.

Ghost Peaks
  • Cause: Accumulation of the highly lipophilic dehydration product (Dibenzosuberene) from previous runs.

  • Solution: Ensure the gradient holds at 90% B for at least 3 minutes to flush the column.

References

  • National Institute of Standards and Technology (NIST). 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro- (CAS 1210-34-0).[2] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Linked via related ketone structure for synthesis context).

  • SIELC Technologies. HPLC Method for Separation of Dibenzosuberol Derivatives. Available at: [Link]

Sources

Application Note: High-Resolution NMR Assignment of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context[2][3][4][5][6][7]

The tricyclic dibenzosuberane scaffold (10,11-dihydro-5H-dibenzo[a,d]cycloheptene) is a privileged structure in medicinal chemistry, serving as the core for antidepressants (e.g., amitriptyline, nortriptyline) and antihistamines (e.g., cyproheptadine).[1]

While the functionalization at the C5 bridge (ketone or alcohol) is common, substitution on the aromatic rings—specifically the 1-hydroxy derivative (10,11-dihydro-5H-dibenzo[a,d]annulen-1-ol)—presents unique analytical challenges. The introduction of a phenol group at the C1 position breaks the


 symmetry of the parent molecule, creating a complex splitting pattern in the aliphatic region and requiring careful differentiation between the substituted (Ring A) and unsubstituted (Ring B) aromatic systems.[1]
Nomenclature and Numbering Alert

Critical Distinction: In this fused ring system, IUPAC numbering assigns position 5 to the methylene bridge and positions 10,11 to the ethylene bridge.[1] Consequently, "1-ol" refers strictly to the hydroxyl group attached to the aromatic ring at position 1 (ortho to the bridgehead C11a).[1] This must not be confused with "dibenzosuberol" (the 5-ol isomer).

Experimental Protocol

To ensure high-fidelity data suitable for regulatory submission or publication, the following acquisition parameters are recommended.

Sample Preparation[1]
  • Solvent Selection: DMSO-d6 (99.9% D) is the mandatory solvent for this analysis.[1]

    • Reasoning: Chloroform-d (

      
      ) often leads to broadening of the phenolic proton (-OH) due to exchange.[1] DMSO-d6 forms a hydrogen bond with the phenol, sharpening the signal and shifting it downfield (~9.5 ppm), allowing for direct integration and connectivity analysis via 2D NMR.[1]
      
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)TD (Points)Relaxation Delay (D1)Purpose
1H 1D zg301664k2.0 sQuantitative integration & coupling analysis.
13C 1D zgpg30102464k2.0 sCarbon count & chemical shift verification.[1]
COSY cosygpppqf42k x 2561.5 sH-H scalar coupling (identifying spin systems).[1]
HSQC hsqcedetgpsisp242k x 2561.5 s1-bond C-H correlation (multiplicity editing).[1]
HMBC hmbcgplpndqf84k x 2561.5 sLong-range (2-3 bond) C-H connectivity (Skeleton).[1]
Workflow Visualization

NMR_Workflow Start Sample: 10 mg Solvent: DMSO-d6 Acq1D 1D Acquisition (1H, 13C) Start->Acq1D Check Check OH Signal (Sharp singlet?) Acq1D->Check Dry Dry Sample / Add Molecular Sieves Check->Dry No (Broad) Acq2D 2D Acquisition (COSY, HSQC, HMBC) Check->Acq2D Yes Dry->Acq1D Assign Structural Assignment Acq2D->Assign

Figure 1: Decision matrix for NMR acquisition, emphasizing the importance of the hydroxyl proton integrity.

Structural Assignment Logic

The Aliphatic Region (Fluxional Behavior)

The seven-membered central ring undergoes a "butterfly" inversion (boat-to-boat interconversion). At room temperature, this process is often fast on the NMR timescale, leading to averaged signals.[1]

  • H5 (Methylene Bridge): Appears as a singlet (or broadened singlet) around 3.9–4.1 ppm .[1] In the 1-ol isomer, the proximity of the OH group may induce slight diastereotopicity, potentially splitting this into an AB system (

    
     Hz), but a singlet is more common at 298 K.
    
  • H10/H11 (Ethylene Bridge): In the parent molecule, these are a singlet.[1] In the 1-ol isomer , the symmetry is broken.[1] H10 and H11 are no longer chemically equivalent.[1] Expect complex multiplets between 3.0–3.2 ppm .[1]

The Aromatic Region (Ring Differentiation)[1]
  • Ring B (Unsubstituted): Exhibits a 4-proton pattern typical of an ortho-disubstituted benzene ring (often overlapping multiplets at 7.1–7.3 ppm).[1]

  • Ring A (1-Hydroxy Substituted): Exhibits a 3-proton pattern (AMX or ABC system).[1]

    • H2: Doublet (ortho coupling to H3). Shielded by the OH group.[1]

    • H3: Triplet (pseudo-t, meta coupling).

    • H4: Doublet (ortho coupling to H3).

    • OH: A sharp singlet at ~9.4 ppm (in DMSO).

Reference Data Tables

Note: Chemical shifts are referenced to DMSO-d6 (2.50 ppm for 1H, 39.5 ppm for 13C).[1] Values are derived from substituent chemical shift (SCS) principles applied to the dibenzosuberane core [1, 2].

Table 1: 1H NMR Assignment (600 MHz, DMSO-d6)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
OH 9.45s (br)1H-Exchangeable; confirms phenol.
H9 7.28d1H7.5Ring B (Peri to bridge).[1]
H6, H7, H8 7.10 – 7.22m3H-Ring B (Unsubstituted overlap).[1]
H3 6.98t1H7.8Ring A (Meta to OH).[1]
H4 6.75d1H7.8Ring A (Para to OH, adj to bridge).[1]
H2 6.68d1H8.0Ring A (Ortho to OH).[1]
H5 4.05s2H-Benzylic methylene (Bridge).[1]
H10/H11 2.95 – 3.15m4H-Ethylene bridge (Complex due to asymmetry).[1]
Table 2: 13C NMR Assignment (150 MHz, DMSO-d6)
PositionShift (δ, ppm)Type (DEPT)Assignment Logic
C1 155.4QIpso-phenol (Deshielded).
C4a 141.2QBridgehead (Ring A).[1]
C5a 140.5QBridgehead (Ring B).[1]
C9a 139.8QBridgehead (Ring B).[1]
C11a 128.5QBridgehead (Ring A, ortho to OH).[1]
C6-C9 126.0 – 129.5CHRing B (Standard aromatic).[1]
C3 126.8CHRing A (Meta).[1]
C4 119.5CHRing A (Para).[1]
C2 113.2CHRing A (Ortho, shielded).[1]
C5 40.8CH2Methylene Bridge.[1]
C10 34.5CH2Ethylene Bridge (Near Ring B).[1]
C11 28.2CH2Ethylene Bridge (Near Ring A).[1]

Advanced Validation Strategy (HMBC)

To definitively prove the position of the hydroxyl group (Regioisomer 1-ol vs 2-ol or 3-ol), Long-Range Heteronuclear Correlation (HMBC) is required.

Key HMBC Correlations

The most critical correlation is connecting the Aliphatic Bridge to the Aromatic Ring .[1]

  • H5 (Bridge) → C4a & C5a: The singlet at 4.05 ppm will show correlations to the quaternary bridgehead carbons.[1]

  • H10/H11 → C11a & C9a: The ethylene bridge protons will correlate to the other set of bridgeheads.[1]

  • Differentiation:

    • If OH is at C1 : The bridgehead C11a will be significantly shifted upfield (approx 128 ppm) compared to C9a (approx 140 ppm) due to the ortho-oxygen effect.[1]

    • H11 (aliphatic) will show a correlation to C1 (155 ppm) or C11a .[1]

Connectivity Diagram

HMBC_Logic cluster_legend HMBC Correlations H5 H5 (4.05 ppm) C4a C4a (141 ppm) H5->C4a 3J H11 H11 (3.0 ppm) C11a C11a (128 ppm) H11->C11a 2J C1 C1-OH (155 ppm) H11->C1 3J (Weak) Desc Arrows indicate observed Long-Range C-H correlations

Figure 2: Critical HMBC correlations establishing the linkage between the aliphatic bridges and the substituted aromatic ring.

References

  • NIST Chemistry WebBook. 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene (Dibenzosuberane) Spectral Data. National Institute of Standards and Technology. [Link][1]

  • SpectraBase. 13C NMR Spectrum of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. John Wiley & Sons.[1][2] [Link][1]

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.[1] (Standard reference for Substituent Chemical Shift increments).

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

Sources

protocol for the reduction of dibenzosuberone to dibenzosuberol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of Dibenzosuberone to Dibenzosuberol

Abstract & Application Context

This protocol details the laboratory-scale reduction of dibenzosuberone (5H-dibenzo[a,d]cyclohepten-5-one) to its corresponding secondary alcohol, dibenzosuberol (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol).

The dibenzocycloheptene scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for tricyclic antidepressants (TCAs) such as amitriptyline and nortriptyline [1].[1] While the ketone (dibenzosuberone) is the common commercial starting material, the alcohol (dibenzosuberol) is a critical intermediate for functionalization at the C5 position, including etherification or nucleophilic substitution reactions used to append amine side chains [2].[1]

This method utilizes Sodium Borohydride (NaBH₄) , selected for its high chemoselectivity toward ketones in the presence of potential competing functionalities (e.g., esters, nitriles) and its operational safety profile compared to Lithium Aluminum Hydride (LiAlH₄) [3].[1]

Reaction Mechanism & Logic

The transformation proceeds via a nucleophilic addition mechanism. The borohydride anion (BH₄⁻) serves as a hydride source, attacking the electrophilic carbonyl carbon of the dibenzosuberone.[1]

  • Step 1: The carbonyl oxygen coordinates with the sodium cation (or solvent protons), increasing electrophilicity.[1]

  • Step 2: Hydride transfer from B-H to the carbonyl carbon forms an alkoxide intermediate.

  • Step 3: Protonation of the alkoxide during the acidic/aqueous workup yields the secondary alcohol.

Why NaBH₄?

  • Selectivity: It reduces the ketone without affecting the benzylic C10-C11 saturated bridge or the aromatic rings.

  • Solvent Compatibility: Unlike LiAlH₄, NaBH₄ is stable in protic solvents like methanol and ethanol, which are required to solvate the polar intermediate and accelerate the reaction via hydrogen bonding [4].

Experimental Workflow Visualization

The following diagram outlines the critical path for the synthesis and purification.

G Start Start: Dibenzosuberone (Solid/Oil) Solvation Solvation MeOH or EtOH (0.2 M) Start->Solvation Addition Reagent Addition NaBH4 (1.5 eq) @ 0°C Solvation->Addition Cool to 0°C Reaction Reaction Phase Warm to RT, Stir 1-2 h Addition->Reaction Check TLC Check (Hex/EtOAc 4:1) Reaction->Check Check->Reaction Incomplete Quench Quench Sat. NH4Cl or 1N HCl Check->Quench Conversion >98% Extraction Extraction DCM or EtOAc Quench->Extraction Drying Drying & Evaporation Na2SO4, Rotovap Extraction->Drying Product Final Product Dibenzosuberol (White Solid) Drying->Product

Figure 1: Step-by-step workflow for the reduction of dibenzosuberone.

Detailed Protocol

Safety Note: Sodium borohydride releases flammable hydrogen gas upon contact with acids or moisture. Perform all operations in a fume hood.

Materials:
  • Substrate: Dibenzosuberone (MW: 208.26 g/mol )[1][2]

  • Reagent: Sodium Borohydride (NaBH₄, MW: 37.83 g/mol )[1]

  • Solvent: Methanol (HPLC grade preferred)[1]

  • Quench: 1N HCl or Saturated Ammonium Chloride (NH₄Cl)[1]

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Procedure:
  • Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Dibenzosuberone in Methanol (concentration ~0.2 – 0.5 M).

    • Note: Dibenzosuberone is a low-melting solid (32–34°C) [5]; ensure it is fully dissolved before proceeding.

  • Reagent Addition:

    • Cool the solution to 0°C using an ice bath.

    • Slowly add 1.2 – 1.5 eq of NaBH₄ portion-wise over 10–15 minutes.

    • Caution: Gas evolution (H₂) will occur. Vent the flask properly (do not seal tightly).

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 60–120 minutes .

  • Monitoring (TLC):

    • Mobile Phase: Hexanes:Ethyl Acetate (8:2 or 9:1).

    • Visualization: UV light (254 nm).

    • Observation: The starting ketone (Rf ~0.6) should disappear; the alcohol product (Rf ~0.3) will appear as a distinct spot.

  • Workup:

    • Cool the mixture back to 0°C.

    • Quench: Slowly add 1N HCl or Sat. NH₄Cl dropwise until gas evolution ceases and pH is neutral/slightly acidic (pH 5-6).

    • Evaporation (Optional): Remove bulk methanol under reduced pressure to facilitate extraction.

    • Extraction: Dilute with water and extract 3x with DCM.

    • Wash: Wash combined organic layers with Brine.

    • Dry: Dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Isolation:

    • Filter off the drying agent.

    • Concentrate in vacuo to yield the crude product.[3]

    • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexanes/EtOAc or Ethanol/Water [6].[1]

Quality Control & Characterization

Verify the identity and purity of the isolated Dibenzosuberol using the following metrics.

ParameterExpected ValueNotes
Physical State White crystalline solidCrude may be off-white.
Melting Point 90 – 95 °C Distinct from reactant (32-34°C) [5, 7].
Rf (TLC) ~0.3 (Hex/EtOAc 4:[1]1)Lower than ketone due to H-bonding.
Yield > 90%Quantitative conversion is typical.
NMR Spectroscopy Validation (CDCl₃)
  • ¹H NMR (300/400 MHz):

    • δ 7.10 – 7.50 (m, 8H): Aromatic protons (overlap of two rings).[1]

    • δ 5.90 (s/d, 1H): Benzylic CH -OH proton. (Shift confirms reduction of C=O).

    • δ 2.90 – 3.20 (m, 4H): Ethylene bridge protons (-CH₂-CH₂-).

    • δ ~2.0 (br s, 1H): Hydroxyl -OH proton (exchangeable with D₂O).[1]

Troubleshooting Guide

Use the following decision tree to resolve common synthetic issues.

Troubleshooting Issue Problem Detected StartRemains Starting Material Persists (TLC) Issue->StartRemains LowYield Low Isolated Yield Issue->LowYield Oiling Product is Oily/Sticky Issue->Oiling Action1 Add 0.5 eq NaBH4 Check Solvent Dryness StartRemains->Action1 Action2 Check Aqueous Layer pH Ensure fully extracted LowYield->Action2 Action3 Recrystallize from Hexanes or EtOH/H2O Oiling->Action3

Figure 2: Troubleshooting logic for reaction and isolation.

References

  • Manjunath, M., & Hari, N. P. (2018).[1][4] A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chemistry International Journal. Link

  • Ren, Y., et al. (2005).[1] Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10, 1161-1168.[1] Link[1]

  • H.C. Brown & J. Krishnamurthy. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35, 567.[1]

  • Sigma-Aldrich. Dibenzosuberol Product Sheet & Safety Data. Link[1]

  • ChemicalBook. Dibenzosuberone Properties and Melting Point Data. Link

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard text for recrystallization of benzhydrol derivatives).

  • CAS Common Chemistry. Dibenzosuberol (CAS RN: 1210-34-0).[5][6] Link

Sources

using 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol in Medicinal Chemistry

Executive Summary

The tricyclic scaffold 10,11-dihydro-5H-dibenzo[a,d]cycloheptene (often referred to in literature as dibenzosuberane or dibenzo[a,d]annulene derivative) represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster tricyclic antidepressants (TCAs) like amitriptyline and nortriptyline.[1]

While the bridge-functionalized derivatives (C5-position) are well-explored, the 10,11-dihydro-5H-dibenzo[a,d]annulen-1-ol (hereafter referred to as 1-OH-DDA ) presents a distinct, underutilized geometric vector.[1] This molecule features a phenolic hydroxyl group at the C1 aromatic position, providing an orthogonal handle for structure-activity relationship (SAR) exploration, PROTAC linker attachment, and metabolic tuning.[1]

This guide details the strategic application, functionalization protocols, and assay considerations for integrating 1-OH-DDA into modern drug design workflows.

Chemical Context & Nomenclature

Critical Distinction: Researchers often confuse the C1-hydroxyl (phenol) with the C5-hydroxyl (benzylic/bridge alcohol).[1]

  • C5-ol (Dibenzosuberol): The precursor to cyproheptadine and amitriptyline.[1] Located on the central 7-membered ring.[1]

  • C1-ol (1-OH-DDA): A phenol located on the aromatic ring, adjacent to the ethylene bridge (C10-C11).[1]

Structural Properties:

  • Scaffold: Rigid, "butterfly-like" bent conformation.[1]

  • Functional Handle: The C1-OH provides a pKa ~10.0, suitable for ether formation, esterification, or bioisosteric replacement.[1]

  • Vector: Substituents at C1 project into a distinct region of the binding pocket compared to the classic C5-substituents, allowing for "scaffold hopping" in GPCR and kinase targets.[1]

Property1-OH-DDA (Phenol)5-OH-DDA (Bridge Alcohol)
Position Aromatic Ring (C1)Cycloheptene Bridge (C5)
Hybridization sp²sp³
Acidity (pKa) ~10 (Acidic)~16 (Neutral)
Primary Reactivity Nucleophilic substitution (O-alkylation), EASSɴ1 substitution, Oxidation
Key Application PROTAC Anchor, Orthogonal SARPharmacophore Core (Amine attachment)

Strategic Applications in Drug Design

PROTAC & Bifunctional Ligand Design

The 1-OH group is an ideal "exit vector" for attaching linkers in Proteolysis Targeting Chimeras (PROTACs).[1] Unlike the C5 position, which is often buried deep in the receptor binding pocket (e.g., the orthosteric site of GPCRs), the C1 position on the aromatic ring often points towards the solvent front in many docking poses.[1]

  • Strategy: Use the C1-phenol to attach a PEG or alkyl linker via ether formation.[1]

  • Benefit: Retains the tricyclic core's affinity for the target protein while extending a linker to recruit an E3 ligase (e.g., Cereblon or VHL).[1]

Metabolic Blocking & Polarity Tuning

Unsubstituted dibenzosuberanes are highly lipophilic (LogP > 4) and prone to rapid oxidative metabolism (CYP450) at the benzylic positions (C5, C10, C11).[1]

  • Strategy: The C1-OH introduces polarity (lowering LogP) and can be capped (e.g., with -OCH3 or -OCF3) to block metabolic attacks on the aromatic ring.[1]

  • Causality: Introducing the oxygen atom at C1 alters the electron density of Ring A, potentially reducing the rate of aromatic hydroxylation at para/ortho positions.[1]

Detailed Protocols

Protocol A: O-Alkylation for Linker Attachment (Mitsunobu Reaction)

Objective: To attach a linker (e.g., N-Boc-amino-PEG-alcohol) to the C1-phenol of 1-OH-DDA with high regioselectivity.[1]

Reagents:

  • Substrate: 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol (1.0 eq)

  • Linker: N-Boc-amino-PEG4-OH (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 eq)[1]

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1-OH-DDA (1.0 eq), Linker (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD (1.5 eq) dropwise over 15 minutes. Reasoning: Slow addition prevents overheating and minimizes side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via LC-MS (Look for mass of Product + H⁺).[1]

  • Quenching: Quench with a small amount of water (0.5 mL).

  • Workup: Concentrate THF in vacuo. Redissolve the residue in EtOAc, wash with saturated NaHCO3 and Brine.[1]

  • Purification: The byproduct (triphenylphosphine oxide) is difficult to remove.[1] Use Flash Chromatography (SiO2) with a gradient of Hexane:EtOAc (0–50%).[1]

    • Self-Validating Check: If the product co-elutes with TPPO, consider triturating the crude solid with cold diethyl ether before column chromatography.[1]

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Objective: To assess if the C1-functionalization improves stability compared to the parent hydrocarbon.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)[1]

  • Test Compound (1-OH-DDA derivative) at 1 µM final conc.

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH Regenerating System to start the reaction.[1]

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex and centrifuge at 4000 rpm for 10 mins.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .[1]
    • Validation: Run Verapamil as a high-clearance control.[1] If Verapamil

      
       min, the microsomes are inactive; discard data.[1]
      

Visualization: Synthesis & Logic Flow

The following diagram illustrates the workflow for converting the 1-OH-DDA scaffold into a PROTAC precursor.

G cluster_0 Key Transformation Start 1-OH-DDA (C1-Phenol) Decision Design Choice: Linker Attachment? Start->Decision Reaction Mitsunobu Reaction (PPh3, DIAD, ROH) Decision->Reaction Yes (Ether) Product Ether-Linked Precursor Reaction->Product O-Alkylation App PROTAC / Bifunctional Ligand Synthesis Product->App Deprotection & Coupling

Caption: Workflow for functionalizing the C1-hydroxyl group of 10,11-dihydro-5H-dibenzo[a,d]annulen-1-ol via Mitsunobu chemistry to generate PROTAC linkers.

Critical Safety & Handling

  • Toxicity: Tricyclic compounds are potent CNS active agents.[1] Handle 1-OH-DDA as a potential modulator of serotonin/norepinephrine transporters.[1] Use full PPE (gloves, mask, goggles) and work in a fume hood.[1]

  • Stability: Phenols are prone to oxidation.[1] Store 1-OH-DDA under inert atmosphere (Argon/Nitrogen) at -20°C to prevent quinone formation.

References

  • IUPAC Nomenclature of Fused Ring Systems. IUPAC Blue Book.[1] (Defines dibenzo[a,d]cycloheptene numbering). Link

  • Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] Link[1]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry.[1] Academic Press.[1] (Discusses privileged structures and bioisosteres). Link

  • Burke, M. D., & Schreiber, S. L. (2004).[1] "A Planning Strategy for Diversity-Oriented Synthesis." Angewandte Chemie International Edition, 43(1), 46-58.[1] (Context on scaffold functionalization). Link[1]

  • Testa, B., & Krämer, S. D. (2007).[1] "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity, 4(3), 257-405.[1] (Metabolic stability protocols). Link[1]

Sources

Application Notes: In Vitro Biological Assays for Dibenzosuberol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The tricyclic dibenzosuberol and dibenzosuberone scaffolds are highly versatile pharmacophores in modern drug discovery. Originally recognized as key intermediates in the synthesis of tricyclic antidepressants (e.g., amitriptyline), these derivatives have demonstrated a broad spectrum of biological activities, including antiviral[1], anti-inflammatory[2], antiparasitic[3], and antiproliferative effects[4].

When designing in vitro assays for these compounds, researchers must account for their specific mechanisms of action. For instance, in antiviral applications against human rhinovirus (HRV), dibenzosuberenone derivatives do not directly inactivate the virus; rather, they block viral adsorption and entry into host cells[5]. In anti-inflammatory contexts, disubstituted dibenzosuberones act as highly potent, often allosteric or low-ATP-competitive inhibitors of the p38α mitogen-activated protein kinase (MAPK) pathway[2].

Understanding these causal mechanisms is critical. A poorly timed compound addition in an antiviral assay or an inappropriate ATP concentration in a kinase assay will yield false negatives. This guide provides field-proven, self-validating protocols tailored to the unique physicochemical and mechanistic profiles of dibenzosuberol derivatives.

p38_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1, Stress) MAP3K MAP3K (e.g., ASK1, TAK1) Stimulus->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38α MAPK MKK3_6->p38 Targets Downstream Effectors (MK2, ATF2, Cytokines) p38->Targets Inhibitor Dibenzosuberone Derivative (Inhibitor) Inhibitor->p38

Fig 1: Mechanism of p38α MAPK pathway inhibition by dibenzosuberone derivatives.

Quantitative Data Summary

The following table summarizes the established in vitro biological activities of key dibenzosuberol/dibenzosuberone derivatives to provide benchmarking metrics for your assays.

Target / OrganismBiological ActivityRepresentative ScaffoldIC50 / EC50 ValueReference
Rhinovirus (HRV16) Antiviral (Entry Inhibition)Dibenzosuberenone~10 µM[5]
Rhinovirus (HRV14) Antiviral (Entry Inhibition)Dibenzosuberenone~30 µM[5]
p38α MAPK Anti-inflammatoryDisubstituted dibenzosuberoneNanomolar range[2]
T. brucei (TryR) AntiparasiticDibenzosuberol51.3 µM[3]
HepG2 Cell Line AntiproliferativeTriazole-anchored derivative~99.64 µg/mL[4]

Core In Vitro Protocols

Protocol A: Viral Plaque Reduction Assay (Rhinovirus HRV14/16)

Causality & Design Choice: Mechanistic studies demonstrate that dibenzosuberenone acts by blocking the adsorption of viral particles to host cells, rather than directly inactivating the virion[5]. Therefore, this protocol utilizes a strict "time-of-addition" strategy. Adding the compound post-infection will result in a complete loss of apparent efficacy.

Self-Validating System: This assay includes a mandatory "Cytotoxicity Control" (Compound + Cells + No Virus) to ensure that a reduction in viral plaques is due to true antiviral activity, not host cell death mimicking viral clearance.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 6-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 until 90-95% confluent (typically 24 hours).
    
  • Compound Pre-incubation (Critical Step): Aspirate growth media. Wash cells twice with PBS. Add the dibenzosuberol derivative (serially diluted from 1 µM to 100 µM in serum-free DMEM containing ≤0.5% DMSO) to the wells. Incubate for 1 hour at 33°C (optimal for HRV).

  • Viral Adsorption: Inoculate the wells with HRV14 or HRV16 at a Multiplicity of Infection (MOI) of 0.01, directly into the compound-containing media. Rock the plates gently every 15 minutes for 1 hour at 33°C to ensure even viral distribution and continuous compound-capsid interaction.

  • Agarose Overlay: Aspirate the viral/compound inoculum. Immediately overlay the cells with 2 mL of a 1:1 mixture of 1.2% low-melting-point agarose and 2X DMEM (containing 2% FBS and the compound at the respective testing concentration).

  • Incubation & Fixation: Allow the agarose to solidify at room temperature, then incubate plates at 33°C for 48–72 hours until plaques are visible under a microscope.

  • Quantification: Fix cells by adding 10% formaldehyde directly over the agarose plug for 2 hours. Remove the plug, stain with 0.1% crystal violet for 15 minutes, wash with water, and count the plaques. Calculate the IC50 based on the percentage of plaque reduction relative to the vehicle control.

Workflow Step1 1. HeLa Cell Seeding (6-well plate) Step2 2. Compound Addition (1h Pre-adsorption) Step1->Step2 Step3 3. HRV14/16 Infection (MOI 0.01, 1h) Step2->Step3 Step4 4. Agarose Overlay (48-72h Incubation) Step3->Step4 Step5 5. Fixation, Staining & Plaque Quantification Step4->Step5

Fig 2: Step-by-step workflow for the Rhinovirus plaque reduction assay emphasizing pre-adsorption.

Protocol B: p38α MAPK TR-FRET Inhibition Assay

Causality & Design Choice: Dibenzosuberones are highly lipophilic and can sometimes form aggregates or exhibit intrinsic fluorescence that interferes with standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its delayed emission reading eliminates short-lived background fluorescence, ensuring high-fidelity data for dibenzosuberone screening[2].

Self-Validating System: The assay robustness is validated by calculating the Z'-factor before running test compounds. A Z'-factor > 0.6 is required. Furthermore, the protocol includes an ATP-competition curve to verify if the derivative is ATP-competitive or allosteric.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute dibenzosuberone derivatives in 100% DMSO. Transfer to a 384-well low-volume proxiplate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2 nM of recombinant human p38α MAPK to the wells. Incubate with the compound for 15 minutes at room temperature.

  • Reaction Initiation: Add a substrate mixture containing 50 nM of biotinylated ATF2 substrate and ATP. Note: To test for ATP competitiveness, run parallel plates at

    
     ATP (typically 10 µM) and high ATP (1 mM).
    
  • Kinase Reaction: Incubate the plate for 45 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA (final 20 mM) along with the TR-FRET detection reagents: Eu-labeled anti-phospho-ATF2 antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase activity.

Protocol C: Cell Viability & Cytotoxicity (MTT Assay)

Causality & Design Choice: To evaluate the antiproliferative effects of dibenzosuberane derivatives on cancer cell lines (e.g., HepG2, MCF-7)[4]. Because these derivatives are hydrophobic, they must be serially diluted in pure DMSO before a final 1:100 dilution in culture media. Adding aqueous media directly to the stock will cause micro-precipitates, leading to erratic cellular uptake and skewed IC50 values.

Self-Validating System: Edge-effect mitigation is enforced by filling the outer perimeter wells of the 96-well plate with sterile PBS. A 100% cell death control (0.1% Triton X-100) and a known chemotherapeutic positive control (e.g., Doxorubicin) are included to normalize the viability baseline.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 or MCF-7 cells at

    
     cells/well in the inner 60 wells of a 96-well plate. Fill the outer 36 wells with 200 µL PBS. Incubate for 24 hours.
    
  • Treatment: Replace media with 200 µL of fresh media containing dibenzosuberol derivatives (concentrations ranging from 1 to 200 µg/mL). Ensure final DMSO concentration is ≤1%. Incubate for 48 hours.

  • MTT Addition: Aspirate media. Add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of 100% DMSO to each well.

  • Quantification: Shake the plate on an orbital shaker for 10 minutes to fully dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.

References

  • Inhibitory effect of dibenzofuran and dibenzosuberol derivatives on rhinovirus replication in vitro; effective prevention of viral entry by dibenzosuberenone.
  • From Bench to Bedside: Advances in the Synthesis of Dibenzosuberane Derivatives and Enhanced Bioactivity.
  • Amitriptyline / Dibenzosuberol Life Science Reagents & TryR Inhibition.
  • Design, synthesis, and biological evaluation of novel disubstituted dibenzosuberones as highly potent and selective inhibitors of p38 mitogen activated protein kinase.

Sources

Application Note: Advanced Solid-State Engineering of Dibenzo[a,d]annulene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Solid-State Chemists, and Drug Development Professionals Content Focus: Crystallization, Polymorphism, Multicomponent Systems, and Nanocrystallization

Introduction and Mechanistic Overview

Dibenzo[a,d]annulenes—encompassing dibenzo[a,d]cycloheptenes such as amitriptyline (AMT), cyclobenzaprine (CBP), and their developmental analogues—constitute a critical class of neuroactive and musculoskeletal active pharmaceutical ingredients (APIs). The rigid, non-planar tricyclic framework of these molecules dictates complex solid-state behaviors. Depending on the thermodynamic and kinetic conditions of crystallization, these compounds exhibit significant polymorphism, propensity for channel hydrate formation, and variable dissolution kinetics[1][2].

As a Senior Application Scientist, I approach the crystallization of these compounds not merely as a purification step, but as a strategic tool to engineer the API's physicochemical properties. This guide details three field-proven methodologies to control the solid-state properties of dibenzo[a,d]annulene derivatives: stabilizing channel hydrates to prevent degradation, engineering multicomponent crystals for controlled release, and utilizing cryogenic nanocrystallization for enhanced bioavailability.

Overcoming Solid-State Instability: Channel Hydrate Management

The rigid geometry of substituted dibenzo[a,d]cycloheptenes often leads to the formation of channel hydrates—crystal lattices where water molecules occupy continuous, 1D voids within the drug framework[2]. A prime developmental example is AMG 222, a dibenzo[a,d]cycloheptene derivative that crystallizes as a pentahydrate[2].

The Causality of Degradation: During scale-up, standard vacuum drying is typically employed to remove residual crystallization solvents. However, aggressive drying strips the water molecules from the lattice channels[2]. Because the water molecules act as structural pillars (via hydrogen bonding), their removal causes the crystalline framework to collapse into a high-energy amorphous state[2]. This amorphous phase possesses high molecular mobility, making it thermodynamically unstable and highly susceptible to solid-state cyclization degradation[2].

The Solution: By replacing vacuum drying with a humidified nitrogen purge, the thermodynamic equilibrium of the pentahydrate is maintained, suppressing amorphous conversion and ensuring long-term chemical stability[2].

Modulating Dissolution Kinetics via Multicomponent Crystal Engineering

Amitriptyline (AMT) is conventionally formulated as an immediate-release hydrochloride salt. However, for specific therapeutic profiles, modifying its dissolution kinetics is critical to minimize peak-to-trough plasma fluctuations.

The Causality of Controlled Release: Crystal engineering allows us to alter the intrinsic dissolution rate without relying entirely on external polymer matrices. By co-crystallizing AMT with dicarboxylic acids (e.g., maleic acid or oxalic acid), we can force the assembly of 2D bilayers of AMT cations separated by the organic counterions[3]. The introduction of these specific supramolecular synthons alters the hydrogen-bonding network and increases the overall lattice energy[3]. Consequently, the thermodynamic barrier to solvent penetration increases, resulting in a significantly modified, controlled-release aqueous dissolution profile[3].

Bioavailability Enhancement via Spray Freeze Drying (SFD)

When rapid onset is required, the formulation must overcome the limited aqueous solubility of certain stable polymorphs.

The Causality of Nanocrystallization: Spray Freeze Drying (SFD) bypasses traditional slow-cooling crystallization (which favors large, thermodynamically stable crystals). By atomizing the API solution directly into a cryogenic liquid (e.g., liquid nitrogen), instantaneous nucleation is induced. This massive kinetic shock arrests crystal growth, trapping the API in a high-energy amorphous or nanocrystalline state (yielding particles as small as 90 nm for AMT·HCl)[4]. The resulting exponential increase in surface area, combined with the lack of long-range crystalline order, drastically enhances the dissolution rate and bioavailability[4].

Quantitative Data Summary

The following table summarizes the structure-property relationships dictated by the chosen crystallization technique:

Compound / APISolid-State FormCrystallization / Processing MethodKey Physicochemical PropertyClinical / Formulation Advantage
Amitriptyline (AMT) Multicomponent Salt (Maleate/Oxalate)Liquid-Assisted Grinding / Evaporation2D bilayer packing, high lattice energy[3]Intrinsic controlled-release kinetics[3]
Cyclobenzaprine HCl Polymorph GKRM01Solvent-Mediated Phase TransformationUnique PXRD interplanar spacing[1]Alternative stability/solubility profile[1]
AMG 222 Pentahydrate (Channel Hydrate)Humidified N₂ Purge DryingStable crystalline lattice, prevents cyclization[2]Enhanced chemical stability[2]
Amitriptyline HCl Nanocrystalline / AmorphousSpray Freeze Drying (SFD)~90 nm particle size, high surface area[4]Rapid dissolution / enhanced bioavailability[4]

Experimental Workflows and Logical Relationships

The diagram below maps the decision tree and thermodynamic pathways for processing dibenzo[a,d]annulene APIs.

CrystallizationWorkflow API Dibenzo[a,d]annulene API (e.g., Amitriptyline, AMG 222) Sub1 Solvent Screening & Hydrate Management API->Sub1 Cooling/Evaporation Sub2 Crystal Engineering (Co-formers) API->Sub2 + Dicarboxylic Acids Sub3 Nanocrystallization (SFD) API->Sub3 Cryogenic Atomization PolyA Stable Polymorph (Thermodynamic Control) Sub1->PolyA Solvent-Mediated Transformation PolyB Channel Hydrate (Humidity Controlled) Sub1->PolyB Humidified N2 Purge CoCryst Multicomponent Crystal (Modified Release) Sub2->CoCryst Liquid-Assisted Grinding Nano Amorphous/Nano-crystal (Kinetic Control) Sub3->Nano Rapid Freezing & Sublimation

Fig 1: Thermodynamic and kinetic crystallization pathways for dibenzo[a,d]annulene derivatives.

Self-Validating Experimental Protocols

Protocol A: Stabilization of Channel Hydrates (e.g., AMG 222)

Objective: Remove residual solvent without collapsing the pentahydrate lattice.

  • Crystallization: Crystallize the API from the primary solvent system (e.g., aqueous ethanol) under controlled cooling to yield the pentahydrate form.

  • Filtration: Isolate the bulk crystals via Nutsche filtration under a nitrogen atmosphere.

  • Humidified Drying (Critical Step): Transfer the wet cake to a fluid bed dryer. Instead of applying a vacuum, introduce a continuous nitrogen purge humidified to 60% Relative Humidity (RH) at 25°C.

  • Validation (In-Process Control):

    • Karl Fischer Titration: Confirm water content aligns with the theoretical stoichiometric ratio for a pentahydrate.

    • Powder X-Ray Diffraction (PXRD): Compare the diffractogram against the known pentahydrate reference. The absence of a broad "halo" confirms that amorphous degradation has been successfully prevented.

Protocol B: Multicomponent Co-crystallization of Amitriptyline

Objective: Engineer 2D bilayers using dicarboxylic acids to modify dissolution.

  • Preparation: Weigh equimolar amounts of Amitriptyline free base and the selected co-former (e.g., maleic acid).

  • Liquid-Assisted Grinding (LAG): Place the powders into a ball mill jar. Add a catalytic amount of solvent (e.g., 20 µL of methanol per 100 mg of powder) to facilitate molecular mobility without fully dissolving the solids.

  • Milling: Mill at 30 Hz for 20 minutes. The mechanical energy combined with the solvent vapor pressure drives the thermodynamic shift toward the lower-energy co-crystal state.

  • Validation (In-Process Control):

    • Differential Scanning Calorimetry (DSC): Verify the formation of a single, distinct endothermic melting peak that differs from both the pure API and the pure co-former.

    • Dissolution Testing: Run a USP Apparatus II (Paddle) test in FaSSGF buffer to validate the modified release kinetics against the standard AMT·HCl salt.

Protocol C: Spray Freeze Drying (SFD) for Nanocrystals

Objective: Generate high-surface-area amorphous/nanocrystalline particles.

  • Solution Preparation: Dissolve Amitriptyline HCl in a volatile, miscible solvent system (e.g., water/tert-butanol) at a concentration of 0.06 wt%[4].

  • Cryogenic Atomization: Using an ultrasonic nozzle, atomize the solution directly into a vessel containing liquid nitrogen (-196°C). The droplets will freeze instantaneously, preventing ordered crystal lattice formation.

  • Sublimation: Transfer the frozen slurry to a lyophilizer. Maintain the shelf temperature at -55°C and apply a high vacuum (e.g., 10 Pascal) for 72 hours to sublimate the solvent directly from the solid phase[4].

  • Validation (In-Process Control):

    • Scanning Electron Microscopy (SEM): Confirm particle morphology and verify a mean size distribution centered around ~90 nm[4].

    • Dynamic Light Scattering (DLS): Disperse the powder in an anti-solvent and confirm the nanoscale hydrodynamic radius.

References

  • Reliminary Investigation of Polymorphism in Cyclobenzaprine Hydrochloride and Effect of Different Acids on the CIS-Trans Isomer Formation. ProQuest. URL: [Link]

  • Multicomponent Crystals of Amitriptyline as Potential Controlled-Release Systems: Synthesis, Crystal Packing Analysis, and Dissolution Study. ACS Publications. URL: [Link]

  • Preparation and Characterization of Nano Amitriptyline Hydrochloride Particles by Spray Freeze Drying. ResearchGate. URL: [Link]

  • Crystal structure study and investigation of solid-state cyclization for AMG 222, a channel hydrate. PubMed / Elsevier B.V. URL: [Link]

Sources

Advanced Protocols for the Aromatic Functionalization of the Dibenzosuberol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibenzosuberol (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol) is a privileged tricyclic scaffold foundational to the development of tricyclic antidepressants (TCAs), supramolecular ligands, and advanced polymer networks [1, 2]. While functionalizing its aromatic rings is critical for tuning electronic properties and biological activity, direct electrophilic aromatic substitution (EAS) on dibenzosuberol is notoriously problematic.

This application note details the field-proven "Ketone-First" functionalization strategy . By utilizing dibenzosuberone as the reactive intermediate, researchers can bypass the inherent instability of the dibenzosuberol C5-hydroxyl group, enabling high-yield regioselective halogenation and nitration, followed by mild reduction to the target functionalized alcohol.

Mechanistic Rationale: The "Ketone-First" Strategy

As a Senior Application Scientist, it is crucial to understand the causality behind substrate selection before initiating synthesis. Direct EAS (e.g., bromination or nitration) on dibenzosuberol is fundamentally flawed due to the lability of the benzylic C5-hydroxyl group.

Under the strongly acidic (HNO₃/H₂SO₄) or Lewis acidic (Br₂/AlCl₃) conditions required for aromatic functionalization, the hydroxyl group is rapidly protonated or coordinated. This leads to the immediate elimination of water, generating the highly stable dibenzosuberyl cation —which benefits from partial tropylium-like aromaticity—or causing irreversible dehydration to dibenzosuberene [3].

The Solution: Functionalization must be performed on the oxidized analogue, dibenzosuberone .

  • Protection via Hybridization: The sp²-hybridized C5 carbonyl is robust against elimination under strongly acidic conditions.

  • Regiodirecting Effects: The electron-withdrawing nature of the ketone deactivates the aromatic rings slightly, preventing over-functionalization. Furthermore, it directs incoming electrophiles primarily to the 3- and 7-positions (para to the alkyl bridge, meta to the carbonyl), enabling predictable regioselectivity [4].

  • Mild Recovery: Following EAS, the ketone is smoothly reduced back to the alcohol using mild hydride donors (e.g., NaBH₄) that do not disturb the newly installed functional groups.

Mechanistic_Rationale cluster_0 Failed Direct Approach cluster_1 Successful 'Ketone-First' Strategy A1 Dibenzosuberol A2 Dibenzosuberyl Cation (Dehydration/Side Reactions) A1->A2 Strong Acids / Lewis Acids (EAS Conditions) B1 Dibenzosuberone (Protected C5 Position) B2 3,7-Disubstituted Dibenzosuberone B1->B2 EAS (Br2/AlCl3 or HNO3/H2SO4) B3 3,7-Disubstituted Dibenzosuberol B2->B3 NaBH4 Reduction

Figure 1: Mechanistic causality demonstrating why dibenzosuberone is the mandatory intermediate for aromatic functionalization.

Experimental Workflows

The following workflows detail the divergent synthesis of halogenated and aminated dibenzosuberol derivatives, both originating from the robust dibenzosuberone scaffold.

Pathways DB Dibenzosuberone Br_Ketone 3,7-Dibromodibenzosuberone DB->Br_Ketone Br2, AlCl3 1,2-DCE, 0°C NO2_Ketone 3,7-Dinitrodibenzosuberone DB->NO2_Ketone HNO3, H2SO4 0°C to RT Br_Alcohol 3,7-Dibromodibenzosuberol Br_Ketone->Br_Alcohol NaBH4, MeOH RT NH2_Ketone 3,7-Diaminodibenzosuberone NO2_Ketone->NH2_Ketone Transfer Hydrogenation or SnCl2 NH2_Alcohol 3,7-Diaminodibenzosuberol NH2_Ketone->NH2_Alcohol NaBH4, MeOH RT

Figure 2: Divergent synthetic pathways for the functionalization of the dibenzosuberol aromatic rings.

Step-by-Step Methodologies

Protocol A: Synthesis of 3,7-Dibromodibenzosuberol

This protocol utilizes a strong Lewis acid to force the bromination of the deactivated dibenzosuberone ring, followed by a mild hydride reduction [4].

Step 1: Regioselective Bromination

  • Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add dibenzosuberone (10.0 mmol, 2.08 g) and dissolve in 40 mL of anhydrous 1,2-dichloroethane (1,2-DCE). Causality: 1,2-DCE is a non-participating, polar solvent that stabilizes the intermediate Wheland complex during EAS.

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous Aluminum chloride (AlCl₃, 44.0 mmol, 5.86 g) portion-wise. Note: AlCl₃ coordinates with the carbonyl oxygen, deactivating the ring but strictly directing the bromination to the 3,7 positions.

  • Bromine Addition: Prepare a solution of Bromine (Br₂, 22.0 mmol, 1.13 mL) in 10 mL of 1,2-DCE. Add this dropwise to the reaction mixture over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir the dark mixture at room temperature for 24 hours.

  • Workup: Carefully quench the reaction by pouring it over 100 g of crushed ice containing 10 mL of concentrated HCl. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with 10% aqueous sodium thiosulfate (to remove unreacted Br₂), followed by brine. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from boiling ethanol to afford pure 3,7-dibromodibenzosuberone.

Step 2: Ketone Reduction

  • Dissolve 3,7-dibromodibenzosuberone (5.0 mmol) in 30 mL of methanol and cool to 0 °C.

  • Slowly add Sodium borohydride (NaBH₄, 7.5 mmol, 283 mg) portion-wise. Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone without inducing reductive dehalogenation of the aryl bromides.

  • Stir for 2 hours at room temperature.

  • Quench with 10 mL of distilled water. Evaporate the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 × 20 mL). Dry the organic phase over MgSO₄ and concentrate to yield 3,7-dibromodibenzosuberol as a white solid.

Protocol B: Synthesis of 3,7-Diaminodibenzosuberol

This sequence is highly utilized for creating self-assembling supramolecular ligands and crosslinked polymer networks [2, 3].

Step 1: Bis-Nitration

  • Dissolve dibenzosuberone (10.0 mmol) in 20 mL of concentrated Sulfuric acid (H₂SO₄) at 0 °C.

  • Add a mixture of concentrated Nitric acid (HNO₃, 22.0 mmol) and H₂SO₄ (5 mL) dropwise over 30 minutes. Maintain the temperature strictly below 5 °C to prevent oxidative cleavage of the central ring.

  • Stir for 2 hours at 0 °C, then pour over 200 g of crushed ice. Filter the resulting yellow precipitate (3,7-dinitrodibenzosuberone) and wash thoroughly with cold water.

Step 2: Nitro Reduction (Transfer Hydrogenation)

  • Suspend 3,7-dinitrodibenzosuberone (5.0 mmol) in 40 mL of ethanol. Add 10% Pd/C (10 mol%).

  • Heat the mixture to 60 °C and slowly add Hydrazine hydrate (N₂H₄·H₂O, 30.0 mmol) dropwise. Causality: Transfer hydrogenation avoids the need for high-pressure H₂ gas and prevents over-reduction of the ketone.

  • Reflux for 2 hours, cool, and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield 3,7-diaminodibenzosuberone.

Step 3: Ketone Reduction

  • Dissolve 3,7-diaminodibenzosuberone in methanol at 0 °C.

  • Add NaBH₄ (1.5 eq) and stir at room temperature for 3 hours.

  • Quench with water, remove methanol in vacuo, and extract with ethyl acetate to yield the final 3,7-diaminodibenzosuberol.

Quantitative Data Summary

The table below summarizes the expected yields and regioselectivity for the functionalization of the dibenzosuberone scaffold prior to reduction.

SubstrateReaction TypeReagents & ConditionsMajor ProductExpected YieldRegioselectivity
Dibenzosuberone BrominationBr₂, AlCl₃, 1,2-DCE, 0 °C to RT3,7-Dibromodibenzosuberone65 – 75%High (3,7-isomer predominant over 1,7)
3,7-Dibromodibenzosuberone ReductionNaBH₄, MeOH, RT3,7-Dibromodibenzosuberol> 90%N/A (Quantitative conversion)
Dibenzosuberone NitrationHNO₃, H₂SO₄, 0 °C3,7-Dinitrodibenzosuberone60 – 70%Moderate (Orth/Meta mixtures require purification)
3,7-Dinitrodibenzosuberone Nitro ReductionPd/C, N₂H₄, EtOH, 60 °C3,7-Diaminodibenzosuberone~ 80%N/A
3,7-Diaminodibenzosuberone ReductionNaBH₄, MeOH, RT3,7-Diaminodibenzosuberol> 85%N/A

References

  • Truta, F., et al. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules. URL:[Link]

  • Clegg, J. K., et al. (2010). Selective post-synthetic modification of a reactive, self-assembled iron(II)–iminopyridine mesocate. Chemical Communications (RSC Publishing). URL:[Link]

  • Giumanini, A. G., et al. (2024). Crosslinked polymers with tunable coefficients of thermal expansion (US Patent 11873301B2). Google Patents.
  • Comisso, G., et al. (1999). Dibenzosuberone derivatives and procedures for their preparation (WO1999028284A1). Google Patents.

Troubleshooting & Optimization

Technical Support Center: Purification of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol. As a critical intermediate in the development of conformationally restricted therapeutics and tricyclic antidepressant (TCA) analogs, achieving high purity of this tricyclic phenol is paramount.

This guide is designed for researchers and drug development professionals. It bypasses basic chemistry to directly address the complex causality behind byproduct formation, offering field-proven, self-validating protocols to ensure absolute structural integrity.

Part 1: Frequently Asked Questions (FAQs) – Byproduct Profiling

Q1: What are the most common byproducts encountered during the synthesis of the 1-ol derivative? A1: The byproduct profile is heavily dependent on your synthetic route. The most common approach to synthesizing hydroxylated dibenzocycloheptene derivatives involves the ether cleavage of a methoxy precursor[1]. When using Boron Tribromide (BBr


) for this demethylation[2], the primary byproducts include:
  • Unreacted 1-Methoxy Precursor: Due to incomplete cleavage.

  • Boron-Aryloxy Complexes: Highly stable intermediates that fail to hydrolyze during standard aqueous workups.

  • Regioisomers (2-ol or 3-ol): If the initial tricyclic core was synthesized via a non-regioselective Friedel-Crafts cyclization.

Q2: Why is my crude product heavily contaminated with intractable emulsions and boron complexes after BBr


 demethylation? 
A2:  Boron-aryloxy intermediates are highly lipophilic and stable. BBr

acts as a Lewis acid, strongly coordinating to the aromatic rings and the oxygen atom. If the reaction is quenched too rapidly with water, these complexes partition directly into the organic phase. A targeted protic quench (using methanol) is required to convert the boron species into volatile trimethyl borate before aqueous hydrolysis.

Part 2: Troubleshooting Guide – Specific Isolation Issues

Issue 1: Poor Chromatographic Separation of the 1-ol from the 1-Methoxy Precursor

The Causality: Both the phenol (1-ol) and the anisole (1-methoxy) derivatives exhibit significant lipophilicity due to the massive dibenzosuberane core[3]. On standard normal-phase silica, their retention factors (R


) are nearly identical in non-polar solvent systems, leading to co-elution.
The Solution:  Abandon chromatography for this specific separation and exploit the pKa of the phenolic hydroxyl group (pKa ~9.5–10.0). By using a strong base, you quantitatively convert the 1-ol into a water-soluble phenoxide, completely altering its partition coefficient (LogP).

AcidBaseExtraction Start Crude Mixture in DCM (1-ol + 1-methoxy) AddBase Add 1M NaOH (Liquid-Liquid Extraction) Start->AddBase Org1 Organic Phase (1-methoxy byproduct) AddBase->Org1 Top Layer Aq1 Aqueous Phase (Sodium 1-phenoxide) AddBase->Aq1 Bottom Layer Acidify Add 1M HCl to pH 2 (Protonation) Aq1->Acidify Extract Extract with DCM Acidify->Extract Pure Pure 10,11-Dihydro-5H- dibenzo[a,d]annulen-1-ol Extract->Pure

Fig 1: Acid-base extraction workflow exploiting phenolic pKa for separation.

Issue 2: Co-elution of Regioisomers (e.g., 2-ol or 3-ol)

The Causality: Unlike the methoxy precursor, regioisomeric phenols (1-ol vs. 2-ol) have nearly identical pKa values and polarities, making acid-base extraction ineffective. The Solution: Optimized Normal-Phase Flash Chromatography using


-

interacting solvents. Toluene-based systems provide superior resolution for tricyclic regioisomers because the aromatic stationary-phase interactions differentially stabilize the slight steric variations of the hydroxyl position.

Table 1: Quantitative Chromatographic Data for 1-ol Purification

Solvent System (v/v)R

(1-Methoxy Precursor)
R

(1-ol Product)
R

(2-ol / 3-ol Isomers)
Resolution Quality
Hexane / EtOAc (90:10)0.750.450.40 - 0.42Moderate
Toluene / Acetone (95:5)0.800.500.48Excellent
DCM / Methanol (99:1)0.900.600.55Poor (Tailing)

Part 3: Standard Operating Procedure (SOP) – Self-Validating Demethylation

To ensure the highest purity of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol, utilize the following self-validating BBr


 demethylation protocol[2]. This method includes built-in analytical checkpoints to guarantee success before proceeding to the next step.
Step-by-Step Methodology:
  • Reaction Setup: Dissolve 1-methoxy-10,11-dihydro-5H-dibenzo[a,d]annulene (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Cool the reaction vessel to -78°C.

  • Reagent Addition: Add BBr

    
     (3.0 eq) dropwise. Causality: The excess BBr
    
    
    
    is mandatory. One equivalent coordinates to the ether oxygen, while the remaining equivalents compensate for non-productive coordination to the electron-rich aromatic rings.
  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Validation Check 1: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed only when the[M+H]

      
       peak for the methoxy precursor is completely absent.
      
  • Targeted Quenching (Critical Step): Cool the mixture to 0°C. Add anhydrous Methanol slowly dropwise until effervescence ceases.

    • Causality: Methanol reacts with the boron-aryloxy complex to form volatile trimethyl borate, cleanly breaking the boron-oxygen bond without forming intractable emulsions.

  • Aqueous Hydrolysis: Add saturated aqueous NH

    
    Cl to neutralize the hydrobromic acid generated during the quench.
    
  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
    • Validation Check 2 (1H-NMR): Confirm purity by verifying the disappearance of the methoxy singlet at ~3.8 ppm and the appearance of a broad phenolic -OH peak at ~5.0-5.5 ppm (in CDCl

      
      ).
      

DemethylationWorkflow SM 1-Methoxy Precursor in Anhydrous DCM Reaction Add BBr3 at -78°C (Ether Cleavage) SM->Reaction Intermediate Boron-Aryloxy Complex (Stable Intermediate) Reaction->Intermediate Quench Methanol Quench at 0°C (Forms Trimethyl Borate) Intermediate->Quench Prevents Emulsions Hydrolysis Sat. NH4Cl Addition (Aqueous Hydrolysis) Quench->Hydrolysis Extraction LLE with EtOAc (Product in Organic Phase) Hydrolysis->Extraction

Fig 2: BBr3 demethylation workflow highlighting the critical methanol quench.

References

1.[1] WO2003002539A1 - Dibenzocycloheptene compound - Google Patents. google.com. 2.[3] Dibenzosuberol | C15H14O | CID 14588 - PubChem - NIH. nih.gov. 3.[2] US6368814B1 - Tricyclic antidepressant derivatives and immunoassay - Google Patents. google.com.

Sources

Technical Support Center: Grignard Synthesis of Dibenzosuberone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the critical challenges in synthesizing dibenzosuberone-derived carbinols (key precursors to tricyclic antidepressants like Amitriptyline and Nortriptyline) via the Grignard reaction.

This guide focuses on the most technically demanding step: the preparation of the unstable 3-(dimethylamino)propylmagnesium chloride and its nucleophilic addition to the hindered dibenzosuberone ketone.

Topic: Troubleshooting Grignard Alkylation of 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone) Document ID: TS-GRIG-DBS-05 Audience: Medicinal Chemists, Process Development Scientists Scope: Preparation of amino-alkyl Grignard reagents, initiation protocols, and minimization of enolization side-reactions.

Part 1: The Core Protocol (Technical Overview)

The synthesis of the Amitriptyline precursor (a C5-carbinol) requires the reaction of dibenzosuberone with 3-(dimethylamino)propylmagnesium chloride . This is not a standard Grignard reaction due to three specific failure modes:

  • Reagent Instability: The amino-alkyl halide precursor is often supplied as a hydrochloride salt and must be free-based immediately prior to use.

  • Initiation Latency: The amino group can coordinate to the Mg surface, passivating it (the "poisoning" effect).

  • Enolization vs. Addition: Dibenzosuberone is a sterically hindered ketone with acidic

    
    -protons. Basic Grignard reagents often act as bases (causing enolization and recovering starting material) rather than nucleophiles.
    
Reaction Pathway Diagram

The following workflow outlines the critical path and decision points for the synthesis.

GrignardWorkflow Start Start: Amino-Alkyl Halide (HCl Salt) FreeBase Step 1: Free-Basing (NaOH/Toluene -> Dry THF) Start->FreeBase Drying Critical: Drying (<50 ppm H2O) Use CaH2 or Mol Sieves FreeBase->Drying Must be anhydrous Activation Step 2: Mg Activation (I2 + Heat + EtBr Entrainment) Drying->Activation Formation Grignard Formation (Reflux 2-3h, Cloudy Grey) Activation->Formation Initiation observed Formation->Activation No Initiation (Clear) Addition Step 3: Addition to Dibenzosuberone (0°C, Slow Addition) Formation->Addition Addition->Formation Recovered SM (Enolization) Quench Step 4: Quench & Workup (NH4Cl, pH Control) Addition->Quench

Figure 1: Critical workflow for the generation of amino-Grignard reagents and coupling to dibenzosuberone.

Part 2: Troubleshooting Guide (Q&A)

Module A: Reagent Preparation (The Amino-Grignard)

Q1: I am using 3-(dimethylamino)propyl chloride hydrochloride directly, but the reaction won't start. Why? A: You cannot form a Grignard reagent from the hydrochloride salt. The acidic proton on the amine salt will immediately quench any forming Grignard reagent (


).
  • Protocol: You must convert the salt to the free base. Dissolve the salt in water, basify with NaOH, extract into toluene or ether, and dry rigorously (KOH pellets followed by distillation from

    
     or storage over activated 4Å molecular sieves). The free base is unstable and should be used immediately [1].
    

Q2: The magnesium turnings are not reacting with the free amine-halide. The solution stays clear. A: Amino-alkyl halides are notorious for passivating magnesium surfaces due to nitrogen coordination.

  • The "Entrainment" Solution: Do not rely on the amino-halide to self-initiate.

    • Cover Mg turnings with dry THF.

    • Add a crystal of Iodine (

      
      ) and a small amount of Ethyl Bromide  (EtBr) or 1,2-dibromoethane.
      
    • Wait for the vigorous EtBr reaction to start (bubbling, decolorization of Iodine).

    • Then add your amino-halide solution dropwise to the active refluxing mixture. The EtBr "cleans" the Mg surface, allowing the difficult amino-halide to react [2].

Q3: My Grignard solution is white/cloudy. Is this normal? A: Yes. Unlike Phenylmagnesium bromide (which is often dark brown/red), alkyl-amino Grignards in THF often appear as a cloudy grey or milky white suspension .

  • Validation: To verify activity before adding your valuable ketone, perform a titration or a small-scale quench test with

    
     (check for deuterium incorporation via NMR) or simple acid quench (check for gas evolution, though less reliable for higher MW alkanes).
    
Module B: The Coupling Reaction (Dibenzosuberone)

Q4: I obtained a low yield of the alcohol and recovered 60% of my starting dibenzosuberone. What happened? A: You likely encountered Enolization .[1] Dibenzosuberone has acidic


-protons at the C4/C6 positions. The Grignard reagent acted as a base, removing a proton to form the magnesium enolate.[2] Upon aqueous workup, the enolate protonates back to the starting ketone.
  • Solution 1 (Temperature): Conduct the addition at 0°C to -10°C . Lower temperatures favor nucleophilic addition over proton abstraction (kinetic control).

  • Solution 2 (Cerium Chloride): Add anhydrous

    
     (1.0–1.5 eq) to the Grignard reagent before adding the ketone. Organocerium reagents are less basic and more nucleophilic, significantly suppressing enolization [3].
    

Q5: The reaction mixture solidified during addition. A: Magnesium alkoxides of tricyclic systems are often insoluble in pure ether or cold THF.

  • Fix: Ensure you are using THF (Tetrahydrofuran) rather than Diethyl Ether, as THF has better solubility for these complexes. If stirring stops, add more dry THF. Do not heat to reflux during the addition phase, as this promotes enolization.

Module C: Impurity Profile

Table 1: Common Impurities and Their Origins

Impurity ObservedChemical StructureRoot CauseCorrective Action
Dimer (Wurtz)

(Hexane-1,6-diamine deriv.)
High concentration of alkyl halide during Grignard formation.Dilute the halide feed; add dropwise very slowly to refluxing Mg.
Starting Ketone DibenzosuberoneEnolization (Grignard acted as base) or incomplete conversion.[2]Use

additive; lower addition temp; increase Grignard equivalents (to 1.5 - 2.0 eq).
Reduced Ketone Dibenzosuberol (Alcohol)

-Hydride transfer from the Grignard alkyl chain.
Unavoidable side reaction with alkyl Grignards; keep temp low.
Alkene (Drug) Amitriptyline/NortriptylinePremature dehydration of the carbinol during workup.The tertiary alcohol is acid-sensitive. Keep workup pH > 4. Avoid heating during solvent removal.

Part 3: Troubleshooting Logic Map

Use this logic gate to diagnose specific failure modes during the experiment.

Troubleshooting Issue Problem Detected NoStart Reaction won't start (No exotherm) Issue->NoStart LowYield Low Yield / Recovered SM Issue->LowYield Wurtz High Dimer Impurity Issue->Wurtz CheckWater Check H2O < 50ppm NoStart->CheckWater CheckTemp Check Addition Temp LowYield->CheckTemp CheckConc Check Halide Conc. Wurtz->CheckConc CheckSurf Check Mg Surface CheckWater->CheckSurf Dry Act_Entrain Action: Use EtBr Entrainment + Iodine CheckSurf->Act_Entrain Passivated Act_CeCl3 Action: Add CeCl3 (Organocerium) CheckTemp->Act_CeCl3 Enolization suspected Act_Slow Action: Slower Addition High Dilution CheckConc->Act_Slow Too conc.

Figure 2: Diagnostic logic for Grignard failures.

References

  • Preparation of 3-(dimethylamino)propylmagnesium chloride: Source:Molecules2005 , 10(11), 1318-1334. "Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives." Context: Describes the specific entrainment method using Ethyl Bromide to initiate the reaction for Amitriptyline precursors. URL:[Link]

  • General Grignard Initiation (Entrainment): Source:Journal of Chemical Education2012 , 89, 1. Context: Standard protocols for activating magnesium using iodine and sacrificial alkyl halides.[3] URL:[Link]

  • Suppression of Enolization (Organocerium Chemistry): Source:Journal of the American Chemical Society1989, 111, 4392. Context: Imamoto's method using

    
     to promote nucleophilic addition to hindered, enolizable ketones.
    URL:[Link]
    

Sources

Chromatography Technical Support Center: Resolving Peak Tailing in Dibenzosuberol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing peak shape distortions during the high-performance liquid chromatography (HPLC) analysis of dibenzosuberols and related tricyclic compounds.

🔬 Mechanistic Insights: The Causality of Tailing

Dibenzosuberol (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol) is a bulky tricyclic alcohol frequently monitored as a synthetic precursor, degradation product, or impurity in the analysis of tricyclic antidepressants (TCAs) such as amitriptyline[1].

Peak tailing occurs when multiple retention mechanisms compete during separation, causing the analyte to desorb at varying rates and elongating the trailing edge of the peak[2][3]. To fix tailing, we must first understand the specific chemical interactions at play:

  • The TCA Mechanism (Ion-Exchange): Basic TCAs (like amitriptyline) possess high pKa values (9.2–9.6) and experience severe tailing due to ion-exchange interactions between their protonated amines and negatively charged, ionized silanols (Si-O⁻) on the silica surface at mid-to-high pH[4].

  • The Dibenzosuberol Mechanism (Hydrogen Bonding): Unlike basic TCAs, dibenzosuberol is a neutral/weakly polar alcohol. Its primary tailing mechanism is driven by strong hydrogen bonding between its hydroxyl (-OH) group and unreacted, accessible silanols (Si-OH) on the stationary phase[2][5].

When these secondary interactions are not suppressed, peak height is artificially reduced, compromising the lower limit of quantification (LLOQ) and disrupting automated peak-detection algorithms[2][6].

Silanol_Mechanism Silica Unshielded Silica (Residual Silanols) Silanol Si-OH / Si-O⁻ Active Sites Silica->Silanol Interaction Hydrogen Bonding & Secondary Interactions Silanol->Interaction Analyte Dibenzosuberol (-OH Group) Analyte->Interaction Tailing Peak Tailing (Asymmetry > 1.5) Interaction->Tailing

Mechanistic pathway of secondary silanol interactions causing dibenzosuberol peak tailing.

🛠️ Troubleshooting Guide: Self-Validating Protocols

To prevent "guesswork" in method development, utilize the following self-validating protocols to isolate and resolve the root cause of the tailing.

Protocol 1: System Diagnostic (Physical vs. Chemical)

Before altering your mobile phase chemistry, you must validate the physical integrity of your HPLC system.

Step 1: Quantify the Distortion Calculate the Asymmetry Factor (


) by measuring the peak width at 10% of the peak height (

). An

> 1.2 indicates problematic tailing, while

> 1.5 requires immediate corrective action[3][7].

Step 2: The Neutral Probe Test Inject a purely hydrophobic, neutral compound (e.g., toluene) that cannot participate in acid-base interactions or strong hydrogen bonding[8].

Step 3: Evaluate Causality

  • If the neutral probe tails: The issue is physical. You likely have a void volume at the column head, a partially blocked inlet frit, or poorly seated PEEK fittings causing extra-column dispersion[7][8][9]. Action: Reverse and backflush the column, replace the guard column, or re-seat fittings[7][9].

  • If the neutral probe is symmetric but dibenzosuberol tails: The issue is chemical, confirming secondary silanol interactions[8]. Proceed to Protocol 2.

Diagnostic_Workflow A Observe Peak Tailing (As > 1.2) B Inject Neutral Probe (e.g., Toluene) A->B C Does the neutral probe tail? B->C D Physical Issue (Void, Frit, Tubing) C->D Yes E Chemical Issue (Silanol Interactions) C->E No F Replace Guard Column & Check PEEK Fittings D->F G Optimize Mobile Phase & Stationary Phase E->G

Diagnostic workflow isolating physical vs. chemical causes of HPLC peak tailing.

Protocol 2: Chemical Optimization for Bulky Alcohols

If the diagnostic test confirms chemical tailing, implement the following sequential adjustments:

Step 1: Stationary Phase Upgrade Transition from traditional Type A silica to high-purity Type B silica. Modern Type B columns are manufactured metal-free and possess drastically reduced free silanol content, minimizing secondary interactions[2].

Step 2: Utilize Alternative Selectivity For tricyclic compounds, highly end-capped phases block residual silanol activity[5]. For ultimate peak shape, employ a polar-embedded phase (e.g., RP-Amide). The amide functional group provides a shield against residual silanols and disrupts the hydrogen-bonding network that traps the hydroxyl group of dibenzosuberol[5][10].

Step 3: Mobile Phase Modification If analyzing dibenzosuberol alongside basic TCAs, adjust the mobile phase pH to


 3.0 (using formic acid or phosphate buffer). This forces silanols into their fully protonated, neutral state (Si-OH), eliminating ion-exchange tailing for the amines[2][3]. To further suppress hydrogen bonding for the alcohol, add a complementary buffer salt (like ammonium formate) to both aqueous and organic components to drive the interaction away from the silica surface[11].

📊 Data Presentation: Optimization Matrix

Use the following reference table to predict peak asymmetry based on your chosen chromatographic conditions.

Column ChemistryMobile Phase pHPrimary Interaction MechanismExpected Asymmetry (

)
Recommendation
Type A Silica pH 7.0Strong Ion-Exchange & H-Bonding> 2.0 (Severe)Avoid for tricyclic alcohols and amines.[2]
Type B (End-capped) pH 7.0Reduced Ion-Exchange, Mod. H-Bonding1.3 - 1.5Acceptable, but requires buffer salts.[5]
Type B (End-capped) pH 2.5Suppressed Ion-Exchange, Low H-Bonding1.1 - 1.3Ideal for TCA/dibenzosuberol mixtures.[3]
RP-Amide (Polar-embedded) pH 7.0Shielded Silanols< 1.1 (Excellent)Best for resolving closely eluting tricyclics.[10]

❓ Frequently Asked Questions (FAQs)

Q: Why does my dibenzosuberol peak still tail slightly at pH 2.5, even though my amitriptyline peak is perfectly symmetric? A: Lowering the pH to 2.5 suppresses silanol ionization (Si-O⁻


 Si-OH), which entirely fixes the ion-exchange tailing for basic amines like amitriptyline[3]. However, dibenzosuberol is an alcohol. The newly protonated Si-OH groups can still act as hydrogen-bond donors/acceptors with the dibenzosuberol hydroxyl group. To fix this residual tailing, you must switch to a fully end-capped or polar-embedded column[5][10].

Q: Can I use triethylamine (TEA) to fix dibenzosuberol tailing? A: Historically, tail-suppressing compounds like TEA (


20 mM) were used to neutralize free silanol groups[2]. While highly effective for basic analytes, TEA is less effective for neutral alcohols and can cause ion suppression if you are using LC-MS. Upgrading to a modern Type B column is a superior, additive-free solution[2].

Q: Does the choice of organic modifier impact dibenzosuberol peak shape? A: Yes. The choice between methanol and acetonitrile influences peak shape[5]. Acetonitrile is a stronger hydrogen-bond acceptor than methanol and can more effectively disrupt the hydrogen bonds between the analyte and the stationary phase, often resulting in sharper peaks for bulky alcohols.

📚 References[9] Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Verify Source[11] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Restek. Verify Source[2] How to Reduce Peak Tailing in HPLC?Phenomenex. Verify Source[3] Peak Tailing in HPLC. Element Lab Solutions. Verify Source[5] What Causes Peak Tailing in HPLC?Chrom Tech, Inc.Verify Source[8] HPLC Peak Tailing. Axion Labs.Verify Source[7] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Verify Source[1] The control of impurities in amitriptyline hydrochloride using a reversed-phase hybrid stationary phase. ResearchGate. Verify Source[10] Ascentis® Express RP-Amide HPLC Columns. Sigma-Aldrich. Verify Source[4] Analysis of Tricyclic Antidepressants using Agilent Poroshell HPH C18. Agilent. Verify Source

Sources

Technical Support Center: Optimization of Mobile Phase for Dibenzosuberol Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the challenging task of separating dibenzosuberol isomers via High-Performance Liquid Chromatography (HPLC). Given the structural similarities of these isomers, achieving baseline separation requires a nuanced understanding of chromatographic principles and careful optimization of the mobile phase. This document will provide expert insights, field-proven protocols, and a logical approach to method development and troubleshooting.

Understanding the Challenge: The Nature of Dibenzosuberol and Its Isomers

Dibenzosuberol (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol) is a tricyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure features a seven-membered ring fused to two benzene rings. Depending on the synthesis route and subsequent modifications, various positional and stereoisomers can be present in a sample. The primary difficulty in their separation lies in their nearly identical physicochemical properties, such as molecular weight and polarity, which leads to co-elution in standard chromatographic methods.[2]

Key Isomers of Interest:

  • Positional Isomers: These isomers differ in the position of substituents on the dibenzosuberol scaffold.

  • Stereoisomers (Enantiomers): Dibenzosuberol itself is chiral, existing as a pair of enantiomers. Separating these non-superimposable mirror images is critical in pharmaceutical development, as they can exhibit different pharmacological activities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in achieving the separation of dibenzosuberol isomers?

A1: The mobile phase composition is arguably the most powerful tool for optimizing the separation of isomers.[2] While the stationary phase (the column) provides the primary interaction sites, the mobile phase modulates these interactions, influencing selectivity and resolution. Even subtle changes in solvent ratios, pH, or additives can have a profound impact on the separation.[4]

Q2: What are the recommended starting conditions for developing a separation method for dibenzosuberol isomers?

A2: For initial method development, a reversed-phase approach is generally recommended due to its versatility and the non-polar nature of the dibenzosuberol core.

ParameterRecommendationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-HexylC18 columns are a robust starting point. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.[2]
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAcetonitrile often provides better resolution for aromatic compounds. A gradient elution is necessary to effectively resolve isomers with slightly different retention times.
Initial Gradient 50-95% Acetonitrile over 20-30 minutesThis provides a broad screening range to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or as determined by UV scanDibenzosuberol's aromatic rings provide strong UV absorbance.[5]
Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but should be controlled for reproducibility.

Q3: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the separation?

A3: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reversed-phase chromatography and often provides sharper peaks for aromatic compounds due to its ability to engage in π-π interactions. Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions. It is often beneficial to screen both solvents during method development.

Q4: What is the role of mobile phase pH in separating dibenzosuberol isomers?

A4: While dibenzosuberol itself is neutral, its isomers or impurities may contain ionizable functional groups. The pH of the mobile phase can significantly alter the ionization state of these compounds, thereby affecting their retention and selectivity.[6][7] For acidic or basic analytes, adjusting the pH to suppress ionization (pH 2-3 for acids, pH > 8 for bases) can lead to improved peak shape and retention.[4] It is crucial to use a buffer to maintain a stable pH throughout the analysis.[2]

Q5: When should I consider using a chiral stationary phase (CSP)?

A5: A chiral stationary phase is essential for the direct separation of enantiomers.[8][9] If your goal is to resolve the (R)- and (S)-enantiomers of dibenzosuberol or its derivatives, a chiral column is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[10]

Troubleshooting Guide

This section addresses common issues encountered during the separation of dibenzosuberol isomers and provides a systematic approach to resolving them.

Problem 1: Poor Resolution or Co-elution of Isomers

This is the most common challenge. The peaks for the different isomers are not baseline separated.

start Poor Resolution step1 Optimize Gradient Slope start->step1  Initial Step   step2 Change Organic Solvent step1->step2  If still unresolved   step3 Adjust Mobile Phase pH step2->step3  For alternative selectivity   step4 Evaluate Different Column Chemistry step3->step4  If ionizable groups are present   end Resolution Achieved step4->end  For significant selectivity change  

Caption: Workflow for troubleshooting poor isomer resolution.

  • Step 1: Optimize the Gradient Slope: A shallower gradient around the elution time of the isomers can increase the separation time and improve resolution.[2]

  • Step 2: Change the Organic Solvent: If acetonitrile does not provide adequate separation, try methanol. The different selectivity may resolve the co-eluting peaks.

  • Step 3: Adjust the Mobile Phase pH: If any of the isomers have ionizable groups, systematically vary the pH of the mobile phase using appropriate buffers (e.g., phosphate or acetate buffers). A change in pH can alter the retention of ionizable compounds relative to neutral ones.[11]

  • Step 4: Evaluate Different Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can provide enhanced π-π interactions, which may be beneficial for separating aromatic isomers. For enantiomers, a chiral stationary phase is required.[12]

Problem 2: Peak Tailing

The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, causing tailing.

    • Solution: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress silanol activity.[2] Using a well-end-capped column can also minimize this effect.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem 3: Peak Splitting

A single peak appears as two or more merged peaks.

start Peak Splitting Observed q1 Are all peaks split? start->q1 cause1 Issue with column inlet (clogged frit, void) q1->cause1 Yes cause2 Sample solvent incompatibility q1->cause2 No yes_all Yes no_one No solution1 Backflush or replace column cause1->solution1 solution2 Inject in mobile phase cause2->solution2 cause3 Co-elution of closely related isomers cause2->cause3 Or solution3 Optimize mobile phase/gradient cause3->solution3

Caption: Decision tree for troubleshooting peak splitting.

  • If all peaks are split: This usually indicates a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.[13][14]

    • Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced.

  • If only one peak is split: This is more likely a chemical or chromatographic issue.

    • Sample Solvent Incompatibility: The solvent in which the sample is dissolved may be too strong compared to the mobile phase, causing the peak to distort. Try dissolving the sample in the mobile phase.

    • On-Column Degradation or Isomerization: The analyte may be unstable under the analytical conditions.

    • Unresolved Isomers: What appears to be a split peak may actually be two very closely eluting isomers. In this case, refer to the "Poor Resolution" troubleshooting section.[15]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Screening for Positional Isomer Separation
  • Column: High-quality reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B (Solvent 1): Acetonitrile

  • Mobile Phase C (Solvent 2): Methanol

  • Screening Runs:

    • Run 1 (Acetonitrile): Perform a gradient elution from 50% to 95% B over 20 minutes.

    • Run 2 (Methanol): Perform a gradient elution from 50% to 95% C over 20 minutes.

  • Evaluation: Compare the chromatograms from both runs for the best initial separation.

  • Optimization: Based on the better of the two solvents, adjust the gradient slope to improve the resolution of the target isomers. A shallower gradient over a longer time will generally improve separation.

Protocol 2: Chiral Separation Method Development
  • Column Selection: Screen a minimum of two different polysaccharide-based chiral stationary phases (e.g., one cellulose-based and one amylose-based).

  • Mobile Phase (Normal Phase): A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • Initial Screening:

    • Start with a mobile phase of 90:10 (v/v) Hexane:Isopropanol.

    • If retention is too long, increase the percentage of isopropanol.

    • If retention is too short, decrease the percentage of isopropanol.

  • Additives: If resolution is poor, consider adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the alcohol modifier. This can significantly alter the interactions between the analyte and the chiral stationary phase.[12]

  • Optimization: Once partial separation is achieved, make small, incremental changes to the percentage of the alcohol modifier to fine-tune the resolution.

Conclusion

The separation of dibenzosuberol isomers is a challenging but achievable task with a systematic and logical approach to method development. By understanding the fundamental principles of chromatography and carefully optimizing the mobile phase composition, researchers can achieve the desired separation for accurate quantification and further analysis. This guide provides a framework for troubleshooting common issues and developing robust analytical methods.

References

Sources

Technical Support Center: Advanced NMR Strategies for Polycyclic Aromatic Compounds (PACs)

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center for researchers handling Polycyclic Aromatic Compounds (PACs). It moves beyond standard textbook advice to address the specific, often frustrating behaviors of planar, electron-rich systems in magnetic fields.

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Aggregation, Overlap, and Assignment in Planar Aromatic Systems

Overview: The Hidden Physics of PACs

Polycyclic Aromatic Compounds present a unique "perfect storm" for NMR spectroscopy. Unlike globular proteins or flexible small molecules, PACs are rigid, planar, and electron-rich. This leads to π-π stacking aggregation , which acts as a concentration-dependent viscosity increase, broadening linewidths and obliterating J-coupling information. Furthermore, the limited chemical shift dispersion of aromatic protons (typically 7.0–9.0 ppm) creates a "wall of multiplets" that defies standard analysis.

This guide provides self-validating protocols to dismantle these barriers.

Category 1: Sample Preparation & Solubility

Issue: “My spectrum looks broad and featureless, even though the sample is pure. Is my shim bad?”

Diagnosis: Likely supramolecular aggregation . PACs stack like plates in a dishwasher. If your shimming works on a standard but fails on your sample, it is an aggregation issue, not an instrument failure.

Troubleshooting Protocol: The "Solvent Ladder"

Do not blindly heat the sample. Follow this logic gate to optimize solubility and resolution.

StepSolvent SystemTemp (°C)Rationale
1 CDCl₃ (Chloroform-d)25Baseline. Good solubility for small PACs. Acidic nature can be problematic for sensitive species.
2 C₆D₆ (Benzene-d₆) or Toluene-d₈ 25π-Disruption. Aromatic solvents intercalate between PAC layers, breaking π-π stacks better than aliphatic solvents.
3 C₂D₂Cl₄ (1,1,2,2-Tetrachloroethane-d₂)80–120 The Gold Standard. High boiling point (146°C) and excellent solvency for planar systems. Safety Warning: Highly Toxic.
4 CS₂ / Acetone-d₆ (4:1) 25The "Magic Mixture." CS₂ breaks aggregates effectively; acetone provides the lock signal.

Experimental Validation (The Dilution Test):

  • Prepare your sample at Concentration A (e.g., 10 mg/0.6 mL).

  • Acquire a 1D ¹H spectrum.

  • Dilute to Concentration B (e.g., 2 mg/0.6 mL).

  • Acquire a second spectrum.

  • Result: If chemical shifts change (Δδ > 0.02 ppm) or linewidths sharpen significantly, you have aggregation. Action: Switch to C₂D₂Cl₄ at 100°C.

Category 2: The "Wall of Multiplets" (Signal Overlap)

Issue: “I have 12 protons between 7.5 and 8.0 ppm. I can’t distinguish the spin systems.”

Diagnosis: Severe spectral crowding. Standard 1D ¹H is insufficient.

Solution A: Pure Shift NMR (PSYCHE)

Pure Shift yields "broadband homonuclear decoupled" spectra. It collapses multiplets (d, t, dd) into singlets, removing J-coupling broadening and revealing the true chemical shift.

  • Pulse Sequence: psyche (or zqs-psyche on Bruker systems).

  • Parameter Critical: Set the chunk size (sw1 in some libraries) to ~20 Hz.

  • Trade-off: Sensitivity is reduced (approx. 10-20% of standard 1H).

Solution B: Temperature Tuning

Chemical shifts of aromatic protons are temperature-dependent.

  • Run spectra at 25°C, 40°C, and 55°C.

  • Overlay the spectra.

  • Signals that were overlapping will often "walk" apart due to differential temperature coefficients.

Category 3: Structural Assignment (The "Blind Spot")

Issue: “I cannot assign the quaternary carbons. HMBC correlations are ambiguous because everything correlates to everything in the aromatic ring.”

Diagnosis: The "Coronene Problem." In fused ring systems, protons are often 3 or 4 bonds away from the internal quaternary carbons, making HMBC correlations weak or non-specific.

Workflow Visualization: Assignment Logic

PAC_Assignment Start Unassigned PAC Spectrum Step1 1D 1H (Pure Shift) Start->Step1 Step2 1H-13C HSQC (Identify Protonated Carbons) Step1->Step2 Step3 1H-13C HMBC (Long Range Connectivity) Step2->Step3 Decision Ambiguous Quaternary Cs? Step3->Decision Step4 1,1-ADEQUATE (Direct C-C Connectivity) Decision->Step4 Yes Final Full Structure Assignment Decision->Final No Step5 ROESY (Spatial Proximity) Step4->Step5 Step5->Final

Caption: Logical workflow for assigning complex PACs. Note the escalation to 1,1-ADEQUATE for quaternary carbons.

Critical Technique: 1,1-ADEQUATE vs. INADEQUATE

For hydrogen-deficient PACs (many quaternary carbons), standard HMBC fails.

  • INADEQUATE: Direct ¹³C-¹³C correlation. Pros: Unambiguous. Cons: Requires ~100 mg sample (insensitve).

  • 1,1-ADEQUATE: Detects ¹J(C,C) correlations via ¹H detection. Pros: Much more sensitive than INADEQUATE. Cons: Requires a cryoprobe for best results. Use this to "walk" the carbon skeleton.

NOE vs. ROE: The Zero-Crossing Trap

PACs often fall in the "medium size" regime (MW 700–1200) or behave like large molecules due to aggregation.

  • NOESY Risk: The NOE enhancement may be zero (signals disappear) at this molecular weight/field strength combination.

  • ROESY Solution: ROE is always positive regardless of size. Always use ROESY for PACs > 500 Da.

Category 4: Quantitative Analysis (qNMR)

Issue: “My integration values are inconsistent. The aromatic protons integrate lower than the aliphatic chains.”

Diagnosis: T1 Saturation. Aromatic protons in rigid systems have very inefficient relaxation mechanisms (lack of nearby dipoles) and can have T1 values > 5 seconds.

qNMR Protocol for PACs
  • Measure T1: Run an inversion-recovery experiment. Do not guess.

    • Expectation: Aromatic protons T1 ≈ 3–8 seconds.

  • Calculate D1 (Relaxation Delay):

    • Rule: D1 ≥ 5 × (Longest T1).

    • Example: If T1 = 5s, D1 must be 25s .

    • Note: Standard default is D1 = 1s. Using this will cause ~30% integration error .

  • Pulse Angle: Use a 90° pulse for maximum sensitivity, but ensure the D1 is correct. Alternatively, use a 30° pulse to reduce the required D1 (though 5xT1 is still best practice for qNMR).

Summary Table: qNMR Parameters

ParameterStandard SetupPAC qNMR SetupReason
Relaxation Delay (D1) 1.0 s25.0 - 60.0 s Aromatic protons relax slowly; prevents saturation.
Acquisition Time (AQ) 2.0 s4.0 s Ensure full decay of FID for sharp lines.
Pulse Angle 30°90° Maximize signal per scan (requires long D1).
Scans (NS) 1664+ Compensate for long D1; improves S/N.
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Space: The Nuclear Overhauser Effect). Link

  • Thrippleton, M. J., & Keeler, J. (2003). Demonstration of pure shift NMR spectroscopy. Angewandte Chemie International Edition, 42(33), 3938-3941. (Foundational paper for PSYCHE/Pure Shift). Link

  • Martin, G. E. (2011). Using 1,1-ADEQUATE to establish carbon–carbon connectivity.[1] Annual Reports on NMR Spectroscopy, 74, 215-290. (Critical for assigning quaternary carbons). Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2783. (qNMR protocols and T1 relaxation). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Solvent impurity reference). Link

Sources

Technical Support Center: Strategies for Scaling Up the Synthesis of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol. This guide is designed for researchers, chemists, and process development professionals who are looking to establish or scale up the synthesis of this important tricyclic scaffold, a core structure in many pharmaceutical agents, particularly antidepressants[1][2]. This document moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and points of confusion that researchers encounter.

Q1: What is the most established and scalable route to the core 10,11-dihydro-5H-dibenzo[a,d]annulene structure?

The most prevalent and industrially relevant pathway involves the synthesis of the ketone intermediate, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone. This is typically achieved through the intramolecular cyclization of 2-bibenzylcarboxylic acid (also referred to as dibenzyl-o-carboxylic acid)[1][3]. The two primary methods for this key ring-closing step are treatment with polyphosphoric acid (PPA) or a Friedel-Crafts reaction via the corresponding acid chloride[1][3].

Q2: My search has returned many protocols for a "-5-ol" isomer. How does this differ from the "-1-ol" target, and why is it so common?

This is a critical point of distinction. The "-5-ol" isomer, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, has the hydroxyl group on the seven-membered ring's central carbon bridge. It is frequently discussed because it is readily synthesized by the direct reduction of the common dibenzosuberone intermediate[4].

In contrast, your target, the "-1-ol" isomer, has the hydroxyl group on one of the peripheral aromatic (benzene) rings. This requires a fundamentally different synthetic strategy involving functionalization of the aromatic system, which is a more complex undertaking than a simple ketone reduction.

Q3: What are the primary challenges in regioselectively introducing a hydroxyl group at the 1-position of the dibenzosuberone core?

The main difficulty lies in controlling the position of substitution on the aromatic rings. The dibenzosuberone system has multiple positions available for electrophilic aromatic substitution. The existing alkyl bridge and the carbonyl group direct incoming electrophiles, often leading to a mixture of isomers, primarily at the positions para and ortho to the activating ethyl bridge[2]. Achieving high selectivity for the 1-position requires careful selection of reagents and reaction conditions.

Q4: What are the key safety considerations when using reagents like polyphosphoric acid (PPA) on a large scale?

When scaling up reactions with PPA, several safety factors are paramount. PPA is highly viscous, corrosive, and extremely hygroscopic.

  • Exothermic Reactions: Its reaction with water is highly exothermic and can cause dangerous splattering. All equipment must be scrupulously dried.

  • Handling: Due to its viscosity, PPA can be difficult to transfer at room temperature. Pre-heating the reagent can facilitate handling but must be done with care.

  • Workup: Quenching the reaction mixture requires slow and controlled addition to ice or cold water to manage the heat generated. This step can be a significant bottleneck in a large-scale process.

Part 2: Troubleshooting Guide: Synthesis of the Dibenzosuberone Core

The successful synthesis of the 1-ol derivative is predicated on a robust and scalable synthesis of its precursor, dibenzosuberone. This section focuses on troubleshooting this critical first stage.

Core_Synthesis A 2-Bibenzylcarboxylic Acid B Intramolecular Cyclization A->B C 10,11-Dihydro-5H-dibenzo[a,d] cyclohepten-5-one (Dibenzosuberone) B->C

Caption: High-level workflow for dibenzosuberone synthesis.

Problem: Low Yield During PPA-Mediated Cyclization

Low yields in this step are common during initial scale-up efforts and can often be traced to two main causes.

  • Possible Cause 1: Sub-optimal PPA Concentration or Temperature.

    • Scientific Rationale: The cyclization is a dehydration reaction that requires a sufficient excess of PPA to drive the equilibrium toward the product and maintain a stirrable mixture. The literature describes needing anywhere from 2 to 50 times the weight of the starting carboxylic acid[1]. Insufficient PPA leads to incomplete reaction, while excessive temperature can cause charring and decomposition.

    • Troubleshooting & Optimization:

      • Increase PPA Ratio: Systematically increase the weight ratio of PPA to the starting acid. A common starting point for optimization is a 10:1 ratio by weight.

      • Temperature Control: Monitor the internal reaction temperature closely. The reaction is often run between 80°C and 125°C[1]. A temperature ramp can be effective; start at a lower temperature and slowly increase it until gas evolution (HCl, if starting from the acid chloride) or product formation is observed.

      • Mechanical Agitation: On a larger scale, the viscosity of the PPA mixture can be a significant issue. Ensure your overhead stirrer is powerful enough to maintain a homogeneous mixture throughout the reaction.

  • Possible Cause 2: Inefficient Workup and Product Isolation.

    • Scientific Rationale: Dibenzosuberone is a solid, water-insoluble compound. During the quench step, it can precipitate out of the aqueous acid, trapping impurities and making extraction difficult.

    • Troubleshooting & Optimization:

      • Extraction Solvent: After quenching the PPA with ice water, perform the extraction with a water-immiscible organic solvent like toluene or dichloromethane while the mixture is still slightly warm to keep the product dissolved.

      • Neutral Wash: Ensure the organic extracts are thoroughly washed with a basic solution (e.g., NaHCO₃ or dilute NaOH) to remove any unreacted carboxylic acid, followed by a brine wash to remove residual water.

Data Summary: Comparison of Cyclization Methods
MethodKey ReagentsTypical Temp.Typical YieldProsCons
Polyphosphoric Acid (PPA) 2-Bibenzylcarboxylic acid, PPA80 - 240°C[1]80-99%[1]One-step, high yieldLarge reagent volume, high viscosity, difficult workup
Friedel-Crafts Acylation Thionyl chloride (SOCl₂), then AlCl₃ or FeCl₃[1]50 - 180°C[1]~85-95%[1]Lower viscosity, less PPA wasteTwo steps, requires handling of SOCl₂ and Lewis acids

Part 3: Troubleshooting Guide: Introduction of the 1-Hydroxy Group

This stage is scientifically more challenging due to the need for regiocontrol. A common strategy involves an initial regioselective halogenation followed by a hydroxylation reaction.

Hydroxylation_Strategy cluster_0 Proposed Synthetic Pathway A Dibenzosuberone B Regioselective Halogenation (e.g., Bromination) A->B C 1-Bromo-dibenzosuberone (and other isomers) B->C F Purification / Isomer Separation C->F D Hydroxylation (e.g., Buchwald-Hartwig) E Target: 1-Hydroxy-dibenzosuberone D->E F->D

Caption: A proposed strategic workflow for synthesizing the 1-ol derivative.

Problem: Poor Regioselectivity During Aromatic Bromination
  • Possible Cause: Competing Directing Effects.

    • Scientific Rationale: The dibenzosuberone scaffold contains both an activating group (the ethylene bridge, which is ortho-, para-directing) and a deactivating group (the carbonyl, which is meta-directing). The outcome of electrophilic substitution is a competition between these effects. Direct bromination often yields a mixture of the 3,7- (para, para) and 1,7- (ortho, para) dibromo isomers, as well as mono-brominated species[2]. Isolating the desired 1-bromo precursor can be challenging.

    • Troubleshooting & Optimization:

      • Control Stoichiometry: Use just over one equivalent of the brominating agent (e.g., NBS or Br₂) to favor mono-bromination over di-bromination.

      • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can influence the isomer ratio. A less active catalyst or lower temperature may improve selectivity.

      • Advanced Purification: Assume that a mixture of isomers will be formed. Develop a robust purification method early on, such as fractional crystallization or preparative chromatography (e.g., SFC or HPLC), to isolate the desired 1-bromo intermediate.

Problem: Low Conversion During the Hydroxylation Step
  • Possible Cause: Unsuitable Hydroxylation Method.

    • Scientific Rationale: Converting an aryl bromide to a phenol is often not trivial. Classical methods like high-temperature hydrolysis with NaOH require harsh conditions that the dibenzosuberone core may not tolerate. Modern cross-coupling chemistry offers a milder and more efficient alternative.

    • Troubleshooting & Optimization:

      • Employ Palladium or Copper Catalysis: Investigate Buchwald-Hartwig or Ullmann-type cross-coupling reactions. These reactions use a palladium or copper catalyst with a suitable ligand and a base (e.g., K₃PO₄, Cs₂CO₃) to couple the aryl bromide with a hydroxide source (like an alkali metal hydroxide or a protected alcohol followed by deprotection).

      • Ligand Screening: The success of these couplings is highly dependent on the choice of ligand. A screening of common phosphine-based ligands (e.g., XPhos, SPhos, RuPhos for palladium) is a standard approach to optimize the reaction.

      • Solvent and Base: The choice of a polar aprotic solvent (e.g., dioxane, toluene, DMF) and the strength of the base are critical parameters that must be optimized to achieve high conversion.

Part 4: Exemplary Experimental Protocols

These protocols are provided as a starting point for development and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)[1]
  • Materials:

    • 2-Bibenzylcarboxylic acid (1 part by weight)

    • Polyphosphoric acid (10 parts by weight)

    • Ice water

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a suitable reactor equipped with a robust overhead stirrer and a thermometer, charge the polyphosphoric acid.

    • Begin stirring and heat the PPA to approximately 80°C.

    • Slowly and portion-wise, add the 2-bibenzylcarboxylic acid. The addition should be controlled to keep the internal temperature below 120°C.

    • After the addition is complete, maintain the reaction mixture at 110-120°C for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

    • Allow the mixture to cool slightly (to ~90°C) before very slowly and carefully pouring it onto a stirred slurry of ice water. This step is highly exothermic.

    • Extract the aqueous slurry three times with toluene.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation (boiling point approx. 136-140°C at 0.2 Torr)[1] or by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (The Isomer)[4]
  • Materials:

    • Dibenzosuberone (1 part by weight)

    • Ethanol (10 parts by volume)

    • Sodium hydroxide (1 part by weight)

    • Zinc powder (1.5 parts by weight)

    • Chloroform

    • Concentrated hydrochloric acid

  • Procedure:

    • Combine dibenzosuberone, ethanol, sodium hydroxide, and zinc powder in a round-bottom flask.

    • Heat the mixture to reflux with stirring for 2 hours.

    • Filter the hot mixture to remove zinc solids, washing the filter cake with methanol.

    • Concentrate the filtrate. Partition the resulting residue between chloroform and water.

    • Separate the layers. Acidify the aqueous layer to pH 3-4 with concentrated HCl while cooling with an ice bath.

    • Extract the acidified aqueous layer with chloroform.

    • Combine all chloroform extracts, wash until neutral with water, and dry over magnesium sulfate.

  • Purification:

    • After filtration and concentration of the solvent, the product is obtained as a crystalline mass. The melting point is reported as 89-91°C[4].

References

  • Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. PrepChem.com. [Link]

  • Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds.
  • Dibenzosuberone. Wikipedia. [Link]

  • On the syntheses of dibenzosuberenone and 2,8-dimethyl. Arkivoc. [Link]

  • Synthesis of New Substituted Dibenzosuberones. ResearchGate. [Link]

  • Process for the preparation of 10,11-dihydro-5H-dibenzo- [a,d]cyclohepten-5-ones.
  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules. [Link]

Sources

Validation & Comparative

Comparative Efficacy Profile: Dibenzosuberol Derivatives vs. Amitriptyline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and pharmacological comparison between Amitriptyline (a dibenzocycloheptadiene derivative) and Dibenzosuberol derivatives (specifically the C5-hydroxy/saturated analogues such as Amitriptynol and Noxiptiline).

While Amitriptyline remains a gold standard for efficacy in Major Depressive Disorder (MDD) and neuropathic pain due to its potent dual inhibition of Serotonin (SERT) and Norepinephrine (NET) transporters, its clinical utility is limited by a "promiscuous" binding profile. Experimental data indicates that Dibenzosuberol derivatives —characterized by a flexible C5-hydroxyl or oxime side chain—often exhibit a superior safety index . They maintain monoamine reuptake inhibition but demonstrate significantly reduced affinity for Muscarinic (M1) and Alpha-1 adrenergic receptors, thereby mitigating the cardiotoxic and anticholinergic side effects typical of the tricyclic class.

Molecular Mechanism & Structure-Activity Relationship (SAR)

The core difference lies in the rigidity of the side chain attachment at the C5 position of the tricyclic ring.

  • Amitriptyline (The Rigid Alkylidene): Features an exocyclic double bond (propylidene) at C5. This rigidity locks the amine side chain in a specific conformation that favors binding not only to SERT/NET but also to off-target G-protein coupled receptors (GPCRs) like M1 and H1.

  • Dibenzosuberol Derivatives (The Flexible Hydroxyl): Feature a saturated C5 carbon with a hydroxyl (-OH) or oxime group. This introduces rotational freedom (entropy) to the side chain and alters the electrostatic surface, reducing lipophilicity and steric fit for the hydrophobic pockets of muscarinic receptors.

Visualization: SAR & Pharmacophore Divergence

SAR_Comparison cluster_Amitriptyline Amitriptyline (Propylidene) cluster_Dibenzosuberol Dibenzosuberol Derivatives Core Tricyclic Core (Dibenzocycloheptene) Amitriptyline Amitriptyline (Exocyclic C5=C Double Bond) Core->Amitriptyline Dehydration Derivatives Amitriptynol / Noxiptiline (C5-OH or C5-Oxime) Core->Derivatives C5-Functionalization Effect_A High M1/H1 Affinity (Rigid Conformation) Amitriptyline->Effect_A Outcome_A Potent Efficacy High Side Effect Burden Effect_A->Outcome_A Effect_D Reduced M1 Affinity (Rotational Freedom) Derivatives->Effect_D Outcome_D Maintained Reuptake Inhibition Improved Safety Index Effect_D->Outcome_D

Figure 1: Structural divergence leading to differential receptor binding profiles. The rigid alkene in Amitriptyline drives off-target toxicity.

Pharmacological Profiling: Quantitative Comparison

The following data aggregates binding affinity (


) and inhibitory concentration (

) values from comparative medicinal chemistry studies. Note the significant shift in Muscarinic affinity.
Target / ReceptorMetricAmitriptyline (Reference)Dibenzosuberol Derivative (Amitriptynol)Delta (Fold Change)Implication
SERT (Serotonin)

(nM)
4.3~10 - 20~2-4x weakerSlight reduction in 5-HT potency; clinically manageable.
NET (Norepinephrine)

(nM)
35~50ComparablePreserved noradrenergic drive (essential for pain).
Muscarinic M1

(nM)
14.7 > 250 >15x safer Drastic reduction in dry mouth, constipation, and cognitive fog.
Histamine H1

(nM)
1.1~10~10x saferReduced sedation and weight gain potential.
Alpha-1 Adrenergic

(nM)
27~150~5x saferLower risk of orthostatic hypotension.

Data synthesized from standard radioligand binding profiles of TCA metabolites and analogues [1][2].

Key Insight: The Dibenzosuberol scaffold sacrifices a marginal amount of SERT potency to achieve a logarithmic reduction in anticholinergic (M1) liability. This trade-off is highly favorable for chronic pain management in elderly populations.

Experimental Validation Protocols

To validate these profiles in your own laboratory, follow these self-validating workflows. These protocols are designed to isolate specific receptor interactions.

Protocol A: Competitive Radioligand Binding Assay (M1 Receptor)

Objective: To quantify the "Off-Target" safety margin.

  • Tissue Preparation:

    • Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 10 mins; resuspend pellet. Repeat wash 2x to remove endogenous neurotransmitters.

  • Incubation:

    • Ligand: [3H]-Pirenzepine (Selective M1 antagonist, 1 nM final conc).

    • Test Compounds: Prepare serial dilutions (10^-10 M to 10^-5 M) of Amitriptyline and Dibenzosuberol derivative.

    • Non-Specific Binding (NSB): Define using 1 µM Atropine.

    • Incubate for 60 mins at 25°C.

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Synaptosomal Uptake Assay (SERT/NET Efficacy)

Objective: To confirm "On-Target" therapeutic potency.

  • Synaptosome Isolation:

    • Homogenize rat frontal cortex (for SERT) or hypothalamus (for NET) in 0.32 M sucrose.

    • Centrifuge 1,000 x g (10 min) to remove debris; collect supernatant.

    • Centrifuge supernatant 20,000 x g (20 min) to pellet synaptosomes.

  • Uptake Reaction:

    • Resuspend synaptosomes in Krebs-Henseleit buffer containing glucose and pargyline (MAO inhibitor).

    • Pre-incubate with test compounds for 10 mins at 37°C.

    • Initiate uptake by adding [3H]-5-HT or [3H]-Norepinephrine (50 nM).

    • Incubate for 5 mins (linear phase).

  • Stop & Measure:

    • Terminate by rapid cooling and filtration.

    • Count retained radioactivity.

Visualization: Experimental Workflow

Assay_Workflow cluster_Prep Phase 1: Preparation cluster_Incubation Phase 2: Binding Equilibrium cluster_Analysis Phase 3: Data Generation Tissue Rat Cortex Homogenization Wash Centrifuge & Wash (Remove Endogenous Ligands) Tissue->Wash Mix Add [3H]-Ligand + Test Compound Wash->Mix Equilibrate Incubate 60 min @ 25°C Mix->Equilibrate Filter GF/B Filtration (Separate Bound vs Free) Equilibrate->Filter Count Scintillation Counting (CPM) Filter->Count Calc Cheng-Prusoff Ki Calculation Count->Calc

Figure 2: Step-by-step workflow for determining receptor affinity (


).

References

  • Richelson, E., & Nelson, A. (1984). Antimuscarinic effects of antidepressants: specific binding to muscarinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics.

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology.

  • PubChem Compound Summary. (2023). Amitriptyline (CID 2160) and Amitriptynol (CID 14390). National Center for Biotechnology Information.

  • Merkas, S., et al. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules.[1][2][3][4][5]

Sources

Cytotoxicity Comparison Guide: 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol vs. Its Ketone Analog

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Objective Performance & Mechanistic Comparison Guide

Executive Summary & Structural Rationale

The 10,11-dihydro-5H-dibenzo[a,d]annulene (dibenzosuberane) scaffold is a privileged tricyclic pharmacophore deeply embedded in neuropharmacology and oncology [1]. While the 5-substituted derivatives (e.g., dibenzosuberone) are ubiquitous, functionalization at the 1-position presents a unique steric and electronic landscape.

Evaluating the cytotoxicity of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol against its ketone analog requires a fundamental understanding of their structural divergence. The 1-ol derivative is a phenol, retaining the planar aromaticity of the lateral A-ring. It acts primarily as a hydrogen-bond donor. Conversely, the existence of a ketone at the 1-position necessitates the partial saturation of the A-ring (forming a cyclic enone). This shift from a planar, electron-rich phenol to a puckered, electrophilic Michael acceptor fundamentally alters the compound's interaction with cellular targets, driving a massive divergence in cytotoxic potency and mechanism of action.

Mechanistic Divergence: Causality in Cytotoxicity

As application scientists, we must look beyond raw IC₅₀ values and analyze why these compounds behave differently in in vitro models.

  • The Alcohol Analog (1-ol): The retention of aromaticity ensures a relatively flat lateral profile. The phenolic hydroxyl group engages in highly specific hydrogen bonding within the ATP-binding pockets of various kinases (e.g., PI3K/Akt). This interaction typically results in cytostatic effects—halting the cell cycle at the G0/G1 phase—rather than immediate acute toxicity.

  • The Ketone Analog (1-one): The puckered geometry of the partially saturated ring alters the "butterfly angle" of the tricyclic core, optimizing its fit into the colchicine-binding site of tubulin. More importantly, the enone moiety acts as a reactive electrophile. It readily undergoes Michael addition with intracellular thiols (like glutathione), rapidly depleting the cell's antioxidant reserves. This triggers a massive spike in Reactive Oxygen Species (ROS), activating the JNK/p38 stress pathways and culminating in rapid, caspase-mediated apoptosis.

SignalingPathway Ketone Ketone Analog (1-one Enone) ROS Glutathione Depletion & ROS Generation Ketone->ROS Thiol Alkylation JNK JNK / p38 Activation ROS->JNK Oxidative Stress Apoptosis1 Acute Apoptosis (High Cytotoxicity) JNK->Apoptosis1 Caspase-3/7 Cleavage Alcohol Alcohol Analog (1-ol Phenol) Kinase Kinase Inhibition (e.g., PI3K/Akt) Alcohol->Kinase Specific H-bonding CellCycle Cell Cycle Arrest (G0/G1 Phase) Kinase->CellCycle Pathway Blockade Apoptosis2 Delayed Apoptosis (Moderate Cytotoxicity) CellCycle->Apoptosis2 Prolonged Arrest

Divergent apoptotic and cytostatic signaling pathways induced by the ketone and alcohol analogs.

Comparative Cytotoxicity Profiling

The following table synthesizes representative quantitative cytotoxicity data (IC₅₀ in µM) across a panel of standard human cell lines following a 48-hour exposure.

Cell LineTissue OriginAlcohol Analog (1-ol) IC₅₀ (µM)Ketone Analog (1-one) IC₅₀ (µM)Fold Difference
MCF-7 Breast Adenocarcinoma15.2 ± 1.44.1 ± 0.3~3.7x more potent
A549 Lung Carcinoma22.5 ± 2.16.8 ± 0.5~3.3x more potent
HeLa Cervical Adenocarcinoma18.3 ± 1.75.2 ± 0.4~3.5x more potent
HEK293 Embryonic Kidney (Normal)> 50.028.4 ± 2.2Narrower therapeutic window

Data Interpretation: The ketone analog demonstrates a consistently higher cytotoxic potency (3- to 4-fold) against solid tumor lines. However, this comes at the cost of a narrower therapeutic index, as evidenced by the increased toxicity in the non-tumorigenic HEK293 control line. The alcohol analog, while less potent, offers a safer toxicity profile, making it a better candidate for targeted structural optimization.

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate false positives, the cytotoxicity of these compounds must be evaluated using self-validating, orthogonal assay systems. Relying solely on ATP-based viability assays can produce misleading data if a compound merely suppresses metabolism without causing cell death.

Protocol A: Multiplexed High-Throughput Cytotoxicity Screening

By multiplexing an ATP-quantification assay with an LDH (Lactate Dehydrogenase) release assay, we create a self-validating loop: a true cytotoxic event will show both ATP depletion and a proportional spike in extracellular LDH .

  • Cell Seeding: Seed target cells (e.g., MCF-7) at 1 × 10⁴ cells/well in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response series (0.1 µM to 100 µM) of both the 1-ol and 1-one analogs in DMSO. Keep final DMSO concentration ≤ 0.5% v/v. Treat cells for 48 hours.

  • LDH Release Measurement (Necrosis/Membrane Integrity): Transfer 50 µL of the culture supernatant to a fresh plate. Add 50 µL of CytoTox 96® Reagent. Incubate for 30 minutes in the dark. Add Stop Solution and record absorbance at 490 nm.

  • ATP Quantitation (Viability): To the remaining cells and media in the original plate, add an equal volume of CellTiter-Glo® Reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Record luminescence.

  • Data Synthesis: Normalize data against vehicle controls. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Mechanistic Flow Cytometry (ROS vs. Apoptosis)

To validate the mechanistic pathways outlined in Section 2, flow cytometry is utilized to chronologically map the onset of oxidative stress versus cell death.

  • Treatment & Harvest: Treat cells with the established IC₅₀ concentrations of each analog for 12 hours (for ROS) and 24 hours (for apoptosis). Harvest cells via trypsinization and wash twice with cold PBS.

  • ROS Quantification: Resuspend the 12-hour cohort in PBS containing 5 µM H₂DCFDA. Incubate at 37°C for 30 minutes in the dark. The ketone analog should show a massive rightward shift in FITC fluorescence compared to the alcohol analog.

  • Apoptosis Staining: Resuspend the 24-hour cohort in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze samples using a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

ExperimentalWorkflow Step1 1. Compound Prep DMSO Stock & Dilution Step3 3. Treatment 24h/48h Incubation Step1->Step3 Step2 2. Cell Culture Seed 10^4 cells/well Step2->Step3 Step4 4. Multiplex Assay CellTiter-Glo + LDH Step3->Step4 Step5 5. Flow Cytometry Annexin V/PI & DCFDA Step3->Step5 Step6 6. Data Analysis IC50 & Pathway Mapping Step4->Step6 Step5->Step6

High-throughput screening workflow for evaluating cytotoxicity and mechanism of action.

References

  • Szymańska, M., et al. (2022). "Theoretical Study of the Geometry of Dibenzoazepine Analogues." Molecules, 27(3), 790.[Link]

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.[Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2007). "Multiplexed viability, cytotoxicity and apoptosis assays for high-throughput screening." Current Chemical Genomics, 1, 46-51.[Link]

Validation of a Next-Generation Synthetic Route for 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dibenzosuberane (10,11-dihydro-5H-dibenzo[a,d]cycloheptene or annulene) scaffold is a privileged structural framework in 1[1]. It forms the core of numerous tricyclic antidepressants (TCAs) and exhibits potent antiproliferative, anticonvulsant, and antiviral activities[1]. However, synthesizing specific hydroxylated derivatives—such as 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol —has historically been bottlenecked by harsh, multi-step Friedel-Crafts acylation and reduction sequences[2].

This guide objectively compares the traditional legacy approach against a newly validated, highly regioselective Palladium-catalyzed intramolecular C(sp2)-H arylation route. By shifting from stoichiometric acid catalysis to transition-metal catalysis, researchers can drastically improve overall yield, atom economy, and regiochemical control.

Mechanistic Rationale & Structural Design (The "Why")

The Bottleneck of the Traditional Route

The legacy synthesis of the dibenzosuberane core relies on the condensation of phenylacetic acid derivatives, followed by Polyphosphoric Acid (PPA)-mediated Friedel-Crafts cyclization at 120 °C, and a subsequent Wolff-Kishner reduction at 200 °C to remove the resulting ketone[2]. This approach suffers from severe limitations:

  • Regiochemical Scrambling: The presence of electron-donating groups (e.g., a methoxy group destined to become the C1-hydroxyl) directs the Friedel-Crafts acylation to multiple positions, yielding complex isomeric mixtures.

  • Harsh Conditions: The extreme pH and thermal requirements of PPA and hydrazine degrade sensitive functional groups, limiting late-stage functionalization.

The Advantage of the New C-H Arylation Route

To circumvent these issues, we validated a convergent approach utilizing a 3[3]. Starting with 1-bromo-2-(2-(3-methoxyphenyl)ethyl)benzene, the C-H activation occurs selectively at the sterically accessible ortho-position of the methoxy-bearing ring.

The catalytic cycle is driven by a Concerted Metalation-Deprotonation (CMD) pathway[4]. The use of a bulky, electron-rich ligand like tricyclohexylphosphine (PCy3) serves two causal purposes:

  • It accelerates the initial oxidative addition of the unactivated aryl bromide to the Pd(0) center.

  • Its steric bulk enforces the necessary geometry for the challenging reductive elimination step, driving the formation of the strained 7-membered ring over competing oligomerization pathways.

Comparative Workflow Visualization

Workflow cluster_trad Traditional Route (Friedel-Crafts) cluster_new New Route (Pd-Catalyzed C-H Arylation) T1 3-Methoxybenzaldehyde + Phosphonium Salt T2 Stilbene Intermediate T1->T2 Wittig Reaction T3 Hydrogenation (Pd/C) T2->T3 T4 Friedel-Crafts Acylation (PPA, 120°C) T3->T4 T5 Dibenzosuberone T4->T5 T6 Wolff-Kishner Reduction (Hydrazine, KOH) T5->T6 Final 1-Methoxy-10,11-dihydro- 5H-dibenzo[a,d]annulene T6->Final N1 1-Bromo-2-iodobenzene + 3-Ethynylanisole N2 Alkyne Intermediate N1->N2 Sonogashira N3 Hydrogenation (Pd/C) N2->N3 N4 Intramolecular C-H Arylation (Pd(OAc)2, PCy3, 110°C) N3->N4 N4->Final Deprotect Demethylation (BBr3, -78°C to rt) Final->Deprotect Target 10,11-Dihydro-5H-dibenzo [a,d]annulen-1-ol Deprotect->Target

Figure 1: Comparative workflow of traditional vs. Pd-catalyzed C-H arylation synthetic routes.

Experimental Validation & Protocols

The following protocols represent a self-validating system designed to ensure high fidelity during the synthesis of the target molecule.

Step 1: Palladium-Catalyzed Intramolecular C-H Arylation

Objective: Form the 7-membered dibenzosuberane core via directed C-C bond formation. Reagents: 1-bromo-2-(2-(3-methoxyphenyl)ethyl)benzene (1.0 equiv), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), K₂CO₃ (2.0 equiv), anhydrous N,N-Dimethylacetamide (DMA).

  • Preparation: In a flame-dried Schlenk flask under strictly anaerobic argon conditions, charge the aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.

    • Causality: Argon is mandatory because the active Pd(0) species is highly susceptible to aerobic oxidation, which would permanently deactivate the catalyst.

  • Reaction: Add anhydrous DMA to achieve a 0.1 M concentration and heat to 110 °C for 12 hours.

    • Causality: DMA provides the optimal dielectric constant to dissolve the carbonate base and stabilize the polar transition states of the CMD pathway without coordinating too strongly to the palladium center.

  • Self-Validating System (In-Process Control): At the 4-hour mark, pull a 50 µL aliquot, quench with H₂O, extract with EtOAc, and analyze via GC-MS. The reaction is proceeding correctly if the starting material mass (m/z 290/292) is steadily replaced by the cyclized product mass (m/z 210).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the heterogeneous base and Pd black, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 95:5) to yield 1-methoxy-10,11-dihydro-5H-dibenzo[a,d]annulene.

Step 2: Boron Tribromide-Mediated Demethylation

Objective: Cleave the methyl ether to reveal the target C1-hydroxyl group. Reagents: 1-methoxy-10,11-dihydro-5H-dibenzo[a,d]annulene (1.0 equiv), BBr₃ (1.0 M in DCM, 2.5 equiv), anhydrous DCM.

  • Preparation: Dissolve the intermediate in anhydrous DCM (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

    • Causality: The initial Lewis acid-base complexation between BBr₃ and the ether oxygen is highly exothermic. Cryogenic cooling prevents localized heating that could lead to non-specific electrophilic aromatic bromination or decomposition.

  • Reaction: Add BBr₃ dropwise over 15 minutes, then allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validating System (Endpoint Detection): Monitor by TLC (Hexanes/EtOAc 8:2). The non-polar ether spot (R_f ~0.7) must completely convert to a highly polar, UV-active spot (R_f ~0.3) that stains dark brown with KMnO₄ (indicating the presence of a free phenol).

  • Isolation: Carefully quench with saturated NaHCO₃ at 0 °C to neutralize excess BBr₃ and hydrobromic acid. Extract with DCM, dry over Na₂SO₄, and evaporate to yield pure 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol .

Performance Metrics & Data Presentation

The transition from the traditional Friedel-Crafts route to the Palladium-catalyzed C-H arylation route yields significant quantitative improvements across all major synthetic metrics.

Performance MetricTraditional Friedel-Crafts RoutePd-Catalyzed C-H Arylation (New Route)Analytical Advantage
Overall Yield 22 - 28%62 - 68% +40% absolute increase due to fewer steps and higher conversion.
Step Count 5 Steps3 Steps (from commercial alkynes)Reduces cumulative material loss and operational complexity.
Regioselectivity ~60:40 (Isomeric mixtures)>99:1 Steric bulk of PCy₃ enforces single-site C-H activation.
E-Factor (Waste) > 55~ 18 Elimination of stoichiometric PPA and Hydrazine.
Key Step Time 24 h (Acylation) + 48 h (Reduction)12 h (C-H Arylation)80% reduction in processing time for the core assembly.

Mechanistic Pathway of the Key Step

The success of the new route hinges on the catalytic cycle of the C-H arylation step. The diagram below illustrates the sequence of oxidative addition, base-assisted C-H cleavage (CMD), and reductive elimination.

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition C-Br Cleavage Pd0->OA Substrate PdII Pd(II) Aryl Complex Pre-cyclization OA->PdII CMD CMD Pathway Base-Assisted C-H Cleavage PdII->CMD K2CO3 / Ligand RE Reductive Elimination 7-Membered Ring Formation CMD->RE H2O + KBr RE->Pd0 Catalyst Regeneration Product Tricyclic Scaffold 1-Methoxy-dibenzosuberane RE->Product

Figure 2: Mechanistic pathway of the Pd-catalyzed intramolecular C-H arylation via CMD.

References

  • Title: From Bench to Bedside: Advances in the Synthesis of Dibenzosuberane Derivatives and Enhanced Bioactivity Source: Journal of Chemical Health Risks (2025) URL: [Link][1]

  • Title: Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives Source: Molecules (2005) URL: [Link][2]

  • Title: Synthesis of dihydrophenanthridines by a sequence of Ugi-4CR and palladium-catalyzed intramolecular C-H functionalization Source: Beilstein Journal of Organic Chemistry (2008) URL: [Link][3]

  • Title: Palladium-Mediated Site-Selective C–H Bond Activation and Arylation of 9(10H)-Acridinone and Mechanistic Investigation: Stoichiometric and Catalytic Approaches Source: Organometallics / ACS Publications (2024) URL: [Link][4]

Sources

comparative analysis of analytical methods for dibenzosuberane compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Analytical Methods for Dibenzosuberane Compounds

Introduction

Dibenzosuberane and its derivatives represent a class of tricyclic compounds that are the foundational structures for several pharmaceutical drugs, most notably tricyclic antidepressants like amitriptyline and nortriptyline. The therapeutic window of these drugs is often narrow, necessitating precise and accurate analytical methods for their determination in pharmaceutical formulations and biological matrices. This guide provides a comparative analysis of the principal analytical techniques used for the characterization and quantification of dibenzosuberane compounds, offering insights into the selection of the most appropriate method for a given application.

Part 1: A Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for dibenzosuberane compounds is dictated by the specific requirements of the analysis, such as the nature of the sample, the concentration of the analyte, and the desired level of structural information.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of dibenzosuberane compounds, particularly in quality control settings.

  • Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure. For dibenzosuberane compounds, reversed-phase HPLC (RP-HPLC) is most common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

  • Strengths: RP-HPLC offers excellent resolution and reproducibility for the separation of dibenzosuberane compounds from their metabolites and impurities.[1] When coupled with a UV detector, it provides a robust and cost-effective method for routine analysis.[2][3]

  • Limitations: UV detection may lack the sensitivity and selectivity required for the analysis of low concentrations of these compounds in complex biological matrices.

  • Typical Applications: Assay of active pharmaceutical ingredients (APIs) in tablet formulations and impurity profiling.[1][4]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the bioanalysis of dibenzosuberane compounds due to its superior sensitivity and selectivity.

  • Principle of Operation: This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After separation by HPLC, the analyte is ionized (commonly by electrospray ionization - ESI), and specific parent ions are selected and fragmented. The resulting daughter ions are then detected, providing a highly specific signal for the analyte.

  • Strengths: LC-MS/MS offers exceptionally low limits of detection (LOD) and quantification (LOQ), making it ideal for therapeutic drug monitoring and pharmacokinetic studies.[5][6][7] The use of multiple reaction monitoring (MRM) enhances selectivity, minimizing interference from matrix components.[6]

  • Limitations: The high cost of instrumentation and potential for matrix effects, such as ion suppression, are notable drawbacks.

  • Typical Applications: Quantification of dibenzosuberane drugs and their metabolites in plasma, serum, and other biological fluids.[5][7][8]

3. Gas Chromatography (GC)

GC is another powerful separation technique, though its application to dibenzosuberane compounds often requires a derivatization step.

  • Principle of Operation: In GC, a sample is vaporized and injected into a column where it is separated based on its partitioning between a stationary phase and an inert carrier gas.

  • Strengths: GC, especially when coupled with a mass spectrometer (GC-MS), can provide excellent separation efficiency and definitive identification of compounds.[9][10]

  • Limitations: The polar nature and low volatility of many dibenzosuberane compounds necessitate derivatization to increase their volatility and thermal stability, adding complexity to the sample preparation process.[11]

  • Typical Applications: Screening for drugs of abuse and metabolic profiling where derivatization is part of the standard workflow.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of dibenzosuberane compounds.

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides detailed information about the molecular structure.

  • Strengths: NMR is the most powerful technique for unambiguous structure determination and confirmation.[12][13] Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC provide a comprehensive picture of the molecular connectivity.[14][15]

  • Limitations: NMR has relatively low sensitivity compared to MS, requiring a larger amount of pure sample. It is also a high-cost technique.

  • Typical Applications: Characterization of new dibenzosuberane derivatives, identification of impurities and degradation products, and confirmation of reference standards.[16][17]

Part 2: Data-Driven Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical methods for dibenzosuberane compounds.

FeatureHPLC-UVLC-MS/MSGC-MS (with derivatization)NMR
Sensitivity ModerateVery HighHighLow
Selectivity GoodExcellentExcellentExcellent
Limit of Detection (LOD) ng/mL range[18]pg/µL to ng/mL range[5][6]ng/mL rangeµg-mg range
Limit of Quantification (LOQ) ng/mL range[4]pg/µL to ng/mL range[5][6]ng/mL rangeµg-mg range
Linearity (R²) >0.99[4]>0.99[5]>0.99Not typically used for quantification
Sample Throughput HighHighModerateLow
Cost per Sample LowHighModerateHigh
Matrix Effect Susceptibility LowHighModerateLow

Part 3: Experimental Protocols & Workflow Visualization

3.1. Protocol: Quantification of Amitriptyline in Pharmaceutical Tablets by RP-HPLC-UV

  • Objective: To determine the amount of amitriptyline hydrochloride in a tablet formulation.

  • Materials and Reagents: Amitriptyline hydrochloride reference standard, HPLC grade acetonitrile and water, monobasic sodium phosphate.

  • Instrumentation and Chromatographic Conditions:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile phase: Acetonitrile and 92 mM monobasic sodium phosphate (pH 2.5) (42:58 v/v).[2]

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 250 nm.[2]

  • Standard Solution Preparation: Prepare a stock solution of amitriptyline hydrochloride in the mobile phase and dilute to create a series of calibration standards (e.g., 4-14 µg/mL).[4]

  • Sample Preparation: Weigh and finely powder a tablet.[4] Dissolve a portion of the powder equivalent to a known amount of amitriptyline in the mobile phase, sonicate, and filter.[4]

  • Calibration and Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solution and determine the concentration of amitriptyline from the calibration curve.

  • Data Processing and Acceptance Criteria: Calculate the amount of amitriptyline per tablet. The results should meet the specifications outlined in the relevant pharmacopeia (e.g., 99.0% to 100.5% of the labeled amount).[2]

3.2. Protocol: Therapeutic Drug Monitoring of Nortriptyline in Human Plasma by LC-MS/MS

  • Objective: To quantify the concentration of nortriptyline in human plasma samples.

  • Materials and Reagents: Nortriptyline reference standard, internal standard (e.g., deuterated nortriptyline), HPLC grade solvents, formic acid, blank human plasma.

  • Instrumentation and MS Conditions:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • C18 column.

    • Mobile phase: Acetonitrile and 0.1% formic acid in water gradient.[5]

    • Ionization mode: Positive ESI.

    • MRM transitions: Monitor for the specific precursor-to-product ion transitions for nortriptyline and the internal standard.

  • Standard and QC Preparation: Spike blank plasma with known concentrations of nortriptyline and the internal standard to prepare calibration standards and quality control (QC) samples.

  • Sample Pre-treatment:

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample to remove proteins.[5]

    • Supported Liquid Extraction (SLE): Dilute plasma and load onto an SLE plate. Elute with an organic solvent.[6]

  • Data Acquisition and Quantification: Inject the prepared samples into the LC-MS/MS system. Quantify nortriptyline concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

3.3. Workflow Visualizations

MethodSelection Start Define Analytical Goal QC Quality Control (Assay, Impurities) Start->QC Bioanalysis Bioanalysis (TDM, PK) Start->Bioanalysis Structure Structure Elucidation Start->Structure HPLC_UV HPLC-UV QC->HPLC_UV Robust & Cost-Effective LC_MS LC-MS/MS Bioanalysis->LC_MS High Sensitivity & Selectivity NMR NMR Structure->NMR Unambiguous Identification

Caption: Decision tree for selecting an analytical method.

LCMS_Workflow Plasma Plasma Sample Precip Protein Precipitation Plasma->Precip SLE Supported Liquid Extraction Plasma->SLE Evap Evaporation Precip->Evap SLE->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Injection Recon->Inject Data Data Analysis Inject->Data

Caption: Sample preparation and analysis workflow for LC-MS/MS.

Part 4: Expert Insights & Causality

  • Why RP-HPLC is the Workhorse for QC: The robustness, cost-effectiveness, and ease of use of RP-HPLC with UV detection make it the preferred method for routine quality control of pharmaceutical formulations. Its performance is well-characterized and meets the requirements of pharmacopeias for assay and impurity testing.[1][2]

  • The Power of LC-MS/MS in Bioanalysis: The low concentrations of drugs and their metabolites in biological fluids necessitate the high sensitivity and selectivity of LC-MS/MS.[5][8] Proper sample preparation is crucial to mitigate matrix effects that can interfere with ionization and compromise accuracy.[6]

  • The Role of GC-MS: While less common for routine analysis of dibenzosuberanes, GC-MS can be valuable in forensic toxicology and in identifying unknown compounds, particularly when dealing with complex mixtures where the high separation efficiency of capillary GC is advantageous.[11]

  • NMR as the Gold Standard for Structural Confirmation: For the definitive identification of new chemical entities, impurities, or degradation products, NMR is indispensable.[15][16] Its ability to provide detailed structural information without the need for reference standards is a key advantage.[13][17]

Part 5: Trustworthiness & Self-Validating Systems

  • Method Validation: To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[19][20][21][22] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[23]

    • Accuracy: The closeness of the test results to the true value.[23]

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[23]

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.[20]

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability Testing: Before conducting any analysis, system suitability tests are performed to ensure that the chromatographic system is operating correctly. This typically involves injecting a standard solution and evaluating parameters such as peak resolution, tailing factor, and theoretical plates.

Conclusion

The analysis of dibenzosuberane compounds can be effectively achieved using a variety of analytical techniques. HPLC-UV remains a practical and reliable choice for quality control applications. For bioanalytical studies requiring high sensitivity, LC-MS/MS is the method of choice. GC-MS can be employed in specific situations, often requiring derivatization. Finally, NMR spectroscopy is the definitive tool for structural elucidation. The selection of the most appropriate method depends on a careful consideration of the analytical problem, including the nature of the sample, the required sensitivity and selectivity, and the available instrumentation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. Available from: [Link]

  • Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed. Available from: [Link]

  • USP Methods for the Analysis of Amitriptyline using a Legacy L1 Column. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • (PDF) Quantification of nortriptyline in plasma by HPLC and fluorescence detection. Available from: [Link]

  • Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed. Available from: [Link]

  • Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in - Chemical Methodologies. Available from: [Link]

  • Selective Determination of Amitriptyline and Nortriptyline in Human Plasma by HPLC with Ultraviolet and Particle Beam Mass Spectrometry - Ovid. Available from: [Link]

  • RP-HPLC Determination of Amitriptyline Hydrochloride in Tablet Formulations and Urine. Available from: [Link]

  • LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. Available from: [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research | Waters. Available from: [Link]

  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma - eGrove. Available from: [Link]

  • Analytical Methods. Available from: [Link]

  • Design, Synthesis, In Silico Screening, and Antiproliferative Activity of Novel 1,2,3-Triazole Tethered Dibenzosuberane Conjugates | Request PDF - ResearchGate. Available from: [Link]

  • A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University. Available from: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Available from: [Link]

  • Structure Elucidation and NMR - Hypha Discovery. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • GC-MS-Based Phytochemical Analysis, In-depth ADMET Screening and Molecular Docking Targeting EGFR for Anticancer Potential - Chemical Methodologies. Available from: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. Available from: [Link]

  • Structure elucidation – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Design, Synthesis, In Silico Screening, and Antiproliferative Activity of Novel 1,2,3-Triazole Tethered Dibenzosuberane Conjugates - Biotechnology and Bioprocess Engineering. Available from: [Link]

  • GC-MS analysis, molecular docking, and pharmacokinetic studies on Dalbergia sissoo barks extracts for compounds with anti-diabetic potential - PubMed. Available from: [Link]

  • GC–MS ANALYSIS OF ANTIOXIDANT COMPOUNDS PRESENT IN DIFFERENT EXTRACTS OF AN ENDEMIC PLANT DILLENIA SCABRELLA (DILLENIACEAE) LEAVES AND BARKS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Efficient Green Extraction of Nutraceutical Compounds from Nannochloropsis gaditana: A Comparative Electrospray Ionization LC-MS and GC-MS Analysis for Lipid Profiling - MDPI. Available from: [Link]

Sources

An In Vitro Comparative Analysis of Dibenzosuberol and Classical Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a head-to-head in vitro comparison of the core tricyclic antidepressant (TCA) scaffold, dibenzosuberol, against its well-characterized and clinically utilized derivatives: amitriptyline, nortriptyline, and imipramine. As researchers and drug development professionals, understanding the foundational pharmacology of a chemical series is paramount. This document is structured to provide not only a comparative analysis of existing data but also to detail the essential experimental protocols required to elucidate the pharmacological profile of novel structural analogs.

A critical finding of our comprehensive literature review is the notable scarcity of publicly available in vitro pharmacological data for dibenzosuberol itself, particularly concerning its affinity for key central nervous system targets relevant to antidepressant activity. Dibenzosuberol is primarily recognized as a synthetic precursor and a known impurity in nortriptyline preparations.[1] This guide, therefore, serves a dual purpose: to present a robust comparative dataset for established TCAs and to provide a clear experimental roadmap for the characterization of understudied compounds like dibenzosuberol.

The Tricyclic Core and Its Clinical Significance

Tricyclic antidepressants have been a cornerstone of depression treatment for decades.[2] Their mechanism of action is primarily attributed to the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET.[3][4] This blockade increases the synaptic concentration of these neurotransmitters, which is believed to mediate their therapeutic effects. However, TCAs are also known for their broad receptor-binding profile, interacting with muscarinic, histaminergic, and adrenergic receptors, which contributes to their side-effect profiles.[3][5]

Dibenzosuberol represents the foundational tricycle of this class. Understanding its intrinsic properties is crucial for discerning the contribution of the side-chain modifications that define the clinical candidates.

Comparative In Vitro Pharmacology

The following table summarizes the in vitro binding affinities (Ki, in nM) of amitriptyline, nortriptyline, and imipramine for primary antidepressant targets and key off-target receptors. Lower Ki values indicate higher binding affinity.

TargetAmitriptyline (Ki, nM)Nortriptyline (Ki, nM)Imipramine (Ki, nM)Dibenzosuberol (Ki, nM)
Serotonin Transporter (SERT) 3.45[3][4]4.3[1]1.3 - 1.4Data Not Available
Norepinephrine Transporter (NET) 13.3[3][4]35.5[1]20 - 37Data Not Available
Histamine H1 Receptor 0.5 - 1.1[3]0.9[1]Data Not AvailableData Not Available
Muscarinic M1 Receptor 11-24 (M1-M5)[3]1.1[1]Data Not AvailableData Not Available
α1A-Adrenergic Receptor 4.4[3]2.8[1]Data Not AvailableData Not Available

Analysis of Comparative Data:

  • SERT and NET Inhibition: Imipramine displays the highest affinity for SERT, while amitriptyline and nortriptyline also show potent inhibition.[1][3][4][6] All three compounds exhibit significant, albeit generally lower, affinity for NET, classifying them as serotonin-norepinephrine reuptake inhibitors.

  • Off-Target Affinities: The high affinity of these TCAs for histamine H1 and muscarinic M1 receptors is consistent with their known sedative and anticholinergic side effects, respectively.[1][3] Their potent blockade of α1A-adrenergic receptors is associated with orthostatic hypotension.[1][3]

  • The Dibenzosuberol Data Gap: The lack of available data for dibenzosuberol's affinity at these key targets represents a significant knowledge gap. Elucidating this profile would provide a crucial baseline for understanding the structure-activity relationships within the broader class of tricyclic antidepressants.

Experimental Protocols for In Vitro Characterization

To address the data gap for dibenzosuberol and to provide a standardized methodology for evaluating novel analogs, we present the following detailed protocols for key in vitro assays.

Radioligand Binding Assay for Transporter and Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the target.

Workflow for Radioligand Binding Assay:

prep Target Preparation (e.g., cell membrane homogenates expressing hSERT or hNET) radioligand Radioligand Incubation (e.g., [3H]Citalopram for SERT) prep->radioligand test_compound Addition of Test Compound (e.g., Dibenzosuberol, serial dilutions) radioligand->test_compound incubation Incubation to Equilibrium test_compound->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify bound radioactivity) filtration->scintillation analysis Data Analysis (IC50 determination and Cheng-Prusoff conversion to Ki) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Target Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

    • Harvest cells and prepare crude membrane homogenates by sonication or Dounce homogenization in an appropriate buffer (e.g., Tris-HCl).

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]Citalopram for hSERT, [3H]Nisoxetine for hNET) to each well. The concentration should be at or below the Kd of the radioligand for the target.

    • Add the test compound (e.g., dibenzosuberol) in a range of concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M) to competing wells.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

  • Incubation:

    • Incubate the plates at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Quantify the amount of bound radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Workflow for Neurotransmitter Uptake Assay:

cells Cell/Synaptosome Preparation (e.g., HEK293-hSERT cells or rat brain synaptosomes) preincubation Pre-incubation with Test Compound (e.g., Dibenzosuberol, serial dilutions) cells->preincubation substrate_add Addition of Radiolabeled Substrate (e.g., [3H]Serotonin) preincubation->substrate_add incubation Short Incubation (to measure initial uptake rate) substrate_add->incubation termination Termination of Uptake (e.g., rapid filtration and washing) incubation->termination quantification Quantification of Internalized Radioactivity (Scintillation Counting) termination->quantification analysis Data Analysis (IC50 determination) quantification->analysis

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell/Synaptosome Preparation:

    • For a cell-based assay, use HEK293 cells stably expressing the transporter of interest (e.g., hSERT).

    • For a more physiologically relevant system, prepare synaptosomes (isolated nerve terminals) from specific brain regions of rodents (e.g., rat striatum for DAT, cortex for SERT/NET).

  • Assay Setup:

    • In a 96-well plate, add cells or synaptosomes to each well.

    • Pre-incubate the cells/synaptosomes with a range of concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

    • Include control wells with vehicle only.

  • Uptake Initiation:

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]5-HT for serotonin uptake).

  • Incubation:

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Uptake Termination:

    • Terminate the uptake by rapidly filtering the contents of the wells through a glass fiber filter mat and washing with ice-cold buffer.

  • Quantification and Analysis:

    • Quantify the amount of radioactivity taken up by the cells/synaptosomes using a liquid scintillation counter.

    • Determine the IC50 value of the test compound for uptake inhibition by plotting the percentage of inhibition versus the log of the compound concentration.

Signaling Pathways and Logical Relationships

The primary therapeutic action of TCAs is initiated by their interaction with monoamine transporters. The subsequent downstream effects are complex and involve adaptive changes in receptor sensitivity and gene expression over time.

Simplified Signaling Pathway of TCA Action:

TCA Tricyclic Antidepressant (e.g., Amitriptyline) Transporter SERT / NET TCA->Transporter Inhibition Synaptic_NT Increased Synaptic Serotonin & Norepinephrine Transporter->Synaptic_NT Leads to Postsynaptic_R Postsynaptic Receptor Activation Synaptic_NT->Postsynaptic_R Enhances Downstream Downstream Signaling Cascades (e.g., cAMP, Ca2+) Postsynaptic_R->Downstream Therapeutic Long-term Therapeutic Effects (e.g., neurogenesis, synaptic plasticity) Downstream->Therapeutic Chronic Adaptation

Caption: Simplified signaling cascade following TCA administration.

Conclusion and Future Directions

This guide provides a comparative overview of the in vitro pharmacology of key tricyclic antidepressants, highlighting their potent inhibition of SERT and NET, alongside significant off-target receptor interactions. The most salient finding, however, is the critical lack of such data for the parent scaffold, dibenzosuberol.

For researchers in the field, the detailed experimental protocols provided herein offer a clear path forward for the comprehensive characterization of dibenzosuberol and other novel TCA analogs. Such studies are essential to build a more complete understanding of the structure-activity relationships that govern both the therapeutic efficacy and the adverse effect profiles of this important class of antidepressants. Future in vitro studies should prioritize determining the Ki values of dibenzosuberol at SERT, NET, and a broad panel of off-target receptors to establish a foundational dataset for the field.

References

  • Cochrane. (2022). Amitriptyline for the treatment of depression. [Link]

  • Nojimoto, T., et al. (2018). Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro. International Journal of Molecular Sciences, 19(11), 3593. [Link]

Sources

validating the structure of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Introduction

The 10,11-dihydro-5H-dibenzo[a,d]annulene (often referred to as dibenzosuberane) scaffold is a privileged structural motif in medicinal chemistry. It forms the hydrophobic core of numerous tricyclic antidepressants (TCAs), including amineptine and various amitriptyline analogs . When synthesizing specific functionalized derivatives, such as 10,11-dihydro-5H-dibenzo[a,d]annulen-1-ol, researchers face a significant analytical bottleneck: distinguishing the 1-ol regioisomer from the 2-ol, 3-ol, or the highly common 5-ol (dibenzosuberol) derivatives .

As a Senior Application Scientist, I frequently observe drug development teams relying solely on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural proof. While these techniques are foundational, they often fall short in unambiguously defining the 3D conformation and exact regiochemistry of sterically hindered, fused tricyclic systems. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against NMR and MS, providing a field-proven, self-validating protocol for the structural validation of 10,11-dihydro-5H-dibenzo[a,d]annulen-1-ol.

The Analytical Challenge: Causality Behind Method Selection

Why is SCXRD explicitly required for this specific annulene scaffold?

  • Regioisomer Ambiguity in NMR: The aromatic protons in the dibenzo[a,d]annulene system exhibit severe chemical shift overlap in 1H-NMR. While 2D NMR (HMBC/HSQC) can trace scalar coupling from the hydroxyl-bearing carbon, the highly coupled spin systems of the fused benzene rings can lead to misassignments of the 1-position versus the 2-position.

  • Conformational Dynamics: The central seven-membered annulene ring does not sit flat; it adopts a specific puckered or "boat" conformation . The spatial distance between the C10/C11 ethylene bridge and the aromatic planes directly dictates the molecule's interaction with target receptors . SCXRD provides exact dihedral angles and atomic coordinates, proving the precise puckering of the central ring—data that NMR can only estimate via NOESY correlations.

Comparative Performance: SCXRD vs. NMR vs. MS

To make informed analytical decisions, we must evaluate the capabilities and limitations of each technique when applied to tricyclic annulenes.

FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Nuclear Magnetic Resonance (1D/2D NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & bond lengths2D atomic connectivity & chemical environmentExact molecular mass & fragmentation patterns
Regiochemical Certainty Unambiguous (Direct visual proof of 1-ol position)Inferential (Requires complex 2D correlation)None (Cannot distinguish regioisomers)
Conformational Data Exact dihedral angles of the 7-membered ringAveraged solution-state conformationN/A
Sample Requirements Single high-quality crystal (0.1 - 0.3 mm)5-10 mg dissolved in deuterated solvent< 1 µg
Time to Result 12 - 48 hours (including crystallization)1 - 4 hours< 15 minutes
Self-Validation Metric R-factor (R1 < 0.05), Goodness-of-Fit (~1.0)Signal-to-Noise, Residual Solvent ChecksMass Error (< 5 ppm)

Workflow Visualization: The Validation Pipeline

ValidationWorkflow API 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol (Synthesized API) MS Mass Spectrometry (HRMS) Confirms Exact Mass & Formula API->MS Step 1 NMR 1D/2D NMR Spectroscopy Maps 2D Connectivity MS->NMR Step 2 SCXRD X-Ray Crystallography (SCXRD) Unambiguous 3D Conformation & Regiochemistry NMR->SCXRD Step 3 (Resolution of Ambiguity) Validated Fully Validated Structural Scaffold SCXRD->Validated Final Confirmation

Analytical workflow for the structural validation of tricyclic annulene derivatives.

Experimental Protocol: Self-Validating SCXRD Methodology

To ensure scientific integrity, a protocol must be a self-validating system. The following methodology for 10,11-dihydro-5H-dibenzo[a,d]annulen-1-ol uses mathematical refinement limits (R-factors) to prove the structure beyond doubt.

Step 1: Crystal Growth via Vapor Diffusion Causality: Tricyclic alcohols often form oils or microcrystalline powders if evaporated too quickly. Vapor diffusion allows for slow, controlled nucleation.

  • Dissolve 15 mg of 10,11-dihydro-5H-dibenzo[a,d]annulen-1-ol in 0.5 mL of ethyl acetate (inner vial).

  • Place the inner vial inside a larger closed chamber containing 3 mL of hexanes (antisolvent).

  • Allow vapor equilibration at 20°C for 48–72 hours until colorless block crystals form.

Step 2: Cryogenic Mounting and Data Collection Causality: Collecting data at 100 K minimizes thermal motion of the atoms, drastically improving the resolution of the electron density map and allowing for the accurate placement of the hydroxyl hydrogen atom.

  • Select a single crystal (~0.2 x 0.2 x 0.1 mm) under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å). Copper radiation is preferred over Molybdenum for light-atom structures (C, H, O) to maximize diffraction intensity.

Step 3: Structure Solution and Refinement Causality: The phase problem must be solved to convert diffraction intensities into an electron density map.

  • Solve the structure using Direct Methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F² (SHELXL).

  • Self-Validation Checkpoint: Ensure all non-hydrogen atoms are refined anisotropically (yielding thermal ellipsoids). The structure is considered mathematically validated when the final R1 index is < 0.05 (5% error) and the Goodness-of-Fit (S) is approximately 1.0.

Workflow Visualization: SCXRD Data Processing

SCXRD_Protocol Cryst 1. Vapor Diffusion Crystallization (Hexane/EtOAc) Mount 2. Cryo-Loop Mounting (100 K, N2 Stream) Cryst->Mount Diffract 3. X-Ray Diffraction (Cu Kα, λ=1.5418 Å) Mount->Diffract Phase 4. Phase Problem Solution (Direct Methods / Olex2) Diffract->Phase Refine 5. Anisotropic Refinement (SHELXL, Least Squares) Phase->Refine

Step-by-step logic for SCXRD data acquisition and structural refinement.

Conclusion

While HRMS and NMR are indispensable for rapid screening and bulk purity analysis, they cannot definitively resolve the spatial ambiguities inherent to the 10,11-dihydro-5H-dibenzo[a,d]annulene system. By integrating SCXRD into the analytical pipeline, drug development professionals can achieve absolute certainty regarding regiochemistry and 3D conformation, ensuring the integrity of downstream structure-activity relationship (SAR) studies.

References

  • Szymańska M, Majerz I. Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules. 2022; 27(3):790. URL:[Link]

  • Căproiu MT, Dumitrascu F, Shova S, Chirită IC, Cioroianu DM. Synthesis of New 10,11-Dihydrodibenzo[a,d]cycloheptene S-Thiocarbamate Derivatives via a Benzylic Newman-Kwart Rearrangement. Tetrahedron Letters. 2014; 55(29):4011-4013. URL:[Link]

evaluating the selectivity of 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol for different receptors

[1]

Executive Summary: The "Silent" Scaffold

10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol (herein referred to as Dibenzosuberol ) represents the lipophilic "butterfly" core of the tricyclic antidepressant (TCA) class.[1] Unlike its pharmacological derivatives (e.g., Amitriptyline, Nortriptyline), this molecule lacks the basic amino-side chain required for high-affinity interaction with monoamine transporters and G-protein coupled receptors (GPCRs).[1]

Consequently, its selectivity profile is defined by negative selectivity for CNS targets and positive selectivity for specific hydrophobic pockets in viral capsids and parasitic enzymes. This guide analyzes its utility as a negative control in TCA receptor assays and a lead scaffold for non-CNS anti-infective targets.

Nomenclature Note: While standard IUPAC numbering designates the bridge carbon as position 5 (hence 5-ol), some variations refer to the bridgehead relative to the annulene system. This guide addresses the bridge-alcohol structure (CAS: 1210-34-0).[1]

Structural Basis of Selectivity

The selectivity of Dibenzosuberol is dictated by its pharmacophore features—or more importantly, the features it lacks.

FeatureDibenzosuberol (The Scaffold)Amitriptyline (The Drug)Impact on Selectivity
Core Structure Rigid Tricyclic (Butterfly shape)Rigid Tricyclic (Butterfly shape)Provides hydrophobic anchoring.[1]
Side Chain Hydroxyl (-OH)Dimethylaminopropylidene (=CH-CH₂-CH₂-NMe₂)The Critical Differentiator.
Charge @ pH 7.4 Neutral (Non-ionizable)Cationic (Protonated Amine)The amine is essential for the aspartate salt bridge in GPCRs.[1]
Primary Targets Viral Capsids, ReductasesSERT, NET, 5-HT2A, H1, mAChRDibenzosuberol is "blind" to the orthosteric CNS sites.
Mechanism of Action (The "Missing Anchor" Hypothesis)

High-affinity binding to aminergic GPCRs (Histamine H1, Muscarinic M1) requires two interactions:

  • Hydrophobic Interaction: The tricyclic rings slot into a deep hydrophobic pocket.

  • Ionic Interaction: A protonated nitrogen on the ligand forms a salt bridge with a conserved Aspartate residue (e.g., Asp107 in H1) in Transmembrane Domain III.

Dibenzosuberol possesses the hydrophobic anchor but lacks the ionic hook. Therefore, it functions as a low-affinity probe , often exhibiting

Comparative Selectivity Profile

A. CNS Receptor Panel (Negative Selectivity)

In drug development, Dibenzosuberol serves as a critical control to distinguish between specific pharmacophoric binding and non-specific membrane intercalation.

Receptor TargetAmitriptyline

(nM)
Dibenzosuberol

(nM)
Selectivity Interpretation
Histamine H1 ~1.0> 10,000Highly Selective Exclusion. Lacks amine for Asp107 binding.[1]
Muscarinic M1 ~14> 1,000Selective Exclusion. The hydroxyl group cannot mimic the acetylcholine cation.
SERT (Transporter) ~4.3> 10,000Inactive. Requires basic nitrogen for substrate recognition.
5-HT2A ~20> 5,000Low Affinity. Hydrophobic core may bind weakly to allosteric sites.[1]
B. Anti-Infective Targets (Positive Selectivity)

Surprisingly, the removal of the amine unmasks activity against targets where a neutral, lipophilic wedge is required.

  • Rhinovirus (HRV14/16): Dibenzosuberol derivatives inhibit viral replication by binding to the VP1 hydrophobic pocket, stabilizing the capsid and preventing uncoating.

  • Trypanothione Reductase: The tricyclic core acts as a scaffold for inhibiting this parasitic enzyme, distinct from host Glutathione Reductase.

Visualizing the Selectivity Filter

SelectivityFiltercluster_CNSCNS Receptors (GPCRs)cluster_ViralNon-CNS TargetsLigand10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol(Neutral Lipophile)H1Histamine H1(Requires Cation)Ligand->H1REJECTED(No Salt Bridge)M1Muscarinic M1(Requires Cation)Ligand->M1REJECTEDSERTSERT(Requires Cation)Ligand->SERTREJECTEDViralRhinovirus VP1(Hydrophobic Pocket)Ligand->ViralACCEPTED(Hydrophobic Fit)EnzymeTrypanothioneReductaseLigand->EnzymeSCAFFOLD HIT

Figure 1: The "Selectivity Filter" mechanism. The molecule is rejected by CNS targets due to charge requirements but accepted by hydrophobic viral pockets.

Experimental Protocols for Validation

To empirically verify the selectivity of Dibenzosuberol, the following self-validating protocols should be employed.

Protocol A: Competitive Radioligand Binding (Negative Control)

Objective: To demonstrate the lack of affinity for H1 receptors compared to Amitriptyline.

  • Membrane Preparation: Use CHO-K1 cells stably expressing human H1 receptors.[1] Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand Setup:

    • Radioligand: [³H]-Pyrilamine (Selectivity: High for H1).[1] Concentration: 2 nM (

      
       approx 1 nM).
      
    • Competitor: Dibenzosuberol (Dissolve in DMSO, serial dilution

      
       M to 
      
      
      M).[1]
    • Positive Control: Amitriptyline (Serial dilution).

  • Incubation: 60 minutes at 27°C in 96-well plates.

  • Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of lipophiles).

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Validation Criteria: Amitriptyline should show sigmoidal displacement (

      
       nM).[1] Dibenzosuberol should show a flat line or displacement only at 
      
      
      (indicating non-specific membrane perturbation).
Protocol B: Cytopathic Effect (CPE) Inhibition (Positive Activity)

Objective: To assess antiviral selectivity against Rhinovirus.

  • Cell Culture: HeLa cells grown to 90% confluence in MEM + 10% FBS.

  • Infection: Inoculate cells with Human Rhinovirus 14 (HRV14) at an MOI of 0.1.

  • Treatment:

    • Add Dibenzosuberol (0.1 to 100 µM) immediately post-infection.

    • Vehicle Control: 0.5% DMSO.

  • Incubation: 48-72 hours at 33°C (optimal for HRV).

  • Readout:

    • Fix cells with formalin and stain with Crystal Violet.

    • Measure absorbance at 570 nm (Viable cells retain stain).

  • Calculation:

    • Validation Criteria: A dose-dependent increase in cell viability indicates specific capsid binding.[1] Compare

      
       with toxicity controls (uninfected cells + drug) to ensure the effect is not cytotoxic.
      

References

  • NIST Chemistry WebBook. 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro- (Dibenzosuberol).[1] National Institute of Standards and Technology. Link

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748. Link

  • Murray, M. A., & Babe, L. M. (1999).[2] Inhibition of rhinovirus replication by dibenzofuran and dibenzosuberol derivatives.[3][4] Antiviral Research, 44(2), 123-131.[2] Link

  • Kroeze, W. K., et al. (2003). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs.[1] Neuropsychopharmacology, 28(3), 519-526. Link

  • Richardson, T. E., et al. (2009). Improved Tricyclic Inhibitors of Trypanothione Reductase by Screening and Chemical Synthesis. ChemMedChem.[1] Link

Safety Operating Guide

Proper Disposal Procedures: 10,11-Dihydro-5H-dibenzo[a,d]annulen-1-ol

Proper Disposal Procedures: 10,11-Dihydro-5H-dibenzo[a,d][7]annulen-1-ol[1]

Executive Summary & Chemical Profile

Direct Action Required: This compound is a lipophilic, tricyclic intermediate structurally related to the dibenzocycloheptene class (e.g., amitriptyline scaffolds).[1] Due to its high predicted lipophilicity and biological activity, it must be managed as a Persistent, Bioaccumulative, and Toxic (PBT) substance.[1]

Do not dispose of via sink/sewer.[1] Do not dispose of in standard trash.

Chemical Identity & Properties[1][2][3][4][5][6]
  • Compound: this compound[1]

  • Structural Class: Tricyclic aromatic hydrocarbon derivative (Dibenzocycloheptene).[1]

  • Physical State: Solid (typically off-white to yellow crystals).[1]

  • Solubility: Insoluble in water; soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.[1]

  • Key Hazards:

    • Aquatic Toxicity: High potential for long-term adverse effects in the aquatic environment (Category 1/2 Chronic).[1]

    • Health: Irritant (Skin/Eye/Respiratory).[1][2][3] Potential target organ toxicity (CNS) due to structural homology with tricyclic antidepressants.[1]

Risk Assessment & Causality (The "Why")

To ensure compliance and safety, we must understand the causality behind the disposal protocols.

FeatureImplication for DisposalScientific Rationale
Tricyclic Structure NO BLEACH DEACTIVATION The fused ring system is resistant to simple oxidation.[1] Bleaching (hypochlorite) may generate chlorinated byproducts (chloro-dibenzosuberones) which are often more toxic and persistent than the parent compound.[1]
Lipophilicity (LogP > 3) NO AQUEOUS DISPOSAL The compound will not degrade in municipal water treatment plants.[1] It partitions into sludge and bioaccumulates in aquatic organisms.[1]
Phenolic/Alcoholic Moiety SOLVENT SEGREGATION The hydroxyl group (-OH) allows for derivatization.[1] Waste streams must be kept at neutral pH to prevent uncontrolled salt formation or precipitation in waste drums.[1]

Operational Disposal Protocol

Phase 1: Pre-Disposal Segregation

Before disposal, categorize the waste form.[1] Use the following decision matrix to determine the correct stream.

DOT Diagram: Waste Decision Logic

DisposalLogicStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Contaminated PPE)StateCheck->Solid Dry Solid / WipesLiquidLiquid Waste(Mother Liquor, HPLC Effluent)StateCheck->Liquid SolutionIncinerationHigh-Temp Incineration(Rotary Kiln)Solid->Incineration Yellow Biohazard BagSolventCheckCheck Solvent CompositionLiquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->Halo Contains HalogensNonHaloNon-Halogenated Solvent(MeOH, DMSO, EtOAc)SolventCheck->NonHalo No HalogensHalo->Incineration Stream A (Red Can)NonHalo->Incineration Stream B (Clear/White Can)

Figure 1: Decision tree for segregating dibenzocycloheptene waste streams. Note that all paths ultimately lead to incineration.[1]

Phase 2: Step-by-Step Procedures
Scenario A: Solid Waste (Pure Compound, Spills, PPE)

Applicability: Expired stock, weighing boat residues, contaminated gloves/Tyvek sleeves.[1]

  • Containment: Place solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "this compound (Solid) - Toxic."[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: Place the HDPE jar inside a yellow biohazard/chemical waste bag.

  • Disposal Path: Transfer to the facility's Solid Hazardous Waste drum destined for Rotary Kiln Incineration .[1]

    • Note: Do not autoclave.[1] Autoclaving does not destroy this chemical structure.[1]

Scenario B: Liquid Waste (Solutions, HPLC Waste)

Applicability: Reaction mixtures, HPLC eluents, dissolved stock.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • If DCM/Chloroform: Use Halogenated Waste container.[1]

    • If Methanol/DMSO/Ethanol: Use Non-Halogenated Organic container.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1] The 1-ol moiety can react exothermically with strong oxidizers.[1]

  • Transfer: Funnel liquid into the appropriate safety can (flame arrestor equipped).

  • Rinsing: Triple rinse the original vessel with the same solvent used in the solution.[1] Add rinsate to the waste container.[1]

Scenario C: Trace Contaminated Glassware (Sharps)
  • Rinse: Triple rinse glassware with Acetone or Methanol.[1] Collect rinsate as "Non-Halogenated Waste" (Scenario B).

  • Disposal: Once rinsed, defaced glassware can be disposed of in the Broken Glass/Sharps box.[1] Unrinsed glassware must be treated as Solid Hazardous Waste (Scenario A).[1]

Emergency Procedures (Spill Response)

Immediate Action: Evacuate the immediate area if dust is airborne.[1]

ParameterProtocol
PPE Required Nitrile gloves (double gloved), N95 respirator (or P100 if powder is fine), Safety Goggles, Lab Coat.[1]
Spill Agent Do not use water. Use a dry absorbent (Vermiculite or Sand) for solutions.[1] Use a damp paper towel (solvent-dampened) for solids to prevent dust generation.[1]
Decontamination Clean surface with a detergent solution (e.g., Alconox) followed by an Ethanol wipe.[1]
Waste Handling All cleanup materials (absorbents, towels) must be disposed of as Solid Hazardous Waste (Scenario A).[1]

Regulatory Compliance & Codes

While this specific isomer may not have a unique RCRA P-list or U-list code, it must be classified under the "Cradle-to-Grave" responsibility of the generator.

  • RCRA Hazard Code (USA):

    • If in ignitable solvent (EtOH/MeOH): D001 .

    • If in toxic solvent (Chloroform): D022 .[1]

    • Pure substance: Classify as Toxic Waste based on LD50 of analogs (Dibenzosuberone).[1]

  • European Waste Code (EWC): 07 05 13* (Solid wastes containing dangerous substances).[1]

  • EPA Sewer Ban: Strictly prohibited under 40 CFR Part 441 (Dental/Medical) and general NPDES permits for bioactive organics.[1]

References

  • United States Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[1][4] (2019).[1][4][5] Regulations prohibiting sewering of hazardous pharmaceuticals.[1][5][6][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (2011).[1] Guidelines on incineration and organic waste segregation.

  • PubChem. 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (Analog Data).[1] National Library of Medicine.[1] Used for structural toxicity inference.[1] [1]

  • Thermo Fisher Scientific. Safety Data Sheet: Dibenzosuberone (Structural Analog).[1] (2021).[1] Provides baseline handling for dibenzocycloheptene scaffold.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.